An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
Introduction 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. The unique arrangement of electron-withdrawing fluorine ato...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. The unique arrangement of electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a methyl group on the phenyl ring is anticipated to modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, supported by data from close structural analogs and established analytical methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.
While direct experimental data for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is not extensively available in the public domain, we can infer its properties with a high degree of confidence by examining structurally related molecules. In particular, the positional isomer 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid provides a valuable reference point for computational predictions.[1]
Molecular Structure and Key Features
The foundational step in understanding the physicochemical nature of any compound is a thorough analysis of its structure.
Caption: Ionization equilibrium of a carboxylic acid.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The aromatic ring and the methyl group contribute to the lipophilic character, while the carboxylic acid, methoxy, and fluorine groups add polarity. A predicted logP in the range of 1.8-2.2 indicates a molecule with balanced solubility, suggesting it may have good oral absorption characteristics.
Solubility
The aqueous solubility of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is expected to be pH-dependent. In acidic environments, where the carboxylic acid is protonated and unionized, the solubility will be lower. In neutral to basic solutions, the formation of the more polar carboxylate salt will significantly increase aqueous solubility. The presence of the methoxy and methyl groups may slightly decrease aqueous solubility compared to less substituted analogs.
[2]
Experimental Protocols for Property Determination
To obtain definitive experimental data, the following standard methodologies are recommended.
Determination of pKa by Potentiometric Titration
This is a robust and widely accepted method for pKa determination.
Methodology:
Sample Preparation: Accurately weigh and dissolve a sample of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid in a known volume of a suitable co-solvent (e.g., methanol or DMSO) and water to ensure complete dissolution.
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of the compound between n-octanol and water.
Methodology:
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., water) and add an equal volume of the other phase.
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination by the Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility.
Methodology:
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
Equilibration: Shake the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
Caption: Experimental workflow for physicochemical profiling.
Synthetic Considerations
While a detailed synthetic route is beyond the scope of this guide, a plausible approach to the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid would likely involve a multi-step process. [3]A common strategy for preparing substituted phenylacetic acids is the hydrolysis of the corresponding phenylacetonitrile. [4]The synthesis of the substituted phenylacetonitrile precursor could be achieved through various aromatic substitution and functional group interconversion reactions. Another approach could involve the carbonylation of a corresponding benzyl halide.
[5]
Conclusion
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a molecule with a rich array of functional groups that are expected to result in a distinct set of physicochemical properties. The predicted moderate lipophilicity and acidic pKa suggest that it will be largely ionized at physiological pH, which has significant implications for its biological activity and pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its key physicochemical parameters, which is an essential step in the progression of any compound through the drug discovery and development pipeline.
A Technical Guide to 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Overview Substituted phenylacetic acids are a critical class of organic compounds, forming the structural core of many p...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Overview
Substituted phenylacetic acids are a critical class of organic compounds, forming the structural core of many pharmaceuticals, agrochemicals, and advanced materials. The specific substitutions on the phenyl ring—in this case, two fluorine atoms, a methoxy group, and a methyl group—can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic profile, and metabolic stability. This makes 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid a compound of significant interest for research and development.
The presence of fluorine atoms can enhance metabolic stability and binding affinity to biological targets. The methoxy group can modulate solubility and electronic properties, while the methyl group provides a lipophilic anchor. This combination of functional groups suggests potential utility in the development of novel therapeutic agents, particularly in areas where fine-tuning of molecular properties is crucial.
Expected to have low solubility in water and moderate solubility in organic solvents like ethanol and acetone[1]
Proposed Synthesis Pathway
While a specific synthesis for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is not documented, a plausible and efficient route can be designed based on established organic chemistry methodologies for similar compounds. A common approach involves the hydrolysis of a corresponding phenylacetonitrile.[2][3][4] The synthesis of the nitrile intermediate can be achieved through various routes, often starting from a substituted toluene derivative.
A proposed multi-step synthesis is outlined below, starting from a commercially available or readily synthesized substituted toluene.
Caption: Proposed synthesis workflow for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Bromination of 1,2-Difluoro-4-methoxy-3-methylbenzene
To a solution of the starting toluene derivative in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
Reflux the mixture under inert atmosphere, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield the corresponding benzyl bromide.
Step 2: Cyanation of the Benzyl Bromide
Dissolve the purified benzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
Add sodium cyanide or potassium cyanide and heat the mixture, again monitoring by TLC.
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the phenylacetonitrile intermediate.
Step 3: Hydrolysis of the Phenylacetonitrile
The nitrile can be hydrolyzed under either acidic or basic conditions.[3][4] For acidic hydrolysis, reflux the nitrile in a mixture of sulfuric acid and water.[3]
For basic hydrolysis, reflux with an aqueous solution of sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
Filter the resulting solid, wash with cold water, and dry to obtain the final product, 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. Recrystallization from a suitable solvent may be necessary for further purification.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl and methoxy protons. ¹³C NMR will provide information on the carbon skeleton. ¹⁹F NMR will be crucial for confirming the presence and positions of the fluorine atoms.
Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide fragmentation patterns that can help confirm the structure.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-F and C-O stretches.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Potential Applications
Substituted phenylacetic acids are valuable in several fields of research and development.
Pharmaceutical Development: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid scaffold. The specific substitutions on the target molecule could modulate its activity and selectivity towards enzymes like cyclooxygenase (COX). It could also serve as a building block for more complex drug candidates.[5]
Agrochemicals: Phenylacetic acid derivatives are used in the synthesis of herbicides and pesticides.[2] The unique substitution pattern of the target compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Materials Science: Aromatic carboxylic acids can be used as monomers or building blocks for specialty polymers and liquid crystals.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is not available, general precautions for handling similar phenylacetic acid derivatives should be followed. These compounds are often classified as irritants.[7]
Table 2: General Safety and Handling Precautions
Hazard Category
Precautionary Measures
Eye Irritation
Causes serious eye irritation. Wear protective eyewear/face shield.[8][9] In case of eye contact, rinse cautiously with water for several minutes.[8]
Skin Irritation
May cause skin irritation.[7] Handle with gloves and wash skin thoroughly after handling.[8]
Inhalation
May cause respiratory irritation.[7] Avoid breathing dust/fumes.[8] Use in a well-ventilated area.
Ingestion
May be harmful if swallowed.[7] Rinse mouth with water if ingested. Do not induce vomiting. Seek medical attention.
Fire Hazard
Combustible solid. Forms explosive mixtures with air on intense heating.[9] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.
Personal Protective Equipment (PPE)
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]
Conclusion
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid represents a promising, albeit underexplored, chemical entity with potential applications in drug discovery, agrochemicals, and materials science. This technical guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthesis and characterization methods offer a clear path for researchers to produce and validate this molecule in a laboratory setting. As with all chemical research, adherence to strict safety protocols is paramount.
An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid: Starting Material Analysis and Strategic Pathway Selection
Executive Summary The synthesis of highly substituted aromatic compounds such as 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a significant challenge in medicinal and process chemistry. The precise arrangement of...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
The synthesis of highly substituted aromatic compounds such as 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a significant challenge in medicinal and process chemistry. The precise arrangement of five substituents on the phenyl ring necessitates a carefully planned synthetic strategy where the choice of starting material is paramount to achieving high yield, purity, and scalability. This guide provides a detailed analysis of potential synthetic pathways, focusing on the critical evaluation of starting materials. We will explore two primary retrosynthetic strategies: one that builds the core substituted aromatic ring first, followed by the installation of the acetic acid moiety (a "late-stage carboxylation" approach), and an alternative that constructs the phenylacetic acid framework from a pre-functionalized aryl precursor. By examining the causality behind experimental choices and grounding our protocols in established chemical principles, this document serves as a comprehensive resource for researchers and drug development professionals tasked with synthesizing this and structurally related molecules.
Comparative Analysis of Synthetic Pathways
The architecture of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid allows for several logical disconnections. The most critical decision is when to introduce the acetic acid side chain. This choice dictates the entire synthetic sequence and the selection of initial starting materials.
Strategy A: Late-Stage Installation of the Acetic Acid Moiety
This is often the most convergent and flexible approach. The primary goal is the synthesis of a key intermediate, 1,2-difluoro-4-methoxy-5-methylbenzene , which can then be functionalized at the benzylic position of the methyl group. The conversion of an aryl-CH₃ group into an aryl-CH₂COOH group is a well-established transformation in organic synthesis.
The core advantages of this strategy include:
Robustness: The final transformations (e.g., benzylic bromination, cyanation, hydrolysis) are typically high-yielding and reliable.[1]
Flexibility: The key intermediate, 1-(halomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene, can be converted to a variety of phenylacetic acid derivatives, not just the acid itself.
A significant challenge is the multi-step synthesis of the substituted toluene core, which requires careful control of regioselectivity.
Strategy B: Early Introduction of the Acetic Acid Precursor
This strategy involves using a starting material that already contains a protected or precursor form of the acetic acid group. A common approach is the use of a malonic ester synthesis, which requires a halo-aromatic precursor.
The core advantages of this strategy include:
Directness: It builds the C-C bond of the side chain directly onto the ring.
Avoidance of Benzylic Halogenation: It bypasses the need for potentially hazardous benzylic radical reactions.
The primary challenge is the synthesis of the required aryl halide, 1-halo-2,3-difluoro-5-methoxy-4-methylbenzene , which can be as complex as synthesizing the toluene precursor in Strategy A. Palladium-catalyzed coupling reactions used in this approach can also present challenges in terms of catalyst cost and removal.[2]
The following diagram illustrates these two divergent strategic approaches.
Fig. 1: Divergent synthetic strategies for the target molecule.
Starting Material Selection and Characterization
The success of any synthetic route hinges on the judicious selection of the initial building block. The ideal starting material is commercially available, cost-effective, and possesses functional handles that allow for regioselective transformations.
Starting Material
CAS Number
Rationale / Use in Synthesis
Key Considerations & Challenges
3,4-Difluoroanisole
452-09-5
Provides the correctly positioned difluoro and methoxy groups. Subsequent reactions would focus on introducing the methyl and acetic acid precursor groups at C-5 and C-6.
Ortho-lithiation can be used for functionalization.[3] However, directing two different substituents to the C-5 and C-6 positions with high regioselectivity is a significant challenge.
2,3-Difluorotoluene
443-83-4
Provides the difluoro and methyl groups. Requires the introduction of the methoxy group and the acetic acid precursor.
Electrophilic aromatic substitution (e.g., nitration) is required. The directing effects of the existing substituents can lead to mixtures of isomers, complicating purification.[4]
3,5-Difluoroaniline
372-39-4
A versatile starting point. The amino group is a powerful directing group and can be readily converted into a wide range of other functionalities via diazonium salt chemistry.[5][6]
This is a promising but lengthy route. It requires multiple steps (e.g., halogenation, diazotization, reduction, coupling, methoxylation) to assemble the final substitution pattern.
1,2,3-Trifluorobenzene
1489-53-8
Could serve as a scaffold where fluorine atoms are sequentially and selectively replaced via Nucleophilic Aromatic Substitution (SNAr).
Requires harsh conditions. Achieving the desired regioselective substitution of three different groups onto this scaffold would be extremely difficult and likely result in low yields.
Recommendation: Based on the analysis, a synthetic pathway originating from a precursor like 3,5-difluoroaniline or a cleverly functionalized difluorotoluene offers the most plausible, albeit challenging, routes. For this guide, we will detail a protocol based on the more convergent Strategy A , which relies on the successful synthesis of the key toluene intermediate.
Characterization: All starting materials must be rigorously characterized before use.
Identity and Purity: Verified using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.
Water Content: Assessed by Karl Fischer titration, especially for moisture-sensitive reactions like those involving organolithiums or Grignard reagents.
Detailed Synthetic Protocol (Strategy A)
This section details a proposed, multi-step protocol for the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, beginning with the functionalization of a suitable difluorotoluene precursor.
Workflow Overview
Fig. 2: Step-by-step experimental workflow for Strategy A.
Note: The synthesis of the starting material 2,3-Difluoro-4-methylphenol is a multi-step process itself, likely starting from 2,3-difluorotoluene, and is beyond the scope of this specific protocol but represents a critical upstream consideration.
Step 1: Synthesis of 1,2-Difluoro-4-methoxy-5-methylbenzene
This step assumes the successful synthesis of a precursor like 3,4-difluoro-5-methylphenol.
Reagent
MW ( g/mol )
Amount
Moles (mmol)
Role
3,4-Difluoro-5-methylphenol
144.13
10.0 g
69.4
Starting Material
Potassium Carbonate (K₂CO₃)
138.21
14.4 g
104.1
Base
Iodomethane (CH₃I)
141.94
5.2 mL
83.3
Methylating Agent
Acetone
-
150 mL
-
Solvent
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluoro-5-methylphenol, potassium carbonate, and acetone.
Stir the suspension vigorously at room temperature for 15 minutes.
Add iodomethane dropwise to the suspension.
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC or GC-MS.
After completion, cool the mixture to room temperature and filter off the solid potassium salts.
Concentrate the filtrate under reduced pressure to remove the acetone.
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purify by column chromatography on silica gel if necessary.
Step 2: Benzylic Bromination
Reagent
MW ( g/mol )
Amount
Moles (mmol)
Role
1,2-Difluoro-4-methoxy-5-methylbenzene
158.15
10.0 g
63.2
Starting Material
N-Bromosuccinimide (NBS)
177.98
12.4 g
69.5
Brominating Agent
Azobisisobutyronitrile (AIBN)
164.21
0.52 g
3.16
Radical Initiator
Carbon Tetrachloride (CCl₄)
-
150 mL
-
Solvent
Procedure:
In a flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), combine the substituted toluene, NBS, and AIBN in carbon tetrachloride.
Heat the mixture to reflux (approx. 77 °C) and irradiate with the lamp to initiate the radical reaction.
Maintain reflux for 2-4 hours until TLC analysis shows consumption of the starting material.
Cool the reaction to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with a 10% sodium thiosulfate solution (50 mL) and then water (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude benzyl bromide. This product is often used immediately in the next step without further purification.
Step 3: Cyanation to Form the Phenylacetonitrile
Reagent
MW ( g/mol )
Amount
Moles (mmol)
Role
Crude Benzyl Bromide
~237.04
~15.0 g
~63.2
Starting Material
Sodium Cyanide (NaCN)
49.01
3.7 g
75.8
Nucleophile
Dimethyl Sulfoxide (DMSO)
-
100 mL
-
Solvent
Procedure:
CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
Dissolve the crude benzyl bromide in DMSO in a 250 mL flask.
Add sodium cyanide portion-wise, monitoring for any exotherm.
Stir the mixture at room temperature for 12-18 hours.
Pour the reaction mixture into 300 mL of ice-water and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash thoroughly with water (4 x 100 mL) to remove residual DMSO, followed by a brine wash (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting nitrile by vacuum distillation or column chromatography.
Step 4: Hydrolysis to Phenylacetic Acid
Reagent
MW ( g/mol )
Amount
Moles (mmol)
Role
Phenylacetonitrile Intermediate
183.16
10.0 g
54.6
Starting Material
Sulfuric Acid (98%)
98.08
30 mL
-
Acid Catalyst
Water
18.02
30 mL
-
Reagent/Solvent
Procedure:
In a round-bottom flask, combine the phenylacetonitrile, water, and concentrated sulfuric acid.[1]
Heat the mixture to reflux (100-110 °C) with vigorous stirring for 3-5 hours.
Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice.
The phenylacetic acid product will precipitate as a solid.
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Mechanism, Rationale, and Troubleshooting
Rationale for Methoxylation: The Williamson ether synthesis in Step 1 is a classic and efficient method for converting phenols to methyl ethers under mild basic conditions.
Rationale for Bromination: Benzylic bromination proceeds via a free-radical mechanism.[4] AIBN acts as the initiator, and NBS is used as the bromine source because it maintains a low concentration of Br₂, which disfavors competitive electrophilic aromatic bromination.
Rationale for Cyanation: The conversion of the benzyl bromide to a nitrile is a standard Sₙ2 reaction. A polar aprotic solvent like DMSO is used to accelerate the reaction rate.
Troubleshooting: Low yields in the bromination step can be due to insufficient initiation; ensure a functioning light source and fresh AIBN. In the cyanation step, competing E2 elimination can be a side reaction; maintaining a moderate temperature can minimize this. If hydrolysis of the nitrile stalls, extending the reflux time or using a stronger base/acid system may be necessary.
References
ResearchGate.
Inventiva Pharma.
ResearchGate.
BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
Google Patents.
Guidechem. What is the synthesis method of 3,5-Difluoroaniline?
Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.
Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
The Ascendant Role of Fluorinated Phenylacetic Acids in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of the burgeoning field of fluorinated phenylacetic acids, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delv...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth exploration of the burgeoning field of fluorinated phenylacetic acids, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the nuanced world of how the strategic incorporation of fluorine into the phenylacetic acid scaffold profoundly influences biological activity, paving the way for novel therapeutic agents. This document moves beyond a mere recitation of facts, aiming to provide a causal understanding of experimental choices and a practical framework for future research.
Section 1: The Fluorine Advantage: Modulating Physicochemical Properties for Enhanced Biological Efficacy
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This small yet highly electronegative atom imparts unique properties that can dramatically alter a molecule's behavior in a biological system.[1][2] In the context of phenylacetic acids, fluorination offers several key advantages:
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This increased stability often leads to a longer drug half-life and improved bioavailability.[2][3][4]
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[5] This is a critical factor for drugs targeting the central nervous system or intracellular proteins.
Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group in phenylacetic acids. This alteration of pKa can affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.[4]
Altered Conformation and Binding Affinity: The introduction of fluorine can induce subtle changes in the molecule's conformation, which can lead to a more favorable interaction with the binding site of a target protein, thereby increasing potency.[3]
These properties are not just theoretical; they have been successfully leveraged in the development of numerous FDA-approved drugs.
Physicochemical Properties of Representative Fluorinated Phenylacetic Acids
To illustrate the impact of fluorination, the following table summarizes key physicochemical properties of various fluorinated phenylacetic acid derivatives.
Note: pKa and logP values can vary slightly depending on the prediction software and experimental conditions. Solubility data is often qualitative.
Section 2: Anti-Inflammatory Activity: Targeting the Cyclooxygenase Pathway
A significant area of interest for fluorinated phenylacetic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[7][8][9]
There are two main isoforms of the COX enzyme:
COX-1: A constitutively expressed enzyme involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining renal blood flow.[7][10]
COX-2: An inducible enzyme that is upregulated at sites of inflammation.[7][10]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[7][8] Therefore, the development of selective COX-2 inhibitors is a major goal in NSAID research. Fluorinated phenylacetic acid derivatives have shown promise as both non-selective and COX-2 selective inhibitors.
Signaling Pathway of COX Inhibition by Fluorinated Phenylacetic Acid-Based NSAIDs
Caption: Inhibition of COX-1 and COX-2 by fluorinated phenylacetic acid-based NSAIDs.
Experimental Protocol: In Vitro COX-2 Enzyme Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potential of a test compound against COX-2. The assay is based on the peroxidase activity of the enzyme.
Materials:
Tris-HCl buffer (100 mM, pH 8.0)
Hematin stock solution (10 mM)
Human recombinant COX-2 enzyme solution
Test compound (e.g., a fluorinated phenylacetic acid derivative) dissolved in DMSO
Positive control (e.g., Celecoxib) dissolved in DMSO
Dilute the Tris-HCl buffer to the working concentration.
Prepare working solutions of Hematin (final concentration 1 µM), COX-2 enzyme, test compound, and positive control in the Tris-HCl buffer.
Prepare working solutions of Arachidonic Acid (final concentration ~100 µM) and TMPD (final concentration ~100 µM).
Assay Setup:
In a 96-well plate, add the following to each well:
150 µL of Tris-HCl buffer
10 µL of Hematin
10 µL of COX-2 enzyme solution
10 µL of the test compound at various concentrations (or DMSO for the control wells).
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.
Measurement: Immediately begin measuring the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 3: Anticancer Activity: Induction of Apoptosis
Recent studies have highlighted the potential of fluorinated phenylacetic acid derivatives, particularly phenylacetamides, as anticancer agents.[11][12] These compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[1][13] The anticancer activity is often attributed to the modulation of key proteins involved in the apoptotic signaling cascade.
The Intrinsic Apoptotic Pathway and Fluorinated Phenylacetamide Derivatives
The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or unwanted cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][8][9] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of apoptosis. However, in response to cellular stress, such as that induced by certain anticancer drugs, the balance shifts in favor of the pro-apoptotic proteins.
Fluorinated phenylacetamide derivatives have been shown to induce apoptosis by:
Upregulating pro-apoptotic proteins: Increasing the expression of proteins like Bax.[1]
Downregulating anti-apoptotic proteins: Decreasing the expression of proteins like Bcl-2.[1]
This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[6] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6][14]
Caption: Intrinsic apoptosis pathway induced by fluorinated phenylacetamide derivatives.
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to assess cell viability. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of viable cells.[4][12][15]
Materials:
Cancer cell line of interest
Complete cell culture medium
Test compound (fluorinated phenylacetic acid derivative) dissolved in DMSO
MTS reagent (containing PES)
96-well cell culture plates
Humidified incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate for 24 hours to allow the cells to attach.
Compound Treatment:
Prepare serial dilutions of the test compound in complete culture medium.
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Measure the absorbance at 490 nm using a microplate reader.[4]
Data Analysis:
Subtract the absorbance of the media-only blank from all readings.
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Section 4: Dual Inhibition of COX-2 and 5-LOX: A Safer Anti-Inflammatory Strategy
While selective COX-2 inhibitors offer a better gastrointestinal safety profile than non-selective NSAIDs, they have been associated with an increased risk of cardiovascular events. This is thought to be due to the shunting of arachidonic acid metabolism towards the 5-lipoxygenase (5-LOX) pathway, leading to the production of pro-inflammatory leukotrienes.[16]
A promising strategy to overcome this limitation is the development of dual inhibitors that target both COX-2 and 5-LOX.[16][17] By simultaneously blocking both pathways, these compounds can provide potent anti-inflammatory effects with a potentially improved safety profile. Fluorinated phenylacetic acid derivatives are being explored as scaffolds for the design of such dual inhibitors.
Signaling Pathway of Dual COX-2/5-LOX Inhibition
Caption: Dual inhibition of COX-2 and 5-LOX by a fluorinated phenylacetic acid derivative.
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol describes a method to assess the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
RAW 264.7 macrophage cell line
Complete DMEM medium
LPS from E. coli
Test compound (fluorinated phenylacetic acid derivative) dissolved in DMSO
Griess Reagent System
96-well cell culture plates
Humidified incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
Incubate for 24 hours.
Compound Treatment and Stimulation:
Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.
Nitrite Measurement:
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of the Griess reagent to each supernatant sample.
Incubate at room temperature for 10-15 minutes, protected from light.
Measurement:
Measure the absorbance at 540 nm using a microplate reader.
Data Analysis:
Generate a standard curve using known concentrations of sodium nitrite.
Calculate the concentration of nitrite in each sample from the standard curve.
Determine the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.
Section 5: Synthesis of Fluorinated Phenylacetic Acids
The synthesis of fluorinated phenylacetic acids can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern of the fluorine atoms on the phenyl ring and the availability of starting materials.
General Synthetic Workflow
A common approach involves the use of a fluorinated toluene derivative as a starting material. This can then be halogenated at the benzylic position, followed by conversion to a nitrile and subsequent hydrolysis to the carboxylic acid.
Caption: A general synthetic workflow for the preparation of fluorinated phenylacetic acids.
Other synthetic strategies include the Willgerodt-Kindler reaction of fluorinated acetophenones, palladium-catalyzed carbonylation of fluorinated benzyl halides, and the hydrolysis of the corresponding esters.[18] The choice of a specific synthetic route will depend on factors such as the desired scale of the reaction, the cost and availability of reagents, and the desired purity of the final product.
Conclusion
Fluorinated phenylacetic acids represent a privileged scaffold in modern drug discovery. The strategic incorporation of fluorine atoms provides a powerful tool to fine-tune the physicochemical and pharmacological properties of these molecules, leading to the development of potent and selective therapeutic agents. The diverse biological activities, including anti-inflammatory and anticancer effects, underscore the vast potential of this class of compounds. This guide has provided a comprehensive overview of the core principles, key biological targets, experimental methodologies, and synthetic strategies related to fluorinated phenylacetic acids. It is our hope that this technical resource will serve as a valuable tool for researchers in the field, fostering further innovation and the development of next-generation therapeutics.
References
Mitochondrial signaling in cell death via the Bcl-2 family - PMC. (n.d.). Retrieved from [Link]
Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. (n.d.). Retrieved from [Link]
Medications - non-steroidal anti-inflammatory drugs | Better Health Channel. (n.d.). Retrieved from [Link]
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. (n.d.). Retrieved from [Link]
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells | Request PDF. (n.d.). Retrieved from [Link]
Non-steroidal anti-inflammatory drug - Wikipedia. (n.d.). Retrieved from [Link]
The role of fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved from [Link]
Full article: The role of fluorine in medicinal chemistry. (n.d.). Retrieved from [Link]
In Vivo and In Vitro Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (n.d.). Retrieved from [Link]
Role of Fluorine in Drug Design and Drug Action | Request PDF. (n.d.). Retrieved from [Link]
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. (n.d.). Retrieved from [Link]
A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - PubMed. (n.d.). Retrieved from [Link]
A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - MDPI. (n.d.). Retrieved from [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (n.d.). Retrieved from [Link]
A simplified view of the intrinsic apoptosis pathway and Bcl-2 family... - ResearchGate. (n.d.). Retrieved from [Link]
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.). Retrieved from [Link]
Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI. (n.d.). Retrieved from [Link]
BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC. (n.d.). Retrieved from [Link]
Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC. (n.d.). Retrieved from [Link]
In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.). Retrieved from [Link]
Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways - Frontiers. (n.d.). Retrieved from [Link]
Concept of dual COX-1/2 and 5-LOX inhibition. - ResearchGate. (n.d.). Retrieved from [Link]
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI. (n.d.). Retrieved from [Link]
Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents - Universiti Kebangsaan Malaysia. (n.d.). Retrieved from [Link]
Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - NIH. (n.d.). Retrieved from [Link]
Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - ElectronicsAndBooks. (n.d.). Retrieved from [Link]
Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC. (n.d.). Retrieved from [Link]
Regulation of NO production from macrophages by LPS and catecholamines. (n.d.). Retrieved from [Link]
Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved from [Link]
CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents. (n.d.).
Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC. (n.d.). Retrieved from [Link]
discovery and background of substituted phenylacetic acids
An In-Depth Technical Guide to the Discovery and Background of Substituted Phenylacetic Acids The phenylacetic acid scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a mul...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Discovery and Background of Substituted Phenylacetic Acids
The phenylacetic acid scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Among these, its substituted derivatives have had a particularly profound impact on medicine, leading to the development of some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive exploration of the discovery and scientific background of these critical compounds. We will trace their origins from the pressing medical needs of the pre-NSAID era to the landmark discoveries of ibuprofen and diclofenac, delve into their mechanism of action, dissect their structure-activity relationships, and detail the synthetic pathways that brought them from the laboratory to global availability. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital class of pharmaceuticals.
The Pre-NSAID Era: A Landscape of Need
The history of anti-inflammatory therapy began with natural remedies, most notably the use of willow bark, which was known for centuries to alleviate pain and fever.[1][2] In the 19th century, its active component, salicin, was identified, leading to the synthesis of salicylic acid and eventually acetylsalicylic acid (aspirin) by Bayer in 1897.[3][4][5] While a revolutionary drug, aspirin and other salicylates presented significant challenges, particularly gastrointestinal (GI) toxicity, including stomach irritation and ulceration, especially at the high doses required for chronic inflammatory conditions like rheumatoid arthritis.[6][7][8]
The other major class of anti-inflammatory agents available was corticosteroids. While potent, their long-term use was associated with a host of severe side effects, including immunosuppression, metabolic changes, and osteoporosis.[9][10][11] This created a clear and urgent therapeutic gap: the need for a safer, well-tolerated anti-inflammatory agent suitable for long-term use.[6][9] It was this need that catalyzed the extensive research efforts of the mid-20th century, ultimately leading to the discovery of the substituted phenylacetic acids.
The Dawn of a New Class: The Discovery of Ibuprofen
The journey to find a safer alternative to aspirin led a team at Boots Pure Drug Company in the UK, headed by pharmacologist Stewart Adams and chemist John Nicholson, to begin a systematic search in the 1950s.[6][12] Their goal was to identify a compound with the therapeutic benefits of aspirin but with a superior side-effect profile, particularly concerning GI tolerability.[6]
The research was a monumental effort of classical drug discovery, involving the screening of over 600 candidate compounds.[12] This work culminated in 1961 with the patent filing for 2-(4-isobutylphenyl) propionic acid, a compound later named ibuprofen.[9][13][14] The name itself is a portmanteau derived from its chemical structure: i sobu tyl(pro )pionic acid and phen yl.[13]
After successful clinical trials, ibuprofen was launched as a prescription medicine, Brufen, in the UK in 1969 for the treatment of rheumatoid arthritis.[12][13] It was later introduced in the US in 1974.[13] A pivotal moment in its history occurred in the 1980s when it became the first NSAID (other than aspirin) to be approved for over-the-counter (OTC) sale, solidifying its status as a household name for pain relief.[12][13] The discovery was a triumph of persistent, screening-based pharmaceutical research and was recognized with the Queen's Award for Technical Achievement in 1985.[12][13]
Key Milestone
Year
Significance
Research Initiated
1950s
Search for a safer alternative to aspirin for rheumatoid arthritis begins at Boots.[9][12]
Patent Filed
1961
Stewart Adams and John Nicholson file a patent for 2-(4-isobutylphenyl) propionic acid.[9][13]
UK Launch
1969
Ibuprofen launched as a prescription drug (Brufen) for rheumatic diseases.[12]
US Launch
1974
Ibuprofen becomes available by prescription in the United States.[13]
OTC Approval
1983-84
Becomes the first non-aspirin NSAID available over-the-counter in the UK and US.[13]
Patent Expiration
1985
Boots' worldwide patent expires, leading to the launch of generic products.[6][12]
Rational Drug Design: The Advent of Diclofenac
In contrast to the empirical screening that led to ibuprofen, the discovery of diclofenac was a landmark achievement in rational drug design.[15] In the 1960s, researchers Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis) set out to create a more potent NSAID with better tolerability by focusing on specific physicochemical properties.[15][16]
Their hypothesis was that an ideal anti-inflammatory agent should possess:
A partition coefficient (a measure of lipophilicity) of approximately 10.[17]
Two aromatic rings twisted in a non-coplanar orientation relative to each other.[17]
This theoretical framework guided their synthesis of numerous 2-(phenylamino)phenylacetic acid derivatives. The culmination of this work was the synthesis of 2-(2,6-dichloranilino) phenylacetic acid, or diclofenac, in 1973.[15][16][18] Its structure perfectly embodied their design principles. The two chlorine atoms in the ortho positions of the aniline ring force the aromatic rings into the desired twisted conformation, a feature believed to be critical for its high potency.[17][19] Diclofenac was first approved for medical use in the United States in 1988 and remains one of the most widely prescribed NSAIDs globally.[15][20]
Unraveling the Mechanism: The Cyclooxygenase (COX) Connection
For many years, the precise mechanism by which NSAIDs exerted their anti-inflammatory, analgesic, and antipyretic effects remained elusive.[3][7] A groundbreaking discovery in 1971 by Sir John Vane provided the answer and revolutionized pharmacology.[3][5] Vane demonstrated that aspirin and related drugs inhibit the synthesis of prostaglandins, which are key signaling molecules involved in inflammation and pain.[7]
The target of this inhibition was identified as the enzyme prostaglandin H synthase, now commonly known as cyclooxygenase (COX).[3][21][22] The COX enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[23] By blocking this enzyme, NSAIDs prevent the production of the mediators that cause inflammation, pain, and fever.[24][25]
Further research in the early 1990s revealed the existence of two distinct COX isoforms:[1][3]
COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions, such as protecting the gastric mucosa and mediating platelet aggregation.[1][23]
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][23]
This discovery was pivotal. It explained that the therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common adverse effects, such as GI toxicity, result from the concurrent inhibition of the protective COX-1 enzyme.[3][21] This new understanding paved the way for the development of a new generation of drugs: selective COX-2 inhibitors.[23][26]
Figure 1: The Arachidonic Acid Cascade and NSAID Mechanism of Action.
Structure-Activity Relationship (SAR) of Phenylacetic Acid Derivatives
The efficacy of phenylacetic acid NSAIDs is intrinsically linked to their chemical structure. Specific molecular features are essential for their ability to bind to and inhibit the COX enzymes.
The Profens (2-Arylpropionic Acids)
The "profens," including ibuprofen, ketoprofen, and naproxen, are characterized as 2-arylpropionic acids.[27][28] Their general structure consists of a central aryl moiety, a propionic acid side chain, and a hydrophobic terminal group.[29]
Acidic Center: The carboxylic acid group is crucial for activity. It is believed to mimic the carboxylic acid of the natural substrate, arachidonic acid, anchoring the drug to a key arginine residue (Arg120) in the active site of the COX enzyme.
α-Methyl Group: The methyl group on the carbon adjacent to the carboxyl group is a defining feature. This substitution generally increases anti-inflammatory potency and reduces toxicity compared to the corresponding acetic acid derivatives.
Stereochemistry: The α-carbon is a chiral center. For profens, the (S)-(+)-enantiomer is responsible for the majority of the anti-inflammatory activity, as it is the active COX inhibitor.[30][31] The (R)-(-)-enantiomer is significantly less active against COX but can undergo in vivo metabolic inversion to the active (S)-form in humans.[30][31]
Aryl and Hydrophobic Groups: The central aromatic ring and the additional hydrophobic group (e.g., the isobutyl group in ibuprofen) are critical for binding to a hydrophobic channel within the COX active site, contributing to the overall binding affinity.[29]
Diclofenac
Diclofenac's structure is unique. As a phenylacetic acid derivative, it possesses the essential acidic group.[19] However, its key feature is the 2-(2,6-dichlorophenyl)amino substituent. As envisioned in its rational design, the bulky ortho-chloro groups force the two phenyl rings into a twisted, non-coplanar conformation.[17][19] This specific three-dimensional shape is thought to allow for an optimal fit within the COX active site, contributing to its high potency.[15]
Synthetic Pathways: From Laboratory to Industrial Scale
The methods used to synthesize these drugs have evolved significantly, driven by the need for efficiency, cost-effectiveness, and environmental sustainability ("green chemistry").
Synthesis of Ibuprofen
Protocol 1: The Original Boots Synthesis (1960s)
The original industrial synthesis developed by the Boots Company was a six-step process.[13] While effective, it suffered from poor atom economy, generating significant waste.[32]
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride using an aluminum chloride catalyst to form 4'-isobutylacetophenone.
Step 2: Darzens Condensation: The ketone is reacted with ethyl chloroacetate in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester).
Step 3: Hydrolysis and Decarboxylation: The glycidic ester is hydrolyzed and decarboxylated with aqueous acid to yield 2-(4-isobutylphenyl)propanal.
Step 4: Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.
Step 5: Dehydration: The oxime is dehydrated to form the corresponding nitrile.
Step 6: Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield the final product, ibuprofen.
Figure 2: Workflow of the original six-step Boots synthesis of ibuprofen.
The BHC/HSC "Green" Synthesis
In the 1990s, the BHC Company (now Hoechst Celanese Corporation) developed a more elegant and environmentally friendly three-step synthesis.[33] This process has a much higher atom economy, as most atoms from the reactants are incorporated into the final product.
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.
Step 2: Catalytic Hydrogenation: The resulting ketone is reduced to an alcohol using a metal catalyst (e.g., Raney nickel).
Step 3: Palladium-Catalyzed Carbonylation: The alcohol is directly carbonylated using carbon monoxide in the presence of a palladium catalyst to form ibuprofen.[34]
This greener approach has largely replaced the older Boots method in industrial production.
Figure 3: Workflow of the modern three-step BHC synthesis of ibuprofen.
Synthesis of Diclofenac
Protocol 2: A Common Synthetic Route for Diclofenac
One of the early and common multi-step syntheses for diclofenac is as follows:[35][36]
Step 1: Ullmann Condensation: An N-arylation reaction is performed between 2,6-dichloroaniline and 2-bromobenzoic acid. This copper-catalyzed reaction forms 2-(2,6-dichloroanilino)benzoic acid.
Step 2: Reduction of Carboxylic Acid: The carboxylic acid group is reduced to a primary alcohol (e.g., using a reducing agent like borane or lithium aluminum hydride) to yield [2-(2,6-dichloroanilino)phenyl]methanol.
Step 3: Conversion to Benzyl Chloride: The alcohol is converted to the corresponding benzyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).
Step 4: Cyanation: The benzyl chloride is reacted with sodium cyanide (NaCN) in a nucleophilic substitution reaction to form 2-(2,6-dichloroanilino)phenylacetonitrile.
Step 5: Hydrolysis of Nitrile: The nitrile is hydrolyzed under strong acidic or basic conditions at elevated temperatures to yield the final product, diclofenac.[35]
The Next Generation: The Pursuit of COX-2 Selectivity
The elucidation of the COX-1 and COX-2 isoforms launched a new chapter in NSAID development.[23][26] The goal became the design of drugs that could selectively inhibit the inflammation-causing COX-2 enzyme while sparing the protective COX-1 enzyme, thereby reducing GI side effects.[3][21] Structural analysis of the COX enzymes revealed that the COX-2 active site is slightly larger and has a hydrophilic side pocket not present in COX-1.[23]
Drug designers exploited this difference, creating bulkier molecules with specific side chains (like a sulfonamide group) that could fit into the COX-2 active site but were too large to enter the COX-1 site.[37][38] This led to the development of the "coxib" class of drugs (e.g., celecoxib, rofecoxib), which were built upon the foundational knowledge gained from decades of research into non-selective inhibitors like diclofenac.[3][23]
Conclusion
The story of substituted phenylacetic acids is a compelling narrative of scientific progress, evolving from the trial-and-error screening methods that yielded ibuprofen to the sophisticated, hypothesis-driven rational drug design that produced diclofenac. The subsequent discovery of the COX enzymes provided a deep mechanistic understanding that not only explained the efficacy and side effects of these drugs but also enabled the creation of a new, more selective generation of anti-inflammatory agents. These compounds have fundamentally changed the management of pain and inflammation, and their history serves as a powerful case study in the evolution of modern drug discovery and development.
A brief history of ibuprofen - The Pharmaceutical Journal. (2017-07-27). [URL: https://pharmaceutical-journal.com/article/infographics/a-brief-history-of-ibuprofen]
50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed. (2011-11-18). [URL: https://pubmed.ncbi.nlm.nih.gov/22092336/]
Ibuprofen: A discovery of global significance - Over The Global Counter. [URL: https://overtheglobalcounter.com/ibuprofen-a-discovery-of-global-significance/]
50th anniversary of the discovery of ibuprofen: An interview with Dr Stewart Adams. [URL: https://www.researchgate.net/publication/51829553_50th_anniversary_of_the_discovery_of_ibuprofen_An_interview_with_Dr_Stewart_Adams]
Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_cyclooxygenase-2_inhibitors]
A Technical Guide to the Discovery and History of Diclofenac Diethylamine - Benchchem. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-discovery-and-history-of-diclofenac-diethylamine/]
The history of diclofenac - PubMed. (1986-01-01). [URL: https://pubmed.ncbi.nlm.nih.gov/3098491/]
Cyclooxygenase 2 inhibitors: discovery, selectivity and the future - PubMed. (1999-09-01). [URL: https://pubmed.ncbi.nlm.nih.gov/10491878/]
Cyclooxygenases as the principal targets for the actions of NSAIDs - PubMed. (1995-12-01). [URL: https://pubmed.ncbi.nlm.nih.gov/8586435/]
Diclofenac (Drug Discovery, Physiochemical Properties and few similar structures) | PPTX. [URL: https://www.slideshare.net/slideshow/diclofenac-drug-discovery-physiochemical-properties-and-few-similar-structures/267920153]
Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - Bohrium. [URL: https://www.bohrium.com/2022.06.01.494337/en]
Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond - Publishing at the Library. (2008-09-13). [URL: https://www.publishing.library.ualberta.ca/pcn/index.php/pcn/article/view/1000]
US4981995A - Method for producing ibuprofen - Google Patents. [URL: https://patents.google.
"In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology - PubMed. (2003-05-01). [URL: https://pubmed.ncbi.nlm.nih.gov/12718536/]
Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond - PubMed. (2008-09-20). [URL: https://pubmed.ncbi.nlm.nih.gov/19203472/]
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed. (2007-07-01). [URL: https://pubmed.ncbi.nlm.nih.gov/17350091/]
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04021j]
COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. (2015-10-23). [URL: https://www.ijpbs.net/cms/php/upload/2988_pdf.pdf]
Diclofenac (active ingredient in Voltaren) Part 1- Chemistry of Medicinal Drugs 7 - YouTube. (2025-04-16). [URL: https://www.youtube.
Anti-inflammatory Drugs in the 21st Century - PubMed. (2015-01-01). [URL: https://pubmed.ncbi.nlm.nih.gov/26629994/]
Ibuprofen Synthesis | Synaptic - Central College. (2019-04-11). [URL: https://synaptic.central.edu/vol11/2019/04/ibuprofen-synthesis/]
US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents. [URL: https://patents.google.
CN101456808A - Method for preparing ibuprofen - Google Patents. [URL: https://patents.google.
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central. (2023-08-01). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10418385/]
Brief History and Proper Utilization of NSAIDs - Galt Pharmaceuticals. [URL: https://www.galtpharma.
HISTORICAL OVERVIEW OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. [URL: https://www.rheumatology.org.uk/Portals/0/Publications/PREV_ISSUES/BJR/BJR_1994/33_S2/2.pdf?ver=2017-03-09-115049-367]
The discovery and development of antiinflammatory drugs | Request PDF - ResearchGate. (2025-08-07). [URL: https://www.researchgate.
(PDF) RESEARCH PROGRESS OF SYNTHESIS OF DICLOFENAC SODIUM. (2018-08-01). [URL: https://www.researchgate.net/publication/326756614_RESEARCH_PROGRESS_OF_SYNTHESIS_OF_DICLOFENAC_SODIUM]
From NSAIDs to Glucocorticoids and Beyond - MDPI. (2021-12-14). [URL: https://www.mdpi.com/1422-0067/22/24/13499]
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs - SciSpace. [URL: https://typeset.
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01597]
General structure of 2-arylpropionic acids (profens) composed of three... - ResearchGate. [URL: https://www.researchgate.net/figure/General-structure-of-2-arylpropionic-acids-profens-composed-of-three-basic-units-the_fig3_230894086]
Chemical structures and physical-chemical properties of the studied profens. - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-and-physical-chemical-properties-of-the-studied-profens_tbl1_327743750]
Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed. (1996-12-01). [URL: https://pubmed.ncbi.nlm.nih.gov/9013378/]
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - Walsh Medical Media. [URL: https://walshmedicalmedia.
Anti-inflammatory drugs, aspirin and steroids may increase the chances of developing worse pain - Joint Rehab and Sports Medical Center. [URL: https://jointrehab.com/anti-inflammatory-drugs-aspirin-and-steroids-may-increase-the-chances-of-developing-worse-pain/]
Salicylate intolerance: a masquerader of multiple adverse drug reactions - PMC - NIH. (2009-09-15). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746325/]
Anti-Inflammatory Steroids Have Paradoxical Effect. (2014-09-09). [URL: https://www.buffalo.edu/ubnow/stories/2014/09/dandona-steroids.html]
Theoretical Modeling of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid: An In-depth Technical Guide
Abstract This comprehensive technical guide delineates a robust theoretical framework for the in-silico investigation of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. Designed for researchers, computational chemists,...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This comprehensive technical guide delineates a robust theoretical framework for the in-silico investigation of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. Designed for researchers, computational chemists, and drug development professionals, this document provides a first-principles approach to characterizing the structural, electronic, and potential biological properties of this novel phenylacetic acid derivative. By integrating Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, we present a holistic workflow from initial molecular design to the prediction of its interactions within a biological context. Each section is underpinned by a rigorous scientific rationale, detailed step-by-step protocols, and visual representations to ensure both clarity and reproducibility.
Introduction: The Rationale for Theoretical Modeling
Phenylacetic acid (PAA) and its derivatives are a class of molecules with significant biological relevance, exhibiting activities ranging from plant auxins to antimicrobials.[1][2] The introduction of fluorine atoms and other substituents onto the phenyl ring can dramatically alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. These modifications, in turn, can profoundly influence its biological activity and target specificity. The subject of this guide, 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, is a novel compound for which experimental data is scarce. Theoretical modeling, therefore, presents a powerful and indispensable tool for its initial characterization and for guiding future experimental work.
This guide will provide a comprehensive theoretical modeling workflow, structured to elucidate the intrinsic properties of the molecule and to predict its behavior in a biological system. We will focus on two potential and well-characterized biological targets for PAA and its derivatives: the plant auxin receptor TIR1/AFB and the bacterial enzyme Phenylacetic Acid Coenzyme A Ligase (PaaK).
Molecular Structure and Electronic Properties via Density Functional Theory (DFT)
The foundational step in the theoretical modeling of any molecule is the accurate determination of its three-dimensional structure and electronic properties. Density Functional Theory (DFT) offers a robust and computationally efficient method for achieving this.
Rationale for DFT Approach
DFT calculations allow for the prediction of a wide range of molecular properties, including optimized geometry, vibrational frequencies, molecular orbital energies (HOMO/LUMO), and electrostatic potential. For a fluorinated compound like 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, DFT is particularly well-suited to capture the significant electronic effects of the fluorine substituents.
Step-by-Step Protocol for DFT Calculations
This protocol outlines the essential steps for performing DFT calculations on the target molecule.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Protocol:
Molecule Building: Construct the 3D structure of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid using the builder interface of the chosen software.
Geometry Optimization:
Method: B3LYP hybrid functional. This functional provides a good balance between accuracy and computational cost for organic molecules.
Basis Set: 6-311+G(d,p). This basis set is recommended for systems containing fluorine to accurately describe polarization and diffuse electron effects.
Solvation: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent (e.g., water) on the molecular geometry.
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields thermodynamic properties such as zero-point vibrational energy.
Electronic Property Analysis:
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability.
Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
Expected Data and Interpretation
The DFT calculations will yield a set of quantitative data that can be summarized for analysis.
Property
Predicted Value
Interpretation
Optimized Geometry
Bond lengths (Å), Bond angles (°), Dihedral angles (°)
Provides the most stable 3D conformation of the molecule.
HOMO Energy
(eV)
Relates to the molecule's ability to donate electrons.
LUMO Energy
(eV)
Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap
(eV)
Indicator of chemical reactivity and stability.
Dipole Moment
(Debye)
Measure of the molecule's overall polarity.
pKa (calculated)
(pKa units)
Prediction of the molecule's acidity, which can be compared to experimental data for similar compounds.[1]
Diagram: DFT Workflow
Caption: A streamlined workflow for DFT calculations.
Predicting Biological Activity: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in predicting the potential biological targets of a new molecule.
Rationale for Target Selection and Docking
Based on the known biological activities of phenylacetic acid, we have selected two representative protein targets for our docking studies:
Plant Auxin Receptor TIR1/AFB: Phenylacetic acid is a known plant auxin.[1] The TIR1/AFB family of proteins are the primary auxin receptors in plants.[3][4] We will use the crystal structure of Arabidopsis thaliana TIR1 in complex with an auxin analog (PDB ID: 2P1Q) as our receptor.
Bacterial Phenylacetic Acid Coenzyme A Ligase (PaaK): Many bacteria can metabolize phenylacetic acid as a carbon source. The first step in this catabolic pathway is the activation of PAA by PaaK.[5][6] We will use the crystal structure of PaaK from Escherichia coli (a representative structure can be found in the PDB) as our second target.
By docking 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid into the active sites of these proteins, we can predict its binding affinity and binding mode, providing insights into its potential as an auxin or as a substrate/inhibitor of bacterial PAA metabolism.
Step-by-Step Protocol for Molecular Docking
Software: Molecular docking software such as AutoDock Vina, Glide, or GOLD is required. A molecular visualization tool like PyMOL or Chimera is also essential.
Protocol:
Receptor Preparation:
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
Remove water molecules and any co-crystallized ligands.
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
Define the binding site (active site) based on the location of the co-crystallized ligand or from literature information.
Ligand Preparation:
Use the DFT-optimized structure of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Assign partial charges and define rotatable bonds.
Docking Simulation:
Run the docking algorithm to generate a series of possible binding poses of the ligand within the receptor's active site.
The software will score each pose based on a scoring function that estimates the binding affinity.
Analysis of Results:
Identify the top-scoring binding pose.
Visualize the ligand-receptor complex and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics simulations allow us to study the dynamic behavior of the system over time.
Rationale for MD Simulations
MD simulations provide valuable insights into the stability of the docked complex, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. This information is crucial for validating the docking results and for understanding the mechanism of binding.
Step-by-Step Protocol for MD Simulations
Software: An MD simulation package such as GROMACS, AMBER, or NAMD is required.
Protocol:
System Setup:
Take the best-docked ligand-receptor complex from the previous step.
Place the complex in a simulation box of appropriate size.
Solvate the system with a chosen water model (e.g., TIP3P).
Add counter-ions to neutralize the system.
Force Field Parameterization:
Assign a suitable force field to the protein (e.g., AMBERff14SB).
Generate force field parameters for the ligand using a tool like Antechamber or the CHARMM General Force Field (CGenFF).
Simulation Protocol:
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand.
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) without restraints to observe the dynamics of the system.
Trajectory Analysis:
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex.
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and receptor over time.
Diagram: MD Simulation Workflow
Caption: A general workflow for molecular dynamics simulations.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical modeling workflow for the characterization of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. By employing a combination of DFT, molecular docking, and MD simulations, researchers can gain valuable insights into the structural, electronic, and potential biological properties of this novel compound. The predicted data can be used to prioritize experimental studies, such as chemical synthesis, in vitro assays, and crystallographic studies, thereby accelerating the drug discovery and development process. Future work could involve the application of more advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to a series of related compounds to develop predictive models of their biological activity.
References
Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. (2023). MDPI. [Link]
Mechanism of Auxin Perception by the TIR1 ubiquitin ligase. (2007). RCSB PDB. [Link]
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (2022). PMC - PubMed Central. [Link]
Crystal structure of auxin-binding protein 1 in complex with auxin. (2002). PMC - NIH. [Link]
Enzymatic synthesis of fluorinated compounds. (2021). PMC - PubMed Central - NIH. [Link]
A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (2014). Nature Communications. [Link]
Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. (2022). Frontiers in Microbiology. [Link]
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. [Link]
Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. (2022). Frontiers in Plant Science. [Link]
Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). bioRxiv. [Link]
Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. (2015). Plant and Cell Physiology. [Link]
The auxin binding site. Crystal structure poses for 2,4-D and IAA in... (2018). ResearchGate. [Link]
TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. (2022). Frontiers in Plant Science. [Link]
The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. (2020). mBio. [Link]
Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (2021). Environmental Science & Technology. [Link]
Application Notes and Protocols for 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid: A Guide for Researchers
Introduction 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a substituted aromatic carboxylic acid. Phenylacetic acids and their derivatives are a versatile class of compounds with applications ranging from pharmace...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a substituted aromatic carboxylic acid. Phenylacetic acids and their derivatives are a versatile class of compounds with applications ranging from pharmaceuticals to agriculture. For instance, 4-methoxyphenylacetic acid has been identified as a plant metabolite and growth retardant, inhibiting seed germination[1]. Furthermore, substituted phenylacetic acids are crucial intermediates in the synthesis of more complex molecules, including anti-inflammatory agents and fragrances[2][3]. The unique substitution pattern of 2,3-difluoro-5-methoxy-4-methylphenylacetic acid, with its electron-withdrawing fluorine atoms and electron-donating methoxy and methyl groups, suggests it may possess interesting and potentially novel biological or chemical properties.
This guide provides a comprehensive set of experimental protocols for the initial characterization and potential application of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. The protocols are designed to be adaptable and serve as a starting point for further investigation by researchers in drug development and chemical synthesis.
Chemical and Physical Properties
A summary of the known and predicted properties of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is provided below.
Always work in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust.
Wash hands thoroughly after handling.
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4][5][6][8].
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
The solubility of a compound is a critical parameter for its use in biological assays and as a synthetic reagent. This protocol describes a method for determining the aqueous solubility of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility.
Materials:
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Phosphate-buffered saline (PBS), pH 7.4
Microcentrifuge tubes
Orbital shaker or rotator
Microcentrifuge
Syringe filters (0.22 µm)
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Volumetric flasks and pipettes
Procedure:
Add an excess of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.
Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
Prepare a standard curve by dissolving a known mass of the compound in a suitable organic solvent (e.g., methanol or DMSO) and then making serial dilutions in PBS.
Analyze the filtered supernatant and the standard solutions by UV-Vis spectrophotometry at the wavelength of maximum absorbance or by HPLC.
Calculate the concentration of the compound in the saturated supernatant by comparing its absorbance or peak area to the standard curve. This concentration represents the aqueous solubility.
Protocol 2: Seed Germination Inhibition Assay
Based on the known activity of similar compounds, this protocol outlines a method to assess the potential of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid as a plant growth inhibitor[1].
Workflow for Seed Germination Assay
Caption: Workflow for the seed germination inhibition assay.
Materials:
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Cress (Lepidium sativum) seeds or other suitable model plant seeds
Petri dishes (9 cm diameter)
Filter paper
Dimethyl sulfoxide (DMSO)
Deionized water
Plant growth chamber or incubator
Procedure:
Prepare a stock solution of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid in DMSO (e.g., 100 mM).
Create a series of test solutions by diluting the stock solution in deionized water to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µM). Ensure the final DMSO concentration is the same across all treatments and does not exceed 0.1%.
Prepare a negative control (deionized water) and a vehicle control (0.1% DMSO in deionized water).
Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test or control solution.
Evenly distribute 50 cress seeds on the surface of the moistened filter paper in each dish.
Seal the Petri dishes with parafilm to prevent evaporation and place them in a plant growth chamber with controlled temperature (e.g., 25°C) and light cycle (e.g., 16 hours light, 8 hours dark).
Count the number of germinated seeds (seeds with a visible radicle) daily for 3-5 days.
At the end of the experiment, measure the radicle length of a subset of germinated seeds from each dish.
Calculate the germination percentage and average radicle length for each treatment.
Plot the data as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) for both germination and radicle growth.
Protocol 3: Synthesis of a Phenylacetic Acid Ester
Substituted phenylacetic acids can be converted to their corresponding esters, which often have applications as fragrances or as intermediates in further synthesis[2]. This protocol describes a general method for the esterification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid with ethanol.
Materials:
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Ethanol (anhydrous)
Sulfuric acid (concentrated)
Sodium bicarbonate (saturated aqueous solution)
Brine (saturated aqueous solution of NaCl)
Anhydrous magnesium sulfate or sodium sulfate
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Round-bottom flask and reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid in an excess of anhydrous ethanol.
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess ethanol using a rotary evaporator.
Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Purify the crude product by column chromatography or distillation if necessary.
Conclusion
The protocols provided in this guide offer a foundational framework for the investigation of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. By systematically characterizing its physicochemical properties and exploring its potential biological and chemical activities, researchers can unlock the potential of this novel compound. The unique substitution pattern of this molecule warrants further study, and these application notes are intended to facilitate that exploration.
References
PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method.
PubChem. (n.d.). 4-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Abstract This application note details a robust, high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a key intermediate...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a key intermediate in pharmaceutical synthesis. The described method utilizes reverse-phase chromatography with UV detection, providing excellent specificity, linearity, and precision. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the purity of this compound and its process-related impurities. The causality behind the selection of chromatographic parameters is discussed, and the protocol is structured to align with the principles of analytical procedure validation outlined in the ICH Q2(R2) guidelines.[1][2][3][4]
Introduction and Scientific Rationale
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a substituted aromatic carboxylic acid. The presence of multiple functional groups—a carboxylic acid, a phenyl ring, fluoro- and methoxy-substituents—imparts a unique combination of hydrophobicity and polarity. In pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that directly impacts safety and efficacy. A reliable analytical method is therefore essential for quality control throughout the manufacturing process.
The method described herein is based on reverse-phase HPLC, the predominant separation technique in the pharmaceutical industry for its versatility and robustness in handling a wide range of compound polarities.[5][6] The core principle involves partitioning the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The choice of a C18 stationary phase provides a strong hydrophobic interaction with the phenyl ring and methyl group of the analyte.
Crucially, as the analyte is a carboxylic acid, its retention is highly dependent on the mobile phase pH.[6] To ensure reproducible retention times and sharp, symmetrical peak shapes, the mobile phase is buffered to a pH of 3.0. At this acidic pH, the carboxylic acid functional group (pKa typically ~4-5) is protonated (non-ionized), rendering the molecule less polar and thus more strongly retained on the C18 column. This suppression of ionization is a cornerstone of developing robust methods for acidic compounds, preventing issues like peak tailing that can arise from secondary interactions with the silica backbone of the stationary phase.[6]
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below. This workflow is designed to ensure consistency and adherence to good chromatographic practices.
Caption: High-level workflow for HPLC purity analysis.
Instrumentation, Materials, and Chromatographic Conditions
Instrumentation
A standard HPLC system equipped with the following is suitable:
Quaternary or Binary Gradient Pump
Degasser
Autosampler with temperature control
Thermostatted Column Compartment
Photodiode Array (PDA) or UV-Vis Detector
Materials and Reagents
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its balance of efficiency and backpressure.[7][8]
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid Reference Standard: Well-characterized with known purity.
Chromatographic Conditions
The validated parameters for the analysis are summarized in the table below.
Parameter
Condition
Rationale
Stationary Phase
C18, 150 mm x 4.6 mm, 5 µm
Standard reverse-phase column providing robust hydrophobic retention.[5][7]
Mobile Phase A
25 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)
Buffering at a low pH suppresses the ionization of the analyte's carboxylic acid group, ensuring good peak shape and stable retention.[6]
Mobile Phase B
Acetonitrile (ACN)
Common organic modifier in reverse-phase HPLC, providing good elution strength and low UV cutoff.
Elution Mode
Isocratic: 50% A / 50% B
A simple isocratic elution provides consistent results for purity analysis. A gradient can be developed if late-eluting impurities are expected.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure.
Column Temperature
30 °C
Maintaining a constant temperature ensures retention time reproducibility.[7]
Detection
UV at 265 nm
The aromatic ring provides strong UV absorbance. 265 nm is a representative wavelength for this class of compounds. A PDA detector is recommended for method development.
Injection Volume
10 µL
A small injection volume minimizes potential band broadening.
Run Time
15 minutes
Sufficient time to elute the main peak and any relevant impurities.
Detailed Protocols
Mobile Phase Preparation (Mobile Phase A)
Weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water to make a 25 mM solution.
Stir until fully dissolved.
Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
Standard Solution Preparation
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid reference standard into a 25 mL volumetric flask.
Add approximately 15 mL of a 50:50 mixture of Acetonitrile and Water (diluent) and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to the mark with the diluent. Mix thoroughly.
Sample Solution Preparation
Accurately weigh approximately 10 mg of the 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid sample into a 100 mL volumetric flask.
Add approximately 70 mL of the diluent, sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature, dilute to the mark with diluent, and mix thoroughly. This yields a nominal concentration of 0.1 mg/mL.
HPLC System Setup and Analysis Sequence
Set up the HPLC system according to the conditions in the table above.
Purge the pump lines with the respective mobile phases.
Equilibrate the column with the mobile phase (50:50 A:B) for at least 30 minutes or until a stable baseline is achieved.
System Suitability Test (SST): Perform five replicate injections of the Working Standard solution (0.1 mg/mL).
Analysis Sequence:
Inject the diluent (blank) to ensure no carryover or system contamination.
Inject the Working Standard solution.
Inject the Sample Solution in duplicate.
Inject the Working Standard solution periodically (e.g., every 10 sample injections) to monitor system performance.
Data Analysis and System Suitability
System Suitability Testing (SST)
The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the Working Standard, in accordance with ICH guidelines.[9]
SST Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency.
% RSD of Peak Area
≤ 2.0%
Demonstrates injection precision and system stability.[9]
% RSD of Retention Time
≤ 1.0%
Confirms pump performance and system stability.
Purity Calculation
The purity of the sample is calculated based on the area percent method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
Integrate all peaks in the chromatogram for the sample solution, excluding solvent front and blank-related peaks.
Calculate the percentage purity using the following formula:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Principles and Discussion
This application note provides a well-developed starting point for analysis. For use in a regulated environment, a full method validation should be conducted according to ICH Q2(R2) guidelines.[1][2][4] Key parameters to be evaluated include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is often demonstrated using forced degradation studies.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of test results obtained by the method to the true value, typically assessed by spiking experiments with known amounts of reference standard.
Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[4]
Discussion on Method Robustness:
The choice of a buffered mobile phase at pH 3.0 is the most critical parameter for the robustness of this method. Small variations in pH around the pKa of an analyte can cause significant shifts in retention time; by operating at a pH well below the pKa, the method becomes less susceptible to minor errors in mobile phase preparation. Should co-elution with an impurity occur, method optimization could involve adjusting the acetonitrile percentage or exploring a different stationary phase. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column could offer alternative selectivity for aromatic and halogenated compounds due to different retention mechanisms like pi-pi interactions.[10][11]
Conclusion
The reverse-phase HPLC method described provides a reliable and robust tool for determining the purity of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. The method is straightforward, utilizing common HPLC instrumentation and reagents, and demonstrates good chromatographic performance. It serves as an excellent foundation for further validation and implementation in quality control laboratories for both batch release and stability testing.
References
Vertex AI Search. (2025). Understanding ICH Q2(R2)
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
AMSbiopharma. (2025).
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Aurora Pro Scientific. HPLC Column Selection Guide.
ICH. (2023).
Chromtech. HPLC Column Selection Guide.
Hawach Scientific. (2025). Polar Column in HPLC Example.
PubMed. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures.
Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
Application Notes and Protocols: Large-Scale Synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
Introduction 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a highly functionalized aromatic carboxylic acid derivative. Its structural motifs, including a polysubstituted phenyl ring with fluorine and methoxy group...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a highly functionalized aromatic carboxylic acid derivative. Its structural motifs, including a polysubstituted phenyl ring with fluorine and methoxy groups, make it a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity. This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthetic route is a robust, three-step process commencing from the commercially available starting material, 1,2-difluoro-4-methoxy-5-methylbenzene.[1][2] The synthesis involves benzylic bromination, cyanation of the resulting benzyl bromide, and subsequent hydrolysis to yield the final product. This guide emphasizes scalability, safety, and process control to ensure a reproducible and efficient synthesis.
Overall Synthetic Scheme
The synthesis is designed as a three-step sequence, which is a common and industrially viable approach for the preparation of phenylacetic acids.[3]
Caption: Proposed three-step synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Part 1: Detailed Experimental Protocols
Step 1: Benzylic Bromination of 1,2-Difluoro-4-methoxy-5-methylbenzene
Principle: The Wohl-Ziegler reaction is employed for the selective benzylic bromination of the methyl group on the toluene derivative.[4] N-Bromosuccinimide (NBS) serves as the bromine source, and the reaction is initiated by a radical initiator, azobisisobutyronitrile (AIBN), under thermal conditions. Acetonitrile is chosen as a safer alternative to traditionally used chlorinated solvents.[5]
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
1,2-Difluoro-4-methoxy-5-methylbenzene
172.17
1.00 kg
5.81
N-Bromosuccinimide (NBS)
177.98
1.09 kg
6.10
Azobisisobutyronitrile (AIBN)
164.21
47.7 g
0.29
| Acetonitrile | 41.05 | 10 L | - |
Protocol:
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet is charged with 1,2-difluoro-4-methoxy-5-methylbenzene (1.00 kg, 5.81 mol) and acetonitrile (10 L).
Inert Atmosphere: The reactor is purged with nitrogen for 15 minutes to create an inert atmosphere.
Reagent Addition: N-Bromosuccinimide (1.09 kg, 6.10 mol) and AIBN (47.7 g, 0.29 mol) are added to the stirred solution.
Reaction: The mixture is heated to 70°C and stirred at this temperature for 4-6 hours. The reaction progress is monitored by TLC or GC-MS.
Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
Solvent Removal: The acetonitrile is removed under reduced pressure using a rotary evaporator.
Purification: The crude product, 1-(bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene, is of sufficient purity to be used in the next step without further purification.[6]
Safety Precautions:
NBS is a lachrymator and should be handled in a well-ventilated fume hood.[7]
AIBN is a potential explosive and should not be heated in a confined space.
The reaction is exothermic; ensure adequate cooling capacity.
Step 2: Cyanation of 1-(Bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene
Principle: A nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to form the corresponding benzyl cyanide. This is a standard procedure for converting benzyl halides to benzyl cyanides.[8][9]
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
Crude Benzyl Bromide
251.07
~1.46 kg
5.81
Sodium Cyanide (NaCN)
49.01
342 g
6.97
95% Ethanol
-
1.46 L
-
| Water | - | 660 mL | - |
Protocol:
Reactor Setup: A 10 L reactor is charged with powdered sodium cyanide (342 g, 6.97 mol) and water (660 mL). The mixture is warmed to dissolve the sodium cyanide.
Reagent Preparation: The crude benzyl bromide from Step 1 (~1.46 kg, 5.81 mol) is dissolved in 95% ethanol (1.46 L).
Reaction: The ethanolic solution of benzyl bromide is added to the cyanide solution over 30-45 minutes. The reaction mixture is then heated to reflux for 4 hours.[8]
Work-up: The mixture is cooled, and the precipitated sodium bromide is removed by filtration.
Solvent Removal: The majority of the ethanol is distilled off from the filtrate.
Extraction: The remaining aqueous layer is extracted with ethyl acetate (3 x 1 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(2,3-difluoro-5-methoxy-4-methylphenyl)acetonitrile.
Safety Precautions:
Extreme Caution: Sodium cyanide is highly toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An emergency cyanide poisoning kit should be readily available.
Acid should never be added to cyanide waste, as it will generate highly toxic hydrogen cyanide gas.
Step 3: Hydrolysis of 2-(2,3-Difluoro-5-methoxy-4-methylphenyl)acetonitrile
Principle: The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid. This is a robust and high-yielding method for the synthesis of phenylacetic acids from benzyl cyanides.[10][11][12]
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
Crude Benzyl Cyanide
197.18
~1.15 kg
5.81
Sulfuric Acid (conc.)
98.08
815 mL
~15
| Water | 18.02 | 1.1 L | - |
Protocol:
Reactor Setup: In a 5 L reactor, a mixture of water (1.1 L) and concentrated sulfuric acid (815 mL) is carefully prepared by slowly adding the acid to the water with cooling.
Reaction: The crude benzyl cyanide from Step 2 (~1.15 kg, 5.81 mol) is added to the acidic solution. The mixture is heated to reflux and stirred for 3-5 hours.[11]
Crystallization: The reaction mixture is cooled and then poured into 2 L of cold water with stirring to precipitate the product.
Isolation: The precipitated 2,3-difluoro-5-methoxy-4-methylphenylacetic acid is collected by filtration.
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product.
Safety Precautions:
Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.
The dilution of sulfuric acid is highly exothermic and should be done with caution.
Part 2: Data Presentation and Characterization
Table 1: Summary of Synthetic Steps and Expected Outcomes
¹H NMR: Expected signals for the methylene protons, methoxy protons, methyl protons, and the aromatic proton.
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), and aliphatic carbons.
IR Spectroscopy: Characteristic C=O stretching vibration for the carboxylic acid (~1700 cm⁻¹) and O-H stretch.
HPLC: To determine the final purity of the compound.
Melting Point: A sharp melting point indicates high purity.
Part 3: Mechanistic Insights and Process Logic
Workflow for the Synthesis of the Final Product:
Caption: Logical workflow for the multi-step synthesis.
The choice of a three-step benzylic bromination-cyanation-hydrolysis sequence is predicated on its reliability, scalability, and the use of relatively inexpensive reagents. The benzylic position of the starting toluene derivative is activated for radical halogenation, making the Wohl-Ziegler reaction highly selective.[13] The subsequent cyanation is a robust SN2 reaction, and the final acid-catalyzed hydrolysis of the nitrile is a classic and high-yielding transformation to the desired carboxylic acid.[14] This pathway avoids more complex or hazardous methodologies like those involving organometallic reagents or high-pressure carbonylation, making it suitable for large-scale industrial production.
References
Aecenar. Phenylacetic acid production(PAA-precursor). Available at: [Link]
Scirp.org. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Available at: [Link]
Scribd. Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia. Available at: [Link]
Organic Syntheses. Phenylacetic acid. Available at: [Link]
ResearchGate. A Safe and Green Benzylic Radical Bromination Experiment. Available at: [Link]
Journal of the American Chemical Society. Hydrolysis of Arylacetonitriles. Available at: [Link]
Patsnap Eureka. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Available at: [Link]
Google Patents. Process for the bromination of deactivated toluenes in the benzylic position.
ACS Publications. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Available at: [Link]
ResearchGate. ChemInform Abstract: Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. Available at: [Link]
Semantic Scholar. Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Available at: [Link]
PubMed Central. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Available at: [Link]
Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]
Royal Society of Chemistry. Continuous photochemical benzylic bromination using in situ generated Br2. Available at: [Link]
ResearchGate. Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. Available at: [Link]
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]
Scientific Update. A Dangerous Bromance. Available at: [Link]
ACS Publications. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Available at: [Link]
Google Patents. Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
Organic Syntheses. Benzyl Cyanide. Available at: [Link]
Ukrainian Chemical Journal. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]
International Laboratory USA. 1,2-DIFLUORO-4-METHOXY-5-METHYL-BENZENE. Available at: [Link]
Google Patents. A kind of method preparing substituted phenylacetic acid.
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
Sci-Hub. 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Available at: [Link]
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available at: [Link]
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]
ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]
Application Notes & Protocols: The Use of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid as a Versatile Intermediate in Drug Discovery
Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (DFMPA)...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (DFMPA) . As a highly functionalized building block, DFMPA offers a unique combination of structural and electronic features beneficial for the synthesis of novel therapeutic agents. The strategic placement of vicinal fluorine atoms, coupled with a reactive carboxylic acid handle, makes it an exemplary intermediate for constructing complex molecules with potentially enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] This guide outlines core protocols for its use in amide bond formation, derivatization for Structure-Activity Relationship (SAR) studies, and provides expert insights into the rationale behind key experimental choices.
Introduction: The Strategic Value of DFMPA
In modern medicinal chemistry, the precise control of a molecule's physicochemical properties is paramount. Fluorinated aromatic compounds have become indispensable tools for achieving this control.[1] 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (DFMPA) is an advanced intermediate designed to leverage these benefits.
Key Structural Features and Their Implications:
Vicinal Difluoro Substitution: The 2,3-difluoro pattern on the phenyl ring acts as a powerful modulator of the molecule's electronic landscape. It lowers the pKa of the aromatic ring protons and can influence the conformation of substituents through steric and electronic effects. This feature is often exploited to improve binding interactions with biological targets and to block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[2]
Phenylacetic Acid Moiety: The carboxylic acid group is a highly versatile functional handle. It serves as a primary attachment point for a wide array of chemical transformations, most notably the formation of amides and esters, allowing for the straightforward coupling of DFMPA to other complex fragments or pharmacophores.[1]
Methoxy and Methyl Groups: These substituents provide fine-tuning of the molecule's lipophilicity and steric profile. They can occupy specific pockets in a target's binding site and serve as probes for exploring SAR.
The combination of these features makes DFMPA a high-value starting material for programs targeting kinases, proteases, and other enzyme classes where precise molecular recognition is essential.
Physicochemical & Safety Data
Below are the typical properties and handling guidelines for DFMPA.
Soluble in MeOH, DCM, DMF, DMSO; sparingly soluble in water.
pKa (estimated)
3.8 - 4.2
The inductive effect of fluorine atoms increases acidity.[4]
Safety & Handling:
Always handle DFMPA in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
As with many fluorinated organic acids, avoid inhalation of dust and contact with skin and eyes.[3] May cause respiratory and skin irritation.[5][6]
Store in a cool, dry place away from strong bases and oxidizing agents.
Core Application: Amide Bond Formation for Bioactive Scaffolds
The most direct and powerful application of DFMPA is its use as a carboxylic acid component in amide coupling reactions. This allows for the covalent linkage of the fluorinated phenyl scaffold to an amine-containing fragment, which is a cornerstone of Active Pharmaceutical Ingredient (API) synthesis.[7][8]
Logical Workflow for Amide Coupling
The following diagram illustrates the standard decision-making and experimental process for a successful amide coupling reaction involving DFMPA.
Caption: Workflow for DFMPA Amide Coupling.
Protocol 2.1: HATU-Mediated Amide Coupling
This protocol describes a robust and generally high-yielding method for coupling DFMPA with a primary or secondary amine, utilizing HATU as the coupling agent.
Rationale for Reagent Selection:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for its high efficiency and low rate of epimerization with chiral amines. It is particularly effective for coupling with less nucleophilic amines or sterically hindered substrates.
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the HCl produced during the reaction without competing with the substrate amine.
DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that effectively dissolves all reactants and reagents.
Step-by-Step Methodology:
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add DFMPA (1.0 eq.).
Dissolution: Dissolve the DFMPA in anhydrous DMF (approx. 0.1 M concentration).
Reagent Addition: Add the amine substrate (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.).
Expert Insight: Adding the reagents in this order ensures the carboxylic acid is activated before potential side reactions can occur.
Reaction: Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the DFMPA starting material is consumed (typically 2-4 hours).
Quenching & Workup:
Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Self-Validation: These washes remove residual base (DIPEA), unreacted acid (DFMPA), and the HATU byproducts, simplifying the subsequent purification.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of EtOAc in Hexanes.
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Slight excess of amine and HATU drives the reaction to completion. Excess base ensures activation.
Solvent
Anhydrous DMF
Ensures solubility of all components.
Temperature
Room Temperature
Sufficient for activation with HATU; avoids thermal degradation.
Typical Yield
75-95%
Dependent on the steric and electronic nature of the amine.
Advanced Application: Building a Library for SAR Studies
DFMPA is an ideal starting point for generating a focused library of analogs to probe Structure-Activity Relationships. By modifying the carboxylic acid moiety, chemists can rapidly assess the importance of this group's hydrogen-bonding capacity and overall size.
Caption: Derivatization logic for SAR studies using the DFMPA core.
Protocol 3.1: Steglich Esterification
This protocol allows for the conversion of the carboxylic acid to an ester under mild conditions, which is useful for creating analogs that lack the acidic proton.
Rationale for Reagent Selection:
DCC (N,N'-Dicyclohexylcarbodiimide): A classic and effective dehydrating agent that activates the carboxylic acid for nucleophilic attack by an alcohol.
DMAP (4-Dimethylaminopyridine): A highly nucleophilic catalyst that accelerates the reaction, particularly with sterically hindered alcohols.
Step-by-Step Methodology:
Preparation: Dissolve DFMPA (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous Dichloromethane (DCM).
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq.).
Cooling: Cool the solution to 0°C in an ice bath. This helps to control the reaction rate and minimize side products.
DCC Addition: Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.
Workup:
Filter off the DCU precipitate and wash the solid with additional DCM.
Combine the filtrates and wash with 1M HCl (aq) and brine.
Drying & Concentration: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude ester by flash column chromatography.
Proposed Synthesis of the DFMPA Intermediate
For laboratories wishing to synthesize DFMPA, a plausible and robust multi-step route can be adapted from established methodologies for similar phenylacetic acids.[9][10]
Caption: Proposed synthetic route to DFMPA.
This synthetic approach relies on classical, high-yielding transformations:
Free-Radical Bromination: The methyl group is selectively converted to a benzyl bromide using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.
Nucleophilic Substitution: The resulting benzyl bromide is converted to the corresponding phenylacetonitrile via substitution with sodium cyanide. This is a crucial carbon-carbon bond-forming step.
Hydrolysis: The nitrile is then hydrolyzed under strong acidic or basic conditions to yield the final phenylacetic acid product, DFMPA.[11]
References
Al-Soud, Y. A., et al. (2003). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry. [Link]
Knaus, E. E., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore. PubMed. [Link]
Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. Journal of Medicinal Chemistry. [Link]
Yüksek, H., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]
Shafi, S., et al. (2019). Synthesis of Celecoxib and Structural Analogs- A Review. Ingenta Connect. [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. innopharmchem.com. [Link]
Béguin, C., et al. (1992). Electrofluorination of chiral substituted phenylacetic acid derivatives. Journal of Fluorine Chemistry. [Link]
ResearchGate. (n.d.). Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2. ResearchGate. [Link]
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. inventivapharma.com. [Link]
Powers, K. W., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis. NIH National Library of Medicine. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. rsc.org. [Link]
Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
APIFDF. (2024). The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing. apifdf.com. [Link]
Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. National Library of Medicine. [Link]
Google Patents. (2014). WO 2014/030106 A2.
MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. mdpi.com. [Link]
Application Note: Protocols for the Esterification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Introduction and Strategic Overview 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a substituted aromatic carboxylic acid, a structural motif frequently encountered in the development of pharmacologically active com...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction and Strategic Overview
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a substituted aromatic carboxylic acid, a structural motif frequently encountered in the development of pharmacologically active compounds. The conversion of its carboxylic acid moiety into an ester is a critical transformation for modulating properties such as lipophilicity, cell permeability, and metabolic stability, or for serving as a key intermediate in more complex syntheses.
The structure of this particular acid presents specific challenges to esterification that must be addressed with a carefully selected methodology. The presence of a methyl group at the C4 position and a fluorine atom at the C3 position creates significant steric hindrance around the carboxylic acid's carbonyl carbon. Furthermore, the electronic effects of the two electron-withdrawing fluorine atoms and the electron-donating methoxy group can influence the reactivity of the carboxyl group.
This application note provides detailed, validated protocols for three distinct and reliable esterification methods, designed to provide researchers with options based on substrate sensitivity, available equipment, and desired scale. We will explore the classic Fischer-Speier esterification, the mild and highly efficient Steglich esterification, and the robust Mitsunobu reaction, explaining the causality behind each procedural choice.
Comparative Analysis of Esterification Methodologies
The choice of an esterification protocol is dictated by the substrate's tolerance to acidic conditions, thermal stability, and steric profile. The table below summarizes the key parameters for the three recommended methods for esterifying 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Parameter
Fischer-Speier Esterification
Steglich Esterification
Mitsunobu Reaction
Reagents
Carboxylic Acid, Alcohol
Carboxylic Acid, Alcohol, Carbodiimide (DCC or EDC)
Carboxylic Acid, Alcohol, PPh₃, Azodicarboxylate (DEAD or DIAD)
High yields, compatible with sensitive substrates, mild conditions.[2][3][4]
Highly reliable, excellent for sterically hindered substrates, neutral conditions.[5][6]
Key Disadvantages
Requires harsh acidic conditions; reversible reaction needs to be driven to completion.[1][7]
Byproduct (urea) can complicate purification; carbodiimides are allergens.[4]
Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification.[6]
Experimental Workflow Overview
The general laboratory workflow for the synthesis and purification of the target ester is outlined below. This process ensures the efficient execution of the reaction, followed by effective isolation and purification of the final product.
Caption: General experimental workflow for ester synthesis.
This method is highly recommended due to its mild reaction conditions and its proven effectiveness for sterically demanding substrates.[2][3] It employs a carbodiimide to activate the carboxylic acid and a nucleophilic catalyst, DMAP, to facilitate the ester formation.[4][8]
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (1.0 eq) and anhydrous DCM.
Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir until all solids are dissolved.
Cool the reaction mixture to 0 °C using an ice bath.
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[4]
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Expert Insight: The primary byproduct, DCU, is mostly insoluble in DCM and can be removed by filtration. However, for easier workup, water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.[2][9] With EDC, the urea byproduct is water-soluble and is removed during the aqueous workup, eliminating the need for filtration.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally reliable method for forming esters under neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[10][11] It involves the in-situ activation of the alcohol by triphenylphosphine and an azodicarboxylate.[6]
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq, typically as a 40% solution in toluene)
Anhydrous Tetrahydrofuran (THF)
Saturated NaHCO₃ solution
Saturated NaCl solution (Brine)
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (1.0 eq), the alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add the DEAD or DIAD solution (1.2 eq) dropwise via syringe. The characteristic orange/red color of the azodicarboxylate may fade as it reacts.
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, remove the solvent under reduced pressure.
Redissolve the crude residue in a suitable solvent like diethyl ether or ethyl acetate.
Wash the organic solution with saturated NaHCO₃ (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. These can be removed by flash column chromatography to afford the pure ester.
Expert Insight: The order of addition can be critical.[10] If the standard procedure yields poor results, try pre-forming the betaine intermediate by adding DEAD/DIAD to the PPh₃ solution at 0 °C first, followed by the sequential addition of the alcohol and then the carboxylic acid.[10]
Protocol 3: Fischer-Speier Esterification
This is a classical, cost-effective method that is well-suited for large-scale synthesis where the substrate is stable to strong acid and heat.[1][12] The reaction is an equilibrium process, which is driven towards the product by using a large excess of the alcohol (often as the solvent) and/or by removing the water byproduct.[1][7]
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark apparatus if removing water azeotropically with toluene), suspend or dissolve 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (1.0 eq) in a large excess of the alcohol (e.g., 20-50 eq).
Carefully add the catalytic amount of concentrated H₂SO₄ to the mixture while stirring.
Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
After the reaction is complete, cool the mixture to room temperature.
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
Remove the bulk of the excess alcohol under reduced pressure.
Partition the remaining residue between ethyl acetate and water. Separate the layers.
Wash the organic layer with saturated NaHCO₃ (1x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
Purify by flash column chromatography or distillation if necessary.
Expert Insight: For higher-boiling alcohols where using a large excess is impractical, the reaction can be run in a solvent like toluene using a Dean-Stark trap to sequester the water byproduct, thereby driving the equilibrium to favor ester formation.[1]
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487-6491. [Link]
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6516. [Link]
Alhassan, G., Merza, J., & Ghenim, R. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]
Chandregowda, V., & Anjaneyulu, S. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(2), 171691. [Link]
Iram, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Arabian Journal of Chemistry, 16(12), 105316. [Link]
Google Patents. (1984). EP0098058B1 - Synthesis of phenylacetic acid esters.
Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79. [Link]
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
University of California, Irvine. (n.d.). Fischer Esterification. [Link]
ResearchGate. (1984). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Google Patents. (2009).
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 259-262. [Link]
North Carolina School of Science and Mathematics. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]
Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]
Application Note & Protocol: High-Purity Isolation of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid via Recrystallization
Abstract This comprehensive guide details a systematic approach for the purification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a key intermediate in pharmaceutical synthesis, through recrystallization. In the...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This comprehensive guide details a systematic approach for the purification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a key intermediate in pharmaceutical synthesis, through recrystallization. In the absence of extensive public data on this specific molecule, this document provides researchers, scientists, and drug development professionals with a robust framework for solvent screening, protocol optimization, and troubleshooting. The methodologies presented are grounded in the fundamental principles of crystallization to ensure the reliable and scalable isolation of high-purity material.
Introduction: The Critical Role of Purity
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a substituted phenylacetic acid derivative. In the context of drug development, the purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, decreased yield of the active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][3] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, promoting the formation of a crystalline lattice of the desired compound while the impurities remain in the solution (mother liquor).[1][4]
This application note provides a detailed, experience-driven protocol for developing a successful recrystallization procedure for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, from initial solvent selection to final product drying.
Understanding the Analyte: Physicochemical Profile and Impurity Considerations
Direct physicochemical data for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is not extensively documented in publicly available databases. However, we can infer its properties from its structure and data from analogous compounds such as 4-methoxyphenylacetic acid and 4-methylphenylacetic acid.[5][6]
Structural Features & Polarity:
Aromatic Ring: Provides a nonpolar character.
Carboxylic Acid Group (-COOH): A polar functional group capable of hydrogen bonding.
Fluorine Atoms (-F): Electronegative, contributing to polarity.
Methoxy Group (-OCH3): Moderately polar.
Methyl Group (-CH3): Nonpolar.
This combination of polar and nonpolar features suggests that a range of solvents with intermediate polarity might be suitable for recrystallization. The carboxylic acid moiety also allows for purification via acid-base extraction as an alternative or supplementary method.[7]
Potential Impurities:
The nature of impurities will depend on the synthetic route. Common impurities in the synthesis of phenylacetic acid derivatives can include:
Unreacted starting materials.
Reagents and catalysts.
By-products from side reactions (e.g., from incomplete hydrolysis of a nitrile precursor or over-alkylation).
Positional isomers.
The Recrystallization Workflow: A Systematic Approach
The development of a robust recrystallization protocol is an empirical process. The following workflow provides a logical progression from solvent selection to the final purification procedure.
Caption: A systematic workflow for developing a recrystallization protocol.
Experimental Protocol: Solvent Screening
The cornerstone of a successful recrystallization is the choice of solvent.[1][3] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[1][3]
A selection of solvents with varying polarities (see table below)
Spatula and weighing balance
Solvent Selection Rationale:
The principle of "like dissolves like" is a useful starting point.[8] Given the structure of the target molecule, a range of solvents should be screened.
Solvent Class
Example Solvents
Rationale
Protic
Water, Ethanol, Methanol, Isopropanol
The carboxylic acid group may interact favorably with protic solvents.
Aprotic Polar
Acetone, Ethyl Acetate, Acetonitrile
May provide a good balance of solubility due to their intermediate polarity.
Aprotic Nonpolar
Toluene, Heptane, Cyclohexane
Less likely to be good single solvents but may be effective as anti-solvents in a mixed-solvent system.
Screening Procedure:
Place approximately 50 mg of the crude solid into a test tube.
Add the selected solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at room temperature.[9]
If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point while continuing to add the solvent dropwise until the solid just dissolves.
Once dissolved, allow the solution to cool slowly to room temperature.
If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath.
Observe the quantity and quality of the crystals formed.
Interpreting the Results:
Observation
Interpretation
Next Steps
Soluble at room temperature.
Solvent is too polar/nonpolar.
Discard as a single solvent.
Insoluble even at boiling.
Solvent is not a good solvent.
Discard as a single solvent, but consider as an anti-solvent.
High solubility when hot, low solubility when cold, good crystal formation.
Ideal single solvent.
Proceed to single-solvent recrystallization protocol.
High solubility when hot, but remains in solution when cold.
Solvent is too good.
Consider for a mixed-solvent system with an anti-solvent.
Low solubility even at boiling.
Poor solvent.
Consider for a mixed-solvent system with a good solvent.
Detailed Recrystallization Protocols
Protocol 1: Single-Solvent Recrystallization
Dissolution: Place the crude 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[4]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Subsequently, place the flask in an ice bath to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility profile.[3] It typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol.
Troubleshooting Common Recrystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
- Too much solvent was used.- The solution is supersaturated.
- Boil off some of the solvent.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out (formation of a liquid layer instead of crystals).
- The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- Rapid cooling.
- Use a lower-boiling point solvent.- Reheat the solution and add more solvent.- Ensure slow cooling.
Low recovery of purified compound.
- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.
- Cool the solution in an ice bath for a longer duration.- Use a minimal amount of cold solvent for washing.- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored impurities remain in the crystals.
- Impurities are co-crystallizing with the product.
- Add activated carbon to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of an open flame.
Consult the Safety Data Sheet (SDS) for all solvents and reagents used.
Conclusion
The purification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid by recrystallization is a highly effective method for achieving high purity. By systematically screening for an appropriate solvent or solvent system and carefully controlling the crystallization process, researchers can reliably obtain material suitable for demanding applications in pharmaceutical development. The protocols and troubleshooting guide provided herein offer a comprehensive framework for success.
References
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
Application Notes & Protocols: Safe Handling and Storage of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a specialized organic compound, likely utilized as a building block in the synthesis of co...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a specialized organic compound, likely utilized as a building block in the synthesis of complex molecules within pharmaceutical and materials science research. Its structure, featuring a substituted phenylacetic acid, suggests potential biological activity and chemical reactivity that necessitate rigorous safety protocols. The presence of fluorine atoms can significantly alter the compound's chemical and toxicological properties compared to its non-fluorinated analogs. This guide provides a comprehensive overview of the essential safe handling and storage procedures for this compound, grounded in established laboratory safety principles and data from analogous chemical structures.
Part 1: Compound Profile and Hazard Assessment
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a solid, likely crystalline, powder.[1] While comprehensive toxicological data for this specific molecule is not widely available, the Safety Data Sheet (SDS) and data from structurally similar fluorinated phenylacetic acids indicate a clear hazard profile.
1.1 Known and Inferred Hazards:
The primary hazards associated with 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid are:
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[2]
Based on related phenylacetic acid derivatives, prolonged or significant exposure could lead to more severe effects. The presence of a carboxylic acid functional group dictates corrosive properties to some degree.[3] Furthermore, fluorinated organic molecules can pose unique hazards. Upon combustion, they can decompose to release highly toxic and corrosive hydrogen fluoride gas.[4]
Part 2: Personal Protective Equipment (PPE) - The First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The principle of causality here is to create an impermeable barrier between the researcher and the chemical, preventing any route of exposure.
Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[8]
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[9]
Body Protection: A laboratory coat is required to protect against skin contact.[9] For tasks with a higher risk of dust generation, disposable coveralls may be appropriate.
Respiratory Protection: All handling of the powdered form of this compound that could generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[10] If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary, based on a formal risk assessment.[11]
Part 3: Safe Handling Protocols
The core principle for handling powdered chemicals is the minimization of dust generation and containment of the material.[12]
3.1 Weighing and Dispensing Protocol:
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[12] Cover the work surface with absorbent bench paper to contain any potential spills.[12]
Container Handling: Before opening, gently tap the container to settle the contents. Open the container slowly on a stable surface, avoiding any abrupt movements that could aerosolize the powder.[12]
Dispensing: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle, as this can create dust clouds.[12] Transfer the powder in small increments.
Enclosed Balance: Whenever possible, use a balance with a draft shield or an enclosure to minimize air currents that could disperse the powder.[12]
Container Sealing: Tightly close the container immediately after dispensing to prevent accidental spills and exposure to moisture or contaminants.[12]
Decontamination: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface with a suitable solvent or cleaning agent, and dispose of the bench paper as hazardous waste.[12] Wash hands thoroughly after the procedure is complete, even after wearing gloves.[9]
3.2 Solution Preparation Protocol:
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the compound's solubility.
Dissolution: In a fume hood, slowly add the weighed powder to the solvent while stirring. This should be done in a properly labeled flask or beaker.
Acid to Water/Solvent: As a general rule for acids, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.[9]
Container Labeling: Clearly label the container with the full chemical name, concentration, date, and appropriate hazard symbols.[13]
Part 4: Storage Procedures
Proper storage is critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel. The primary goals are to prevent accidental release, degradation, and reaction with incompatible chemicals.
4.1 General Storage Conditions:
Container: Keep the compound in its original, tightly sealed container.[3]
Location: Store in a cool, dry, and well-ventilated area.[8] Avoid direct sunlight and heat sources.
Segregation: This is a critical aspect of safe chemical storage. 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, being an organic acid, must be segregated from:
Bases: To prevent vigorous and potentially hazardous neutralization reactions.[14][15]
Oxidizing Agents: To avoid the risk of a fire or explosion.[6][16]
Flammable Materials: While the compound itself may not be highly flammable, it should be stored separately from flammable liquids.[15]
Cabinet: Store in a designated cabinet for corrosive materials, preferably one made of or lined with a corrosion-resistant material like polyethylene.[3][15]
4.2 Visual Workflow for Storage and Segregation:
Caption: Chemical Segregation Workflow
Part 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
5.1 Exposure Response:
Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[17] If breathing is difficult or symptoms such as coughing or irritation persist, seek medical attention.[18]
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[17] If skin irritation develops or persists, seek medical attention.[18]
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do so.[19] Seek immediate medical attention from an ophthalmologist.
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[17] Seek immediate medical attention.[5]
5.2 Spill Response:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[9]
Containment: For small spills of the solid material, prevent further dispersal of the dust.
Cleanup:
Wear appropriate PPE, including respiratory protection.
Gently sweep or scoop the spilled material into a labeled, sealable container for hazardous waste disposal.[20] Avoid actions that create dust clouds.[8]
Alternatively, wet cleaning methods can be used to prevent dust from becoming airborne.[12]
Once the bulk of the material is collected, decontaminate the area with a suitable solvent or detergent and water.
Disposal: Dispose of the spilled material and all cleanup materials as hazardous waste in accordance with local, state, and federal regulations.[5]
References
Vertex AI Search. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
North Industrial Chemicals. (2024). How to Store Acids Safely: A Comprehensive Guide.
Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids.
USDA ARS. (2016). Chemical Storage.
Storemasta. (2023). Safe practices for storing acids and bases in the workplace.
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid.
University of California, San Diego. (n.d.). SAFETY PRECAUTIONS IN THE LABORATORY.
University of California, Irvine. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrophenylacetic acid.
Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-(Methylenedioxy)phenylacetic acid.
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-methoxyphenylacetic acid.
Synquest Labs. (n.d.). SAFETY DATA SHEET - 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylacetic acid.
Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Methoxyphenylacetic acid.
Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Methoxyphenylacetic acid.
Application Notes & Protocols: The Utility of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid in Fragment-Based Drug Discovery
An Application Guide for Researchers Introduction: The Strategic Value of a Fluorinated Fragment Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for Researchers
Introduction: The Strategic Value of a Fluorinated Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, despite binding with weak affinity (typically in the µM to mM range), do so with high efficiency relative to their size.[2][3] These efficient binding events provide superior starting points for medicinal chemistry optimization, allowing for the rational growth of fragments into potent, drug-like candidates.[4][5]
This guide focuses on a particularly valuable, albeit specific, fragment: 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid . This molecule is an exemplary tool for FBDD for several strategic reasons:
Scaffold and Functionality: The phenylacetic acid moiety is a common motif in medicinal chemistry, offering a carboxylic acid group that can serve as a key hydrogen bond donor/acceptor or a handle for synthetic elaboration.
Fluorine Substitution: The incorporation of fluorine is a well-established strategy in modern drug design.[6][7] Fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the acidity (pKa) of nearby functional groups, and form favorable orthogonal multipolar interactions with protein backbones, thereby increasing binding affinity.[6][8][9] The difluoro substitution pattern on this fragment provides a distinct electronic and steric profile for probing protein binding pockets.
"Rule of Three" Compliance: Fragments are typically selected based on Astex's "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[10] This ensures fragments have good solubility and are more likely to find complementary interactions within the binding sites of diverse protein targets.
This document serves as a comprehensive technical guide for researchers, providing the physicochemical context, detailed screening protocols, and strategic considerations for effectively utilizing 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid in an FBDD campaign.
Physicochemical Profile
A thorough understanding of a fragment's properties is critical for assay design and data interpretation. Below is a summary of the key physicochemical properties for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
A successful FBDD campaign is a multi-stage process that relies on a cascade of sensitive biophysical techniques to identify and validate fragment hits before committing to synthetic chemistry efforts.[13] Using orthogonal methods is crucial to eliminate false positives and build confidence in a fragment's binding mode.[14]
Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Application Protocols for Biophysical Screening
The weak affinity of fragments necessitates the use of highly sensitive biophysical techniques.[13][15][16] Below are detailed protocols for primary screening and validation using Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for real-time detection of binding events.[11][17] It is highly sensitive and provides valuable kinetic data (association and dissociation rates), making it an excellent primary screening tool.[18][19]
Objective: To identify if 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid binds to an immobilized protein target and to estimate its binding affinity (K D).
Target Protein: >95% purity, in a suitable low-salt buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
Fragment Stock: 10 mM 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid in 100% DMSO.
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
Assay Buffer: Running Buffer with a final matched concentration of DMSO (e.g., 1-2%).
Methodology:
System Preparation:
Ensure the SPR system is clean by running Desorb and Sanitize routines as per the instrument guidelines.[8]
Equilibrate the system with Running Buffer until a stable baseline is achieved.
Target Immobilization (Amine Coupling):
Rationale: Covalent amine coupling is a robust method to attach the protein target to the sensor surface. A high immobilization level is required to detect the binding of low molecular weight fragments.[8]
Activate the surface of two flow cells (one for the target, one as a reference) with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Inject the target protein (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 4.5) over the target flow cell until the desired immobilization level is reached (e.g., 10,000-15,000 Response Units, RU).
On the reference flow cell, perform a "mock" immobilization with buffer only or immobilize an irrelevant protein to control for non-specific binding.
Deactivate excess reactive groups on both flow cells with a 7-minute injection of 1 M Ethanolamine-HCl.
Fragment Screening:
Rationale: A concentration series is used to determine if binding is dose-dependent and to calculate an affinity constant. DMSO concentration must be identical between the assay buffer and fragment samples to avoid solvent-induced bulk shifts in the refractive index.[18]
Prepare a serial dilution of the fragment stock (e.g., from 200 µM down to 1.56 µM) in Assay Buffer. Include a buffer-only (0 µM fragment) sample for double referencing.
Inject the fragment concentrations over both the target and reference flow cells for a set contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).
Between injections, if necessary, regenerate the surface with a short pulse of a mild buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any bound fragment.
Data Analysis:
Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal.
Plot the steady-state response levels against fragment concentration.
Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K D).
Calculate the Ligand Efficiency (LE) , a key metric in FBDD, using the formula: LE = (–RT ln K D) / N, where N is the number of heavy (non-hydrogen) atoms. A good fragment hit typically has an LE ≥ 0.3 kcal/mol per heavy atom.
Protocol 2: Hit Validation by NMR Spectroscopy (Saturation Transfer Difference)
NMR spectroscopy is a powerful method for validating hits from primary screens.[20][21] Saturation Transfer Difference (STD) is a ligand-observed experiment that is highly sensitive for detecting weak, transient binding.[2][22]
Objective: To confirm direct binding of the fragment to the target protein in solution.
Materials:
NMR Spectrometer (≥600 MHz) with a cryoprobe.
Target Protein stock solution.
Fragment Stock: 10 mM in 100% d6-DMSO.
NMR Buffer: e.g., 25 mM Phosphate buffer, 100 mM NaCl, in 99.9% D₂O, pH 7.0.
Methodology:
Sample Preparation:
Rationale: STD-NMR requires a large molar excess of the ligand to the protein to ensure that a detectable fraction of the ligand population is bound at any given time.
Prepare two NMR samples:
Reference Sample: 500 µM fragment in NMR buffer.
Protein Sample: 10-20 µM protein with 500 µM fragment in NMR buffer.
The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.
NMR Acquisition:
Acquire a standard 1D ¹H spectrum of the Reference Sample to identify the fragment's proton chemical shifts.
On the Protein Sample, set up the STD experiment (e.g., using a pulse program like stddiffesgp).[22]
Define two irradiation frequencies:
On-resonance: A frequency where only protein protons resonate (e.g., -1.0 ppm or 7.5 ppm, away from ligand signals).
Off-resonance: A frequency far from any protein or ligand signals (e.g., 40 ppm).
Set a saturation time (typically 1-2 seconds) to allow for magnetization transfer from the protein to the bound ligand.
Acquire the interleaved on- and off-resonance spectra.
Data Processing and Analysis:
Rationale: The experiment works by selectively saturating a broad region of the protein's proton spectrum. This saturation is transferred via cross-relaxation to any bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. The difference spectrum reveals only the signals of the binding ligand.[10]
Process the data to generate the difference spectrum (Off-resonance minus On-resonance).
If the fragment binds, its proton signals will appear in the STD difference spectrum.
The relative intensity of the signals in the STD spectrum can provide an "epitope map," indicating which parts of the fragment are in closest proximity to the protein surface.
Protocol 3: Orthogonal Validation by Thermal Shift Assay (TSA/DSF)
TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ).[7][23] Ligand binding typically stabilizes a protein, resulting in a measurable increase in its Tₘ.[24]
Objective: To provide orthogonal evidence of fragment binding by measuring a change in protein thermal stability.
Materials:
Quantitative PCR (qPCR) instrument capable of monitoring fluorescence during a thermal ramp.
SYPRO™ Orange dye (5000x stock in DMSO).
Target Protein: 0.2-0.5 mg/mL in a suitable buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, pH 8.0).[9]
Fragment Stock: 10 mM in 100% DMSO.
96- or 384-well qPCR plates.
Methodology:
Assay Preparation:
Rationale: SYPRO Orange is a fluorescent dye that is quenched in an aqueous environment but fluoresces strongly when it binds to the exposed hydrophobic regions of an unfolding protein.
Prepare a master mix of protein and dye in the assay buffer. A typical final concentration is 2-5 µM protein and 5x SYPRO Orange dye.
Dispense the protein/dye master mix into the wells of the qPCR plate (e.g., 19 µL per well).
Add the fragment to the wells. For a screening concentration of 100 µM, add 1 µL of a 2 mM fragment dilution.
Include control wells:
No Ligand Control: Add buffer/DMSO instead of fragment solution.
Known Binder Control (if available): A compound known to bind and stabilize the protein.
Seal the plate, mix, and centrifuge briefly.
Instrument Run:
Place the plate in the qPCR instrument.
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.[7]
Data Analysis:
Plot fluorescence intensity versus temperature for each well. The resulting curve will be sigmoidal.
Determine the Tₘ for each curve by fitting the data to the Boltzmann equation. The Tₘ is the midpoint of the transition.[9]
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the no-ligand control from the Tₘ of the fragment-containing sample.
A significant positive ΔTₘ (typically > 2 °C) is considered a positive hit, indicating that the fragment binds and stabilizes the protein.
Protocol 4: Structural Elucidation by X-ray Co-crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex.[22] This provides definitive proof of binding and reveals the precise binding mode, which is essential for structure-guided lead optimization.
Objective: To determine the three-dimensional structure of the fragment bound to the target protein.
Methodology: Two primary methods are used: co-crystallization and soaking.
A. Co-crystallization:
Rationale: The protein and fragment are mixed prior to crystallization, allowing the complex to form in solution before the crystal lattice is established. This is often preferred for ligands that may induce conformational changes.
Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the fragment for at least 1 hour on ice.
Crystallization Screening: Set up crystallization trials using standard techniques (e.g., sitting-drop or hanging-drop vapor diffusion) by mixing the protein-fragment complex with a range of crystallization screen conditions.
Optimization: Optimize any initial crystal hits to produce diffraction-quality crystals.
B. Soaking:
Rationale: Pre-grown crystals of the apo-protein are transferred into a solution containing the fragment. This is often faster and consumes less protein if an apo crystal system is already established.
Prepare Soaking Solution: Create a solution containing the fragment at a high concentration (e.g., 1-20 mM, solubility permitting) dissolved in the crystal's mother liquor.
Crystal Soaking: Using a cryo-loop, transfer an apo-protein crystal into a drop of the soaking solution. Incubate for a period ranging from minutes to overnight.
Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution (often the soaking solution supplemented with glycerol or ethylene glycol) before flash-freezing in liquid nitrogen.
Data Collection and Analysis:
Collect X-ray diffraction data at a synchrotron source.
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
Analyze the resulting electron density maps to unambiguously identify the bound fragment and model its interactions with the protein.
Fragment Elaboration: From Hit to Lead
Once a fragment hit is validated and its binding mode is structurally characterized, the hit-to-lead phase begins. The goal is to increase the fragment's affinity and selectivity while maintaining or improving its drug-like properties.
Caption: Key strategies for hit-to-lead optimization in FBDD.
The most common strategy is Fragment Growing , where the initial hit is used as an anchor, and synthetic chemistry is used to add new functional groups that can form additional favorable interactions with adjacent pockets on the protein surface.[4][5] For 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, the carboxylic acid provides a convenient point for amide coupling, allowing chemists to systematically explore the chemical space around the initial binding site.
References
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]
University of Maryland. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]
Gill, A., et al. (2016). Hitting the target: fragment screening with acoustic in situ co-crystallization of proteins plus fragment libraries on pin-mounted data-collection micromeshes. Acta Crystallographica Section D, Structural Biology, 72(Pt 5), 604–611. Available at: [Link]
University of Maryland Department of Chemistry and Biochemistry. (n.d.). Saturation Transfer Difference (STD)-NMR experiment procedure. Retrieved from [Link]
Collins, P. M., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). Available at: [Link]
Giannetti, T. (n.d.). Fragment Library Screening by SPR. York Structural Biology Laboratory. Retrieved from [Link]
EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. Retrieved from [Link]
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44–48. Available at: [Link]
National Institutes of Health. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Retrieved from [Link]
Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. Available at: [Link]
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
Drug Discovery from Technology Networks. (n.d.). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]
ResearchGate. (n.d.). STD-NMR screening and hit identification. Retrieved from [Link]
National Institutes of Health. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2024). Fragment Based Drug Design: A Review. Retrieved from [Link]
Eurofins. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]
PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]
National Institutes of Health. (n.d.). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. Retrieved from [Link]
National Institutes of Health. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]
Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990–994. Available at: [Link]
National Institutes of Health. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]
PubMed. (n.d.). Fragment screening using X-ray crystallography. Retrieved from [Link]
Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]
ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]
National Institutes of Health. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]
ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Retrieved from [Link]
ACS Publications. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]
YouTube. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Retrieved from [Link]
International Laboratory USA. (n.d.). 2,3-difluoro-5-methoxy-4-methylphenylacetic acid. Retrieved from [Link]
ICE Bioscience. (n.d.). Thermal Shift Assay (TSA). Retrieved from [Link]
National Institutes of Health. (n.d.). Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). Retrieved from [Link]
Springer Nature Experiments. (n.d.). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Retrieved from [Link]
National Institutes of Health. (n.d.). Analysis of protein stability and ligand interactions by thermal shift assay. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and to provide solutions for common challenges encountered in the laboratory. Our focus is on improving yield and purity through a deeper understanding of the reaction mechanisms and critical process parameters.
Introduction
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its synthesis, however, presents several challenges due to the nuanced electronic effects of its substituents. This guide outlines a robust two-step synthetic pathway and provides in-depth troubleshooting for each stage.
The proposed synthetic route involves:
Friedel-Crafts Acylation: Synthesis of the key intermediate, 2',3'-Difluoro-5'-methoxy-4'-methylacetophenone.
Willgerodt-Kindler Reaction and Hydrolysis: Conversion of the acetophenone intermediate to the final phenylacetic acid product.
Below, we delve into the specifics of each step, offering detailed protocols, troubleshooting advice, and frequently asked questions.
Part 1: Synthesis of 2',3'-Difluoro-5'-methoxy-4'-methylacetophenone via Friedel-Crafts Acylation
The initial step in this synthesis is the acylation of 1,2-difluoro-4-methoxy-3-methylbenzene. The directing effects of the substituents are crucial for achieving regioselectivity and a good yield of the desired acetophenone.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
1,2-difluoro-4-methoxy-3-methylbenzene
Acetyl chloride or acetic anhydride
Anhydrous aluminum chloride (AlCl₃)
Anhydrous dichloromethane (DCM)
Concentrated hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
In the dropping funnel, prepare a solution of 1,2-difluoro-4-methoxy-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature between 0-5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the flask in an ice bath and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring to quench the reaction.
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Troubleshooting Guide: Friedel-Crafts Acylation
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic and can be deactivated by moisture. 2. Insufficient Catalyst: The Lewis acid catalyst forms a complex with the ketone product, requiring a stoichiometric amount. 3. Low Reaction Temperature: The reaction may be too sluggish at low temperatures.
1. Use freshly opened, high-purity AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. 2. Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acetylating agent. 3. After the initial exothermic addition at 0-5 °C, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor by TLC.
Formation of Isomeric Byproducts
1. High Reaction Temperature: Can lead to reduced regioselectivity. 2. Catalyst Choice: Different Lewis acids can offer varying levels of selectivity.
1. Maintain a low temperature during the addition of reagents. If heating is required, do so cautiously and for the minimum time necessary. 2. Consider screening other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer better selectivity in some cases.
Difficult Purification
1. Presence of Unreacted Starting Material. 2. Close Polarity of Product and Byproducts.
1. Ensure the reaction has gone to completion using TLC. If necessary, increase the reaction time or temperature. 2. Utilize a high-efficiency silica gel for column chromatography and a shallow solvent gradient to improve separation. Recrystallization from a suitable solvent system could also be effective if the product is a solid.
Q1: Why is a stoichiometric amount of AlCl₃ necessary?
A1: The aluminum chloride not only acts as a catalyst but also complexes with the carbonyl group of the product. This complexation deactivates the catalyst, hence a molar excess is required to ensure the reaction proceeds to completion.
Q2: Can I use a different solvent?
A2: While dichloromethane is common, other inert solvents like carbon disulfide or nitrobenzene can be used. However, the choice of solvent can influence the reaction rate and selectivity, so optimization may be required.
Q3: My starting material, 1,2-difluoro-4-methoxy-3-methylbenzene, is not commercially available. How can I synthesize it?
A3: A potential route would be the methylation and subsequent methoxylation of a suitable difluorophenol precursor, though this would add steps to the overall synthesis. A thorough literature search for the synthesis of this specific starting material is recommended.
Part 2: Synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[1] This reaction involves a complex rearrangement where the carbonyl group effectively migrates to the end of the alkyl chain.[1]
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
Materials:
2',3'-Difluoro-5'-methoxy-4'-methylacetophenone
Sulfur (S₈)
Morpholine
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Diethyl ether or Ethyl acetate for extraction
Procedure:
Thioamide Formation:
In a round-bottom flask equipped with a reflux condenser, combine 2',3'-Difluoro-5'-methoxy-4'-methylacetophenone (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.).
Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring for 6-10 hours. The reaction mixture will become dark and viscous. Monitor the disappearance of the starting ketone by TLC.
Hydrolysis:
Cool the reaction mixture to room temperature.
Add a 20% aqueous solution of sodium hydroxide (e.g., 5-10 equivalents).
Heat the mixture to reflux for an additional 8-12 hours to hydrolyze the intermediate thiomorpholide.[2]
Work-up and Purification:
Cool the reaction mixture and transfer it to a beaker.
Carefully acidify with concentrated HCl to a pH of 1-2. The phenylacetic acid should precipitate.
If the product oils out, extract with diethyl ether or ethyl acetate. If it precipitates as a solid, collect it by vacuum filtration.
Wash the organic extracts or the solid precipitate with water.
For further purification, the crude acid can be dissolved in a saturated sodium bicarbonate solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
The final product can be purified by recrystallization from a suitable solvent (e.g., toluene/hexanes or hot water).
Troubleshooting Guide: Willgerodt-Kindler Reaction and Hydrolysis
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield of Thioamide
1. Substituent Effects: The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) groups can complicate the reaction. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can hinder it.[3][4] 2. Steric Hindrance: Although less of a concern with an acetophenone, bulky groups can slow the reaction. 3. Incomplete Reaction: Insufficient reaction time or temperature.
1. Optimize the reaction conditions. A higher temperature or longer reaction time may be necessary. The use of a high-boiling solvent like quinoline could be explored to achieve higher temperatures.[3] 2. Ensure adequate equivalents of sulfur and morpholine are used. 3. Monitor the reaction closely by TLC to determine the optimal reaction time.
Incomplete Hydrolysis
1. Insufficient Base or Time: The hydrolysis of the thiomorpholide can be slow. 2. Poor Solubility: The intermediate may not be sufficiently soluble in the aqueous base.
1. Increase the concentration of the NaOH solution or prolong the reflux time. 2. The addition of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can significantly accelerate the hydrolysis step.
Formation of Byproducts
1. Side Reactions: The high temperatures of the Willgerodt-Kindler reaction can lead to various side reactions. 2. Incomplete Hydrolysis: Residual thiomorpholide will be an impurity.
1. Careful control of the reaction temperature is crucial. Lowering the temperature and extending the reaction time might reduce byproduct formation. 2. Ensure the hydrolysis step goes to completion. The purification step involving dissolution in base and washing with an organic solvent is effective at removing the neutral thiomorpholide intermediate.
Product is a Dark Oil and Difficult to Purify
1. Polymeric Sulfur-containing Byproducts: Common in this reaction.
1. The acid-base workup is key to separating the desired carboxylic acid from neutral and basic impurities. 2. Column chromatography of the final product may be necessary, although it can be challenging with carboxylic acids. Converting the acid to its methyl ester, purifying the ester by chromatography, and then hydrolyzing it back to the acid is a common strategy.
Q1: The reaction mixture is very dark and thick. Is this normal?
A1: Yes, the formation of a dark, viscous mixture is characteristic of the Willgerodt-Kindler reaction due to the nature of the sulfur-containing intermediates and polymers.
Q2: What is the smell of the reaction?
A2: The reaction should be performed in a well-ventilated fume hood as it can produce hydrogen sulfide (H₂S), which is toxic and has a strong, unpleasant odor.
Q3: Can I use a different amine instead of morpholine?
A3: Yes, other secondary amines like piperidine or pyrrolidine can be used, but this may affect the reaction rate and yield.[5] Morpholine is generally preferred for its optimal reactivity and the properties of the resulting thiomorpholide intermediate.
Visualizing the Workflow and Troubleshooting
Overall Synthetic Workflow
Caption: A high-level overview of the two-step synthesis.
Troubleshooting Logic for Low Yield in Willgerodt-Kindler Reaction
Caption: A decision tree for troubleshooting low yield.
References
Lundstedt, T., Carlson, R., & Shabana, R. (1987). Optimum Conditions for the Willgerodt-Kindler Reaction. 3. Amine Variation. Acta Chemica Scandinavica, Series B, 41, 157–163.
Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica, B 40, 534–544.
Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]
Purrello, G. (2005). some aspects of the willgerodt–kindler reaction and related reactions. Heterocycles, 65(2), 411.
common side products in the synthesis of substituted phenylacetic acids
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. As a Senior Application Scientist, I've structured this guide to provide not just procedures, but a deep understanding of the underlying chemistry to empower you in your experimental work.
Section 1: Hydrolysis of Substituted Benzyl Cyanides
This classical and reliable method is widely used for its straightforward approach. However, seemingly simple reactions can often hide nuances that impact yield and purity.
Frequently Asked Questions (FAQs)
Question: My final product is contaminated with a significant amount of a neutral, high-melting point solid. What is it and why is it forming?
Answer: The most common side product in the hydrolysis of benzyl cyanides is the corresponding phenylacetamide .[1][2] This occurs because the amide is the intermediate in the conversion of the nitrile to the carboxylic acid. The reaction proceeds in two steps: first, the hydration of the nitrile to the amide, and second, the hydrolysis of the amide to the carboxylic acid and ammonia (or ammonium salt). If the reaction conditions are not sufficiently forcing (e.g., too short a reaction time, too low a temperature, or insufficient concentration of acid/base), the reaction can stall at the amide stage.[3][4]
Question: How can I drive the reaction to completion and avoid phenylacetamide formation?
Answer: To ensure complete hydrolysis of the intermediate amide, you need to optimize your reaction conditions. For acid-catalyzed hydrolysis, this typically involves using a sufficient excess of a strong acid like sulfuric or hydrochloric acid and ensuring the reaction is heated for an adequate duration.[5][6][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when all the starting material and the intermediate amide have been consumed.
Troubleshooting Guide: Incomplete Hydrolysis
Observation
Potential Cause
Recommended Solution
Significant phenylacetamide in product
Incomplete hydrolysis.
1. Increase Reaction Time: Continue heating the reaction mixture and monitor by TLC until the amide spot disappears.[7] 2. Increase Reagent Concentration: For acid hydrolysis, ensure the concentration of H2SO4 or HCl is adequate. A common protocol uses concentrated sulfuric acid diluted with a specific volume of water.[5] 3. Elevate Temperature: Ensure the reaction is maintained at a sufficiently high temperature (e.g., reflux) to drive the second hydrolysis step.[4][5]
Unreacted benzyl cyanide present
Insufficiently vigorous reaction conditions.
1. Check the quality and concentration of your acid or base.[8] 2. Ensure efficient stirring, especially in heterogeneous mixtures, to maximize contact between the organic and aqueous phases.[5]
Experimental Protocol: High-Purity Phenylacetic Acid via Acid-Catalyzed Hydrolysis
This protocol is adapted from a procedure in Organic Syntheses, a highly trusted source for reliable organic chemistry preparations.[5]
Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.
Reaction: Heat the mixture under reflux while stirring vigorously for 3-4 hours. The progress of the reaction should be monitored by TLC.
Work-up: After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the product from solidifying into a large cake.
Isolation: Filter the precipitated phenylacetic acid. Wash the crude material several times with hot water by decantation while it is molten.
Purification: The crude acid can be further purified by vacuum distillation. The fraction boiling at 176–189 °C at 50 mmHg is collected.[5] Alternatively, for removing residual amide, the crude product can be dissolved in an aqueous sodium carbonate solution. The amide will not dissolve and can be removed by filtration. The filtrate is then acidified with a mineral acid to re-precipitate the pure phenylacetic acid.[6]
Mechanistic Insight: Hydrolysis of Benzyl Cyanide
The diagram below illustrates the two-stage process of nitrile hydrolysis under acidic conditions. The key to a successful synthesis is ensuring the second step, the hydrolysis of the amide, goes to completion.
Caption: Mechanism of acid-catalyzed benzyl cyanide hydrolysis.
Section 2: The Willgerodt-Kindler Reaction
This powerful rearrangement reaction transforms an aryl alkyl ketone into a terminal phenylacetamide derivative, which is then hydrolyzed. It's particularly useful for building the phenylacetic acid carbon skeleton from readily available acetophenones. However, its conditions can be harsh and lead to specific side products.
Frequently Asked Questions (FAQs)
Question: My reaction mixture has a very strong, unpleasant odor, and after hydrolysis, I'm isolating a product that isn't my desired acid. What's going on?
Answer: You are likely dealing with intermediates of the Willgerodt-Kindler reaction. The initial product of the reaction between an acetophenone, sulfur, and an amine (like morpholine) is a thioamide (e.g., a thiomorpholide).[9][10] These sulfur-containing compounds are known for their strong odors. If the subsequent hydrolysis step is incomplete, you will isolate this thioamide or the corresponding amide as a side product instead of the phenylacetic acid.[9]
Question: Besides the thioamide and amide, are other side products common?
Answer: Yes, the reaction conditions of the Willgerodt-Kindler reaction can be complex. While the primary contaminants are usually the thioamide and amide due to incomplete hydrolysis, the formation of various sulfur-containing heterocyclic compounds like thiophenes and 1,2-dithioles has been reported, although these are typically minor byproducts.[11] The reaction can also be unpredictable, sometimes leading to lower yields or complex mixtures if not properly controlled.[12]
Incomplete hydrolysis of the thioamide intermediate.
1. Ensure Sufficient Hydrolysis Conditions: After the initial thioamide formation, add a strong base (e.g., 20% NaOH solution) and heat to reflux for an extended period (e.g., 4-8 hours) to ensure complete conversion to the carboxylate salt.[11] 2. Monitor Hydrolysis: Use TLC to monitor the disappearance of the thioamide and amide intermediates before proceeding with acidic work-up.
Low Yield / Complex Mixture
Suboptimal reaction conditions for the initial rearrangement.
1. Temperature Control: Maintain a consistent reflux temperature (e.g., 120-130 °C) during the thioamide formation.[11] 2. Reagent Stoichiometry: Ensure the correct molar ratios of ketone, sulfur, and amine are used. 3. Consider Catalysis: The use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) during the hydrolysis step can dramatically decrease reaction time and improve yields.[11]
Experimental Protocol: Phenylacetic Acid from Acetophenone
This protocol employs the Kindler modification of the Willgerodt reaction, followed by hydrolysis.
Thioamide Formation: In a flask equipped for reflux, combine acetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (3.0 eq). Heat the mixture to reflux (120-130 °C) with stirring for 6-8 hours. The reaction progress can be monitored by TLC.
Hydrolysis: Cool the reaction mixture. Add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.
Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~2.
Isolation and Purification: The phenylacetic acid will precipitate as a solid. Collect the solid by filtration, wash with cold water, and purify by recrystallization from hot water or a suitable solvent system.
Workflow for Troubleshooting the Willgerodt-Kindler Reaction
Caption: Troubleshooting workflow for the Willgerodt-Kindler synthesis.
Section 3: Palladium-Catalyzed Carbonylation of Benzyl Halides
This modern approach offers an efficient route to phenylacetic acids by introducing a carbonyl group directly. However, the catalytic cycle is susceptible to competing side reactions.
Frequently Asked Questions (FAQs)
Question: My yield is low, and I've isolated a non-polar hydrocarbon byproduct. What is it?
Answer: The most common side product in this reaction is bibenzyl (1,2-diphenylethane) . This is formed via a reductive homocoupling of the benzyl halide starting material.[6] This side reaction competes with the desired carbon monoxide insertion and is particularly favored under conditions that promote reductive elimination from a bis-benzyl palladium intermediate or related radical pathways.
Question: I am starting with a substituted benzyl alcohol, and the reaction is not proceeding well. Why?
Answer: The catalytic cycle for carbonylation typically begins with the oxidative addition of an organohalide to a Pd(0) species. Benzyl alcohols are generally not reactive enough for this step. For the reaction to work, the alcohol must first be converted in situ to a more reactive species, such as a benzyl halide (e.g., by adding a hydrogen halide like HCl or HI).[5][9][10] If this initial conversion is inefficient, the overall carbonylation will fail or give very low yields.
Troubleshooting Guide: Carbonylation of Benzyl Halides
Observation
Potential Cause
Recommended Solution
Formation of bibenzyl
Reductive homocoupling of the benzyl halide.
1. Optimize Ligand: The choice of phosphine ligand is critical. Ligands like Xantphos can be effective at atmospheric pressure and may suppress side reactions. 2. Control Catalyst Loading: Use the minimum effective catalyst concentration. 3. Adjust Base and Solvent: The choice of base and solvent system can influence the relative rates of carbonylation versus homocoupling.
Low or no conversion of benzyl alcohol
Inefficient in situ formation of the benzyl halide.
1. Add a Halide Source: Introduce a promoter like HCl or an iodide salt (e.g., KI) to facilitate the conversion of the alcohol to the more reactive halide.[5] 2. Use Benzyl Halide Directly: If possible, starting directly from the corresponding benzyl chloride or bromide is more reliable.
Formation of Benzyl Alcohol/Ether
Nucleophilic attack on the benzyl halide or intermediate.
1. Ensure Anhydrous Conditions: If water is not the intended nucleophile, use anhydrous solvents to prevent hydrolysis of the benzyl halide to benzyl alcohol. 2. Solvent Choice: Using a non-nucleophilic solvent can prevent the formation of ether byproducts.
Mechanistic Insight: Carbonylation vs. Homocoupling
The catalytic cycle for the desired carbonylation must compete with the pathway leading to the bibenzyl side product. Optimizing conditions to favor CO insertion over transmetalation/reductive elimination pathways is key.
Caption: Competing pathways in palladium-catalyzed carbonylation.
Section 4: Oxidation of Substituted 2-Phenylethanols
Oxidation of primary alcohols offers a direct route to carboxylic acids. However, the benzylic position introduces a point of weakness that can lead to unwanted bond cleavage.
Frequently Asked Questions (FAQs)
Question: My final product is contaminated with benzoic acid. How is this forming?
Answer: The formation of benzoic acid is a common side product when oxidizing 2-phenylethanol or its derivatives. This occurs through oxidative cleavage of the C-C bond between the alpha and beta carbons of the side chain. Strong oxidizing agents, particularly potassium permanganate (KMnO₄) under harsh conditions (e.g., heat), are known to cleave this bond.
Question: I'm also seeing a substance with a characteristic "almond-like" smell. What is it?
Answer: The almond-like smell is characteristic of benzaldehyde . Benzaldehyde can be formed as a byproduct of the C-C bond cleavage. Additionally, if the oxidation of 2-phenylethanol is incomplete, the intermediate phenylacetaldehyde may be present.
Troubleshooting Guide: Oxidation of 2-Phenylethanols
Observation
Potential Cause
Recommended Solution
Presence of Benzoic Acid
Oxidative C-C bond cleavage.
1. Use Milder Oxidizing Agents: Switch from strong oxidants like KMnO₄ to milder, more selective reagents. Chromium-based reagents (e.g., CrO₃ in acidic solution) are known to oxidize 2-phenylethanol to phenylacetic acid with less cleavage. 2. Control Temperature: Avoid excessive heating during the oxidation, as higher temperatures promote bond cleavage.
Presence of Phenylacetaldehyde
Incomplete oxidation.
1. Increase Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used for the conversion of the alcohol to the carboxylic acid. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure full conversion of the intermediate aldehyde.
Section 5: Carboxylation of Benzylmagnesium Halides (Grignard Reaction)
The Grignard reaction is a fundamental C-C bond-forming reaction. Reacting a benzylmagnesium halide with carbon dioxide (dry ice) is a classic method for preparing phenylacetic acids.
Frequently Asked Questions (FAQs)
Question: After my Grignard carboxylation, I have a significant amount of a non-polar, dimeric byproduct. What is it?
Answer: This is almost certainly bibenzyl (1,2-diphenylethane) . It is the product of a Wurtz-type homocoupling reaction where the Grignard reagent reacts with the unreacted benzyl halide starting material. This is one of the most common side reactions in the preparation of Grignard reagents.
Troubleshooting Guide: Grignard Carboxylation
Observation
Potential Cause
Recommended Solution
Formation of Bibenzyl
Homocoupling of the Grignard reagent with the starting benzyl halide.
1. Slow Addition of Halide: Prepare the Grignard reagent by adding the benzyl halide solution slowly to the magnesium turnings. This maintains a low concentration of the halide, minimizing its reaction with the already-formed Grignard reagent. 2. Use Highly Active Magnesium: Ensure the magnesium turnings are fresh and activated (e.g., by crushing or using a small crystal of iodine) to promote a fast initiation and consumption of the benzyl halide. 3. Dilution: Working under reasonably dilute conditions can also disfavor the bimolecular coupling reaction.
Low Yield of Carboxylic Acid
Poor quality Grignard reagent or inefficient carboxylation.
1. Strictly Anhydrous Conditions: Grignard reagents are strong bases and react with water. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Excess Dry Ice: Use a large excess of freshly crushed, high-quality dry ice to ensure the Grignard reagent reacts with CO₂ rather than abstracting protons from atmospheric moisture that may condense on cold surfaces.
References
Willgerodt rearrangement. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
How to prepare benzoic acid from 2-phenylethanol. (n.d.). bartleby. Retrieved January 19, 2026, from [Link]
Willgerodt rearrangement. (n.d.). chemeurope.com. Retrieved January 19, 2026, from [Link]
What is the mechanism and product of benzyl magnesium bromide with carbon dioxide? (n.d.). Study.com. Retrieved January 19, 2026, from [Link]
Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 63. DOI: 10.15227/orgsyn.002.0063. Available at [Link]
Phenylacetic Acid From Benzyl Cyanide. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
Phenylacetic acid production(PAA-precursor). (n.d.). aecenar. Retrieved January 19, 2026, from [Link]
Preparation of phenylacetic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
The question was how would you prepare benzoic acid from 2-phenylethanol. (2021, April 13). Reddit. Retrieved January 19, 2026, from [Link]
A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. (2022). Catalysis Science & Technology. DOI: 10.1039/D2CY00203E. Available at [Link]
Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
Sperber, N., Papa, D., & Schwenk, E. (1949). Phenylacetamide. Organic Syntheses, 29, 85. DOI: 10.15227/orgsyn.029.0085. Available at [Link]
Benzyl cyanide can be converted into phenylacetic acid in vivo in herbivore-damaged Populus trichocarpa leaves. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Purrello, G. (2005). some aspects of the willgerodt–kindler reaction and. Semantic Scholar. Retrieved January 19, 2026, from [Link]
Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
Benzyl cyanide. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
The oxidation of phenylmethanol to benzoic acid. (n.d.). ScienceQuiz.net. Retrieved January 19, 2026, from [Link]
BENZYL CYANIDE. (n.d.). Ataman Kimya. Retrieved January 19, 2026, from [Link]
Cavinato, G., & Toniolo, L. (1993). Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives. Unipd. Retrieved January 19, 2026, from [Link]
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29). YouTube. Retrieved January 19, 2026, from [Link]
Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. (2025, May 22). JoVE. Retrieved January 19, 2026, from [Link]
Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
What Is Willgerodt-Kindler Reaction? (n.d.). Unacademy. Retrieved January 19, 2026, from [Link]
What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide? (2020, July 6). Quora. Retrieved January 19, 2026, from [Link]
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
Phenylmethanol to Benzoic Acid. (2017, March 1). YouTube. Retrieved January 19, 2026, from [Link]
CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020, March 12). SKKU. Retrieved January 19, 2026, from [Link]
Process for preparing phenylacetic acid by chlorobenzyl carbonylation. (n.d.). Google Patents.
Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (n.d.). Patsnap Eureka. Retrieved January 19, 2026, from [Link]
Process for preparing phenylacetic acid. (n.d.). Google Patents.
The Grignard Reagents. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. (n.d.). Google Patents.
Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
Willgerodt Reaction. (2003, April 19). Sciencemadness Discussion Board. Retrieved January 19, 2026, from [Link]
Palladium-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation under Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Engelhard. Retrieved January 19, 2026, from [Link]
Scheme 1 The Willgerodt reaction and the Kindler modification. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
Palladium‐Catalyzed Thiocarbonylation of Benzyl Chlorides with Sulfonyl Chlorides for the Synthesis of Arylacetyl Thioesters. (2021, March 2). ResearchGate. Retrieved January 19, 2026, from [Link]
Preparation method of phenylacetic acid. (n.d.). Google Patents.
Coupling reactions of benzoyl chloride. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
troubleshooting purification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Technical Support Center: 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid From the Desk of the Senior Application Scientist Welcome to the dedicated support center for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. A...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. As a crucial intermediate in advanced pharmaceutical and materials science research, achieving high purity of this compound is paramount for the reliability and success of downstream applications. This guide is structured from our extensive field experience to help you navigate the common and complex challenges encountered during its purification. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, storage, and analysis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Q1: What are the recommended storage and handling conditions for this compound?
A1: 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, like many substituted phenylacetic acids, should be handled with care. It is classified as an irritant.[1][2] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5] For storage, keep the container tightly closed in a dry, cool, and well-ventilated place to ensure its stability.[4]
Q2: Which analytical techniques are most effective for assessing the purity of my final product?
A2: A multi-faceted approach is recommended for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): This is the most powerful technique for structural confirmation and identification of proton- and fluorine-containing impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities at very low levels and confirming the molecular weight of the product.[6]
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and the effectiveness of purification steps like column chromatography.
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, particularly the carboxylic acid O-H (broad peak ~2500-3300 cm⁻¹) and C=O (sharp peak ~1700 cm⁻¹) stretches.
Q3: What are the most common sources of impurities in the synthesis of this compound?
A3: Impurities typically originate from the synthetic route employed. Common synthetic strategies for similar molecules involve the hydrolysis of a nitrile precursor or palladium-catalyzed coupling reactions.[7][8] Therefore, common impurities may include:
Unreacted Starting Materials: Such as the corresponding 2,3-difluoro-5-methoxy-4-methylbenzyl nitrile or the boronic acid/ester equivalent.
Reaction Intermediates: Incomplete hydrolysis can leave residual amide or nitrile functionalities.
Side-Products: Arising from undesired reactions, such as dehalogenation or reactions with the solvent.
Residual Catalysts: Trace amounts of palladium or other transition metals if a coupling reaction was used.
Troubleshooting Guide: From Crude Product to Pure Compound
This section provides solutions to specific problems you may encounter during the purification workflow.
Problem: Low Yield After Initial Workup
Q: My initial synthesis yielded a much lower mass of crude product than anticipated. What could be the cause?A: Low yield is a common issue that can often be traced back to several factors.[9] A systematic diagnosis is key.
Incomplete Reaction: The reaction may not have gone to completion. Before quenching the reaction, always confirm the absence of starting material using TLC or a rapid LC-MS analysis.
Mechanical Losses: During the workup, especially in liquid-liquid extractions, ensure you are using the correct pH for each step. As a carboxylic acid, your product will be soluble in an aqueous basic solution (e.g., pH > 8) and will partition into the organic layer in an acidic solution (e.g., pH < 4). Insufficient acidification before the final extraction is a frequent cause of product loss.
Precipitation Issues: If the product is isolated by precipitation, ensure the solution is sufficiently concentrated and cooled to maximize recovery. A portion of your product may remain in the mother liquor.
Problem: Product is Oiling Out or Failing to Crystallize
Q: I'm attempting to recrystallize my product, but it separates as an oil instead of forming crystals. Why is this happening?A: "Oiling out" occurs when the solid melts in the recrystallization solvent or when its solubility is too high at the cooling temperature, often due to the presence of impurities that depress the melting point.
Causality: Impurities disrupt the crystal lattice formation. The mixture of your product and the impurity has a lower melting point (a eutectic mixture) than the pure product, which can be below the temperature of your recrystallization solution.
Solution Workflow:
Re-dissolve the Oil: Add a small amount of additional hot solvent to fully dissolve the oil.
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oil formation. Try letting it cool to room temperature on the benchtop, followed by a slow cooling in a refrigerator.
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. This creates nucleation sites for crystal growth.
Solvent System Re-evaluation: If oiling persists, your solvent choice may be suboptimal. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Consider a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane). A patent for a similar compound suggests recrystallization from 60% ethanol.[10]
Problem: Persistent Impurities After Recrystallization
Q: My NMR spectrum shows stubborn impurity peaks even after multiple recrystallizations. How can I remove them?A: Recrystallization is most effective at removing impurities with very different solubility profiles. If an impurity has similar solubility to your product, it will co-crystallize. In this scenario, a different purification technique based on a different chemical principle is required.
Expert Recommendation: Acid-Base Extraction. This is the most powerful method for purifying carboxylic acids from neutral or basic impurities. The principle relies on the acidic nature of your target compound. By washing an organic solution of your crude product with a dilute aqueous base (e.g., 1M sodium bicarbonate), the acidic product is deprotonated and moves into the aqueous layer, while neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.[11]
Problem: Difficulty with Silica Gel Column Chromatography
Q: My compound streaks badly on the silica column, leading to poor separation. How can I achieve sharp, well-defined bands?A: This is a classic issue when purifying acidic compounds on standard silica gel.
The Cause: Silica gel is slightly acidic and can have strong, non-specific interactions with polar functional groups like carboxylic acids. This leads to "tailing" or "streaking" of the compound down the column, preventing clean separation from nearby impurities.
Field-Proven Solution: To mitigate this, you must modify the mobile phase (eluent).
Add Acetic Acid: Including a small amount of acetic acid (0.5-1%) in your eluent system (e.g., ethyl acetate/hexane) will keep your compound protonated and minimize its ionic interaction with the silica surface, resulting in a much sharper elution band.
Use of Triethylamine: In cases where an impurity is acidic and your product is less so (or vice-versa), adding a tiny amount of a base like triethylamine (~0.1%) can neutralize the acidic sites on the silica, improving separation.[11] However, for an acidic target compound, adding acetic acid is generally the preferred starting point.
Data Presentation
Table 1: Representative Analytical Data for Purity Assessment
Characteristic solvent peaks present in the spectrum.
Experimental Protocols & Visualizations
Protocol 1: High-Purity Recovery via Acid-Base Extraction
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
Transfer the solution to a separatory funnel.
Add an equal volume of a 1 M aqueous solution of sodium bicarbonate (NaHCO₃).
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.
Cool the combined aqueous extracts in an ice bath.
Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2, confirmed with pH paper. The pure product will precipitate as a white solid.
Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.
Dry the purified product under vacuum to a constant weight.
Visual Workflow for Purification Strategy
The following diagram illustrates a logical workflow for purifying the crude product, starting with an initial purity assessment and branching to the most appropriate technique.
Caption: Decision workflow for purification.
Troubleshooting Logic Diagram
This diagram provides a step-by-step troubleshooting guide for common purification challenges.
Caption: Troubleshooting logic for purification issues.
References
ANALYTICAL METHOD SUMMARIES. (2021-05-24).
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
Wikipedia. Chemical glycosylation. Available at: [Link]
Loba Chemie. (2015-04-09). PHENYLACETIC ACID MSDS. Available at: [Link]
PacBio. (2018-08-01). Guide - Low Yield Troubleshooting. Available at: [Link]
ResearchGate. (2020-01-06). How to separate ester from carboxylic acid by using chromatography? Available at: [Link]
Google Patents. (2022-08-16). CN102633623A - Methylphenylacetic acid preparation method.
Google Patents. (2008-12-31). CN100455557C - The production method of methylphenylacetic acid.
PubChem. p-Tolylacetic acid. National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This document is designed for researchers, medicinal chemist...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to optimize reaction conditions, troubleshoot common issues, and achieve consistent, high-yield results.
Section 1: Strategic Overview of Synthetic Pathways
The synthesis of a polysubstituted phenylacetic acid like 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid requires a multi-step approach, typically starting from a suitably substituted benzene ring. The final C-C bond formation to introduce the acetic acid moiety is the critical step. Three primary, industrially relevant strategies are commonly considered. The choice of pathway often depends on the availability of starting materials, scalability, and safety considerations.
The three most viable synthetic routes are:
Route A: Cyanide Hydrolysis. This classic two-step sequence involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a nitrile, followed by hydrolysis.
Route B: Grignard Reagent Carboxylation. This method utilizes an organometallic intermediate, a Grignard reagent, formed from a benzyl halide, which then reacts with carbon dioxide.[1][2]
Route C: Willgerodt-Kindler Reaction. This pathway begins with an acetophenone precursor, which is converted to a thioamide and subsequently hydrolyzed to the desired carboxylic acid.[3][4]
Below is a diagram illustrating these potential synthetic workflows from a common precursor.
Caption: Overview of primary synthetic routes to the target compound.
This section provides a deep dive into the two most recommended pathways: Cyanide Hydrolysis and Grignard Carboxylation.
Route A: Cyanide Hydrolysis Pathway
This is a robust and well-documented method for converting benzyl halides into phenylacetic acids.[2][5]
Step 1: Synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzyl Cyanide
Principle: A nucleophilic substitution (SN2) reaction where cyanide anion displaces the halide from the benzylic carbon. The choice of solvent is critical to solvate the cyanide salt and facilitate the reaction.
Detailed Experimental Protocol:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium cyanide (1.2 eq.) and a suitable solvent (e.g., DMSO or ethanol/water mixture, 5 mL per gram of halide).
Heat the mixture to 60-70 °C with vigorous stirring to dissolve the cyanide salt.
Dissolve 2,3-Difluoro-5-methoxy-4-methylbenzyl halide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the heated cyanide solution over 30 minutes.
Maintain the reaction at 70-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
Upon completion, cool the mixture to room temperature and pour it into a larger volume of cold water.
Extract the aqueous phase with ethyl acetate or dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile.
Step 2: Hydrolysis of the Nitrile to Phenylacetic Acid
Principle: The nitrile is hydrolyzed under either acidic or basic conditions. Acidic hydrolysis protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water, while basic hydrolysis involves the attack of hydroxide ion on the nitrile carbon. Acidic hydrolysis is often cleaner for this substrate class.[5]
Detailed Experimental Protocol (Acidic):
In a flask equipped for reflux, combine the crude nitrile from the previous step with a mixture of sulfuric acid and water (e.g., 3 volumes of H₂SO₄ to 2 volumes of H₂O).[5]
Heat the mixture to reflux (approx. 110-120 °C) with stirring for 3-5 hours. Monitor the disappearance of the nitrile by TLC.
Cool the reaction mixture and carefully pour it over crushed ice with stirring.
The phenylacetic acid product will precipitate as a solid.
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Recrystallization from an appropriate solvent (e.g., toluene or ethanol/water) can be performed for further purification.
Optimization & FAQ for Route A
Q: My cyanation reaction is slow or incomplete. What can I do?
A: This is a common issue. Solvent choice is paramount. While ethanol/water is traditional, polar aprotic solvents like DMSO or DMF significantly enhance the solubility and nucleophilicity of the cyanide salt, accelerating the SN2 reaction. You can also consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if using a biphasic system.
Q: I'm seeing significant side products during hydrolysis. Why?
A: Aggressive hydrolysis conditions can lead to decomposition. Temperature control is key. If using strong acid, avoid excessively high temperatures. A milder approach is to use a mixture of acetic acid, sulfuric acid, and water. Basic hydrolysis can sometimes lead to amide intermediates that are difficult to fully hydrolyze; if you choose this route, ensure a sufficient excess of base and prolonged heating are used.
Data Summary: Illustrative Optimization of Nitrile Hydrolysis
Entry
Hydrolysis Condition
Temperature (°C)
Time (h)
Yield (%)
Notes
1
6 M H₂SO₄ (aq)
100
6
75
Standard condition, some starting material remains.
2
12 M H₂SO₄ (aq)
120
4
92
Higher acid concentration and temp drive reaction to completion.[5]
3
10 M NaOH (aq)
110
8
85
Basic hydrolysis is effective but may require longer times.
This method is excellent for adding a single carbon atom and directly forming a carboxylic acid.[6][7] Its primary challenge is the strict requirement for anhydrous (water-free) conditions.
Step 1: Formation of the Grignard Reagent
Principle: An organomagnesium halide (Grignard reagent) is formed by the reaction of an organohalide with magnesium metal in an ethereal solvent. The reaction is an oxidative insertion of magnesium into the carbon-halide bond.
Detailed Experimental Protocol:
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
Place magnesium turnings (1.5 eq.) in a three-neck flask equipped with a dropping funnel, condenser, and stirrer.
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium surface.
Dissolve the 2,3-Difluoro-5-methoxy-4-methylbenzyl halide (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel.
Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it doesn't start, gentle warming may be required.
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
After the addition is complete, continue stirring at room temperature or with gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Work-up
Principle: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.[1][2]
Detailed Experimental Protocol:
Cool the Grignard solution to 0 °C in an ice bath.
Bubble dry CO₂ gas through the solution from a cylinder or, for lab scale, add crushed dry ice (solid CO₂) in small portions. A thick precipitate will form.
Continue adding CO₂ until the exothermic reaction subsides. Allow the mixture to warm to room temperature and stir for an additional hour.
Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
Transfer the mixture to a separatory funnel. The layers should separate.
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Optimization & FAQ for Route B
Q: My Grignard reaction won't start. What's wrong?
A: This is the most frequent problem. The cause is almost always trace amounts of water or impure reagents. Ensure your solvent is truly anhydrous (distilled from a drying agent like sodium/benzophenone) and your glassware is flame-dried. The magnesium turnings should be fresh; you can crush them gently in a mortar and pestle just before use to expose a fresh surface. Using a small amount of 1,2-dibromoethane can also help initiate the reaction.
Q: The yield of my carboxylic acid is low, and I isolate a lot of a dimeric byproduct.
A: This suggests that the Grignard reagent is reacting with unreacted benzyl halide (Wurtz coupling). This can be minimized by slow, controlled addition of the halide to the magnesium suspension, ensuring it reacts as it is added. This maintains a low concentration of the halide in solution. Using a more dilute solution can also help.
Section 3: General Troubleshooting Guide
Caption: A decision tree for troubleshooting low product yield.
FAQ 1: My final product is an oil and won't crystallize. How can I purify it?
Answer: Phenylacetic acids can sometimes be difficult to crystallize, especially if minor impurities are present. First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography on silica gel is the best option. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
FAQ 2: What is the best way to monitor these reactions?
Answer: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase like 30% ethyl acetate in hexanes. You can visualize the spots under a UV lamp (254 nm). The starting benzyl halide will be less polar (higher Rf) than the nitrile, which will be less polar than the final carboxylic acid product (which will have a low Rf or remain at the baseline without acetic acid in the eluent).
FAQ 3: Are there any specific safety concerns?
Answer: Yes. Sodium cyanide (used in Route A) is highly toxic and must be handled with extreme care in a fume hood. Always have a quench solution (e.g., bleach) available for any cyanide-contaminated glassware. Grignard reagents (Route B) are pyrophoric and react violently with water. All reactions involving them must be conducted under a strictly inert and anhydrous atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 19, 2026, from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 19, 2026, from [Link]
Wikipedia. (2023, December 2). Willgerodt rearrangement. Retrieved January 19, 2026, from [Link]
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 19, 2026, from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 19, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 19, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. Retrieved January 19, 2026, from [Link]
Pharmaceutical Technology. (2018, August 1). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved January 19, 2026, from [Link]
Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction). Retrieved January 19, 2026, from [Link]
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved January 19, 2026, from [Link]
Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved January 19, 2026, from [Link]
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 19, 2026, from [Link]
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved January 19, 2026, from [Link]
ResearchGate. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Retrieved January 19, 2026, from [Link]
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved January 19, 2026, from [Link]
Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
Technical Support Center: Elucidating the Degradation Pathways of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific degradation data for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is not publicly available. This guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific degradation data for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is not publicly available. This guide provides a comprehensive framework for investigating and troubleshooting the metabolic and chemical degradation pathways of this and structurally related novel compounds. The principles and protocols described are based on established scientific literature in drug metabolism and chemical stability testing.
Introduction
The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific investigation. A critical aspect of this journey is understanding its degradation pathways. This knowledge is not merely academic; it is fundamental to predicting a compound's pharmacokinetic profile, identifying potentially toxic metabolites, and ensuring its stability and efficacy.[1][2]
This technical support center is designed to guide you, the researcher, through the process of elucidating the degradation pathways of a novel compound, using 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid as a representative model. We will explore both metabolic (biotransformation) and chemical (forced degradation) routes, providing practical troubleshooting advice and detailed experimental protocols in a question-and-answer format.
Section 1: Getting Started - Experimental Design & Initial Assessments
Q1: I have synthesized 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. Where do I begin to investigate its degradation pathways?
A1: A logical starting point is a two-pronged approach:
In Vitro Metabolic Stability Assessment: This will give you a first look at how the compound is likely to be handled by the body's metabolic machinery. The primary assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[3][4]
Forced Degradation Studies: These studies, also known as stress testing, will reveal the intrinsic chemical stability of your compound and identify degradation products that might form under various environmental conditions.[2][5][6][7]
A well-designed initial assessment will provide a roadmap for more in-depth investigations.[8][9]
Q2: What are the plausible metabolic "soft spots" on 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid that I should be aware of?
A2: Based on the structure of the molecule, we can predict several potential sites for metabolic transformation. These predictions can help in designing your analytical methods to look for specific metabolites.
O-demethylation: The methoxy group (-OCH3) is a common site for O-demethylation by cytochrome P450 (CYP) enzymes, which would result in a phenolic metabolite.[10][11][12][13][14]
Oxidation of the methyl group: The methyl group (-CH3) on the aromatic ring can be oxidized to a hydroxymethyl group (-CH2OH), which can be further oxidized to an aldehyde (-CHO) and then a carboxylic acid (-COOH).[15][16][17][18][19]
Aromatic hydroxylation: Although the ring is substituted, hydroxylation of the aromatic ring is still a possibility, leading to the formation of a phenolic metabolite.[20][21][22][23] The fluorine atoms may influence the position of hydroxylation.
Phase II Conjugation: The carboxylic acid group of the parent compound, as well as any newly formed hydroxyl groups from Phase I metabolism, can undergo conjugation reactions (e.g., glucuronidation, sulfation) to form more water-soluble metabolites that are more easily excreted.[24][25][26][27][28]
The following diagram illustrates these hypothetical primary metabolic pathways:
Caption: Hypothetical Phase I and Phase II metabolic pathways.
Section 2: Troubleshooting In Vitro Metabolic Stability Assays
Q3: I ran a liver microsomal stability assay, and my compound appears to be very stable with minimal degradation. Does this mean it won't be metabolized?
A3: Not necessarily. While low turnover in liver microsomes is a good initial sign of metabolic stability, it's not the complete picture. Here's what to consider:
Microsomes primarily contain Phase I enzymes (CYPs). Your compound might be primarily cleared by Phase II enzymes, which are more abundant in hepatocytes.[3][4] Running a hepatocyte stability assay is the logical next step.
Non-CYP mediated metabolism: Other enzyme systems, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO), could be involved.
Species differences: The expression and activity of metabolic enzymes can vary significantly between species. If you are using rat or mouse microsomes, the results may not perfectly predict human metabolism.
Assay sensitivity: Ensure your analytical method (typically LC-MS/MS) is sensitive enough to detect small decreases in the parent compound.
Troubleshooting Steps:
Run a hepatocyte stability assay: This will provide a more comprehensive view of both Phase I and Phase II metabolism.[29]
Include positive controls: Use compounds known to be metabolized by different enzyme systems to ensure your assay is performing correctly.
Consider using S9 fractions: S9 fractions contain both microsomal and cytosolic enzymes, offering a broader metabolic assessment.[3]
Q4: My compound is showing rapid degradation in my hepatocyte assay. How can I identify the major metabolic pathways responsible?
A4: This is an excellent problem to have, as it means you have detectable metabolism! The next step is "metabolite identification" or "Met-ID".
LC-MS/MS is your primary tool: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze your incubation samples.[30][31] Look for new peaks in the chromatogram that are not present in your time-zero or control samples.
Predict and search for expected masses: Based on the plausible "soft spots" (see Q2), you can predict the mass-to-charge ratios (m/z) of potential metabolites. For example, O-demethylation would result in a mass shift of -14 Da (-CH2).
Tandem MS (MS/MS) for structural elucidation: Fragment the potential metabolite ions to obtain structural information. Compare the fragmentation pattern to that of the parent compound to identify the site of modification.
The following diagram outlines a general workflow for investigating metabolic stability and identifying metabolites:
Technical Support Center: Purification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. As a key intermediate in ph...
Author: BenchChem Technical Support Team. Date: January 2026
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. As a key intermediate in pharmaceutical development, achieving high purity is critical for downstream applications and regulatory compliance. This document provides a structured, experience-based approach to troubleshooting common purification challenges, moving from fundamental techniques to more advanced solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this and structurally similar aromatic carboxylic acids.
Q1: What are the likely impurities in my crude sample of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid?
A1: Impurities are almost always a direct reflection of the synthetic route employed. For phenylacetic acids, common syntheses include the hydrolysis of a benzyl nitrile or the carbonylation of a benzyl halide.[1][2] Therefore, your primary impurities are likely to be:
Unreacted Starting Materials: Such as 2,3-difluoro-5-methoxy-4-methylbenzyl cyanide or the corresponding benzyl chloride/bromide.
Intermediate Products: If the synthesis involves hydrolysis of a nitrile, the corresponding amide (2,3-difluoro-5-methoxy-4-methylphenylacetamide) is a very common impurity resulting from incomplete reaction.
Side-Reaction Products: Depending on the reaction conditions, minor isomers or products from over-oxidation could be present.
Residual Catalysts and Reagents: If a palladium-catalyzed carbonylation was used, trace amounts of palladium may remain.[2] Similarly, inorganic salts from work-up procedures are common.[3]
Q2: How can I perform a quick and effective purity assessment of my crude product?
A2: Before committing to a large-scale purification, a rapid purity assessment is essential.
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for visualizing the number of components in your mixture.[4] A typical mobile phase for this class of compound would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The carboxylic acid should appear as a spot that streaks slightly, a characteristic that can be suppressed by adding a small amount of acetic acid (e.g., 1%) to the mobile phase.
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, analytical HPLC is the industry standard.[5][6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) will provide excellent resolution and allow you to determine the percentage purity.
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid, whereas a broad and depressed melting range suggests the presence of significant impurities.[7]
Q3: My crude product is a solid. What is the most straightforward first step for purification?
A3: For solid organic acids, recrystallization is the most robust, cost-effective, and scalable initial purification method. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] A well-executed recrystallization can often increase purity from 80-90% to over 98% in a single step.
Q4: I performed a recrystallization, but my material is still not meeting the purity specification. What is the next logical step?
A4: When impurities have very similar solubility profiles to your target compound, making recrystallization ineffective, preparative column chromatography is the method of choice.[8] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[3] It offers much higher resolving power than recrystallization and can isolate the target compound from closely related impurities.
Q5: During my recrystallization attempt, the compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A5: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is too concentrated or cools too quickly, or when the melting point of the solute is lower than the boiling point of the solvent. To resolve this:
Re-heat the solution until the oil redissolves completely.
Add more solvent (10-20% additional volume) to reduce the concentration.
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-ordered crystals.
If the problem persists, consider a different solvent or a mixed-solvent system.
The success of recrystallization is critically dependent on solvent selection. The ideal solvent should dissolve the compound well when hot but poorly when cold.
Solvent System
Polarity
Boiling Point (°C)
Rationale & Use Case
Toluene
Low
111
Excellent for aromatic compounds. Often provides high-quality crystals.
Ethyl Acetate / Hexanes
Medium
~70-77
A versatile mixed-solvent system. The compound is dissolved in hot ethyl acetate, and hexanes are added until turbidity appears. Re-heating to clarify and slow cooling often yields pure crystals.[1]
Ethanol / Water
High
~78-100
Good for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy.
Water (for salt form)
High
100
Used in the acid-base salt recrystallization technique for highly effective purification of carboxylic acids.[9]
Dissolution: In an Erlenmeyer flask, add the chosen solvent (e.g., Toluene) to the crude 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is just fully dissolved.
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
This highly effective method leverages the acidic nature of the target compound to remove neutral or basic impurities.[9]
Basification: Dissolve the crude acid in a 1 M aqueous solution of sodium hydroxide (NaOH), using just enough to achieve a basic pH (e.g., pH 10-12).
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash it one or two times with a water-immiscible organic solvent like diethyl ether or dichloromethane. This step removes any neutral or basic organic impurities, which will partition into the organic layer. Discard the organic layer.
Re-acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH 1-2). The purified 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid will precipitate out as a solid.
Isolation & Drying: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
Too much solvent was used; the compound is very soluble even when cold.
Reduce the solvent volume by boiling some off. Try scratching the inside of the flask with a glass rod at the liquid surface to induce nucleation. Add a seed crystal if available.
Very Low Recovery
The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.
Ensure the solution is fully cooled in an ice bath before filtering. Use a different solvent where the compound is less soluble when cold. Ensure filtration apparatus is pre-heated for hot filtration.
Product Purity is Still Low
The impurity has a very similar solubility profile; the crystals were not washed properly.
Re-crystallize a second time. If purity does not improve, switch to column chromatography. Ensure crystals are washed with fresh, ice-cold solvent during filtration.
Guide 2: Purification by Flash Column Chromatography
This technique is ideal for separating complex mixtures or when recrystallization fails.[10]
Flash chromatography on silica gel (a polar stationary phase) separates compounds based on polarity. Non-polar compounds travel through the column faster, while polar compounds have stronger interactions with the silica and elute more slowly. For our target compound, the carboxylic acid group makes it quite polar.
Mobile Phase Selection: Use TLC to determine an optimal solvent system. The ideal system gives the target compound an Rf (retention factor) of ~0.25-0.35 . A good starting point is a gradient of Hexane and Ethyl Acetate, with a small amount (0.5-1%) of acetic acid added to the mobile phase to prevent the acidic product from streaking on the column.
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and use pressure to pack the bed firmly and evenly.
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method typically yields better separation than loading a liquid sample. Carefully add the dry-loaded sample to the top of the packed column.
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it as the separation proceeds. Collect fractions in test tubes or vials.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Separation / Co-elution
Inappropriate mobile phase; column was overloaded with sample.
Re-optimize the mobile phase using TLC to achieve better spot separation. Use less sample material relative to the amount of silica gel (a common ratio is 1:50 to 1:100 sample:silica by weight).
Compound is Streaking
The compound is too polar for the mobile phase; interaction with acidic silica sites.
Add a small percentage (0.5-1%) of acetic or formic acid to your mobile phase. This keeps the carboxylic acid protonated and reduces tailing.[6]
Cracked or Channeled Column Bed
The column was packed improperly or ran dry.
Ensure the silica bed is never allowed to run dry. Pack the column carefully as a uniform slurry to avoid air bubbles and channels.
Section 3: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram outlines a logical path for selecting the appropriate purification technique.
Caption: A decision tree for selecting the optimal purification method.
Diagram 2: Workflow for Acid-Base Salt Purification
This workflow visualizes the steps and separations in Protocol 1.2.
Caption: Workflow for purification via acid-base extraction and precipitation.
References
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]
Parker, J. C., et al. (2004). Process for purification of aromatic carboxylic acids. U.S. Patent No. US8492583B2.
Roffia, P., et al. (2004). Process for the purification of aromatic carboxylic acids. U.S. Patent No. US6833472B2.
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). TechnologyNetworks.com. Retrieved from [Link]
Chromatography in Drug Development. (2024, February 8). ILT - Integrated Liner Technologies. Retrieved from [Link]
Pietrzyk, D. J., & Sławińska, D. (1993). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
Lee, K. S., et al. (2009). Purification of aromatic carboxylic acids. China Patent No. CN105873892A.
Bringing preparative chromatography into the spotlight. (2019, January 2). Manufacturing Chemist. Retrieved from [Link]
Troubleshooting. (n.d.). The Pharma Master. Retrieved from [Link]
What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved from [Link]
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent Technologies. Retrieved from [Link]
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]
Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008). WIPO Patent No. WO2008078350A2.
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI. Retrieved from [Link]
Preparation of 2,3-difluorophenylacetic acid. (2009). China Patent No. CN101486638A.
Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. (n.d.). ResearchGate. Retrieved from [Link]
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2018). ResearchGate. Retrieved from [Link]
Supporting Information for Copper-Catalyzed Ring-Opening Reaction of Anthranils with α-Keto Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
2-(4-Fluoro-3-methylphenyl)acetic acid. (2024, April 9). ChemBK. Retrieved from [Link]
2-Methoxyphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]
Preparation method 2,4,5-trifluorophenylacetic acid. (2013). China Patent No. CN103012111A.
Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. (2014). European Patent No. EP2462111B1.
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
Welcome to the technical support resource for the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioni...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale discovery to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure your scale-up process is efficient, safe, and successful.
Overview of a Common Synthetic Pathway
The synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid typically begins with a suitably substituted toluene precursor. A robust and frequently employed route involves a three-step sequence: benzylic bromination, cyanation, and subsequent hydrolysis. This pathway is often favored for its reliable and well-understood transformations.
Caption: A common three-step synthetic route to the target molecule.
This section is formatted as a series of questions and answers to directly address specific issues that may arise during the synthesis and scale-up.
Part A: Benzylic Bromination
The selective radical bromination of the methyl group is the critical first step. Success hinges on initiating and propagating the radical chain reaction while avoiding competing pathways.
Q1: My bromination reaction with N-Bromosuccinimide (NBS) is sluggish or stalls completely. What are the likely causes?
A1: This is a common issue often traced back to the radical initiation.
Initiator Quality: Radical initiators like AIBN (Azobisisobutyronitrile) or benzoyl peroxide decompose thermally to generate radicals. Ensure your initiator is fresh and has been stored correctly. Old or improperly stored AIBN can be ineffective.
Inhibitors in Starting Material: The starting toluene derivative may contain inhibitors (like phenols or BHT) from its manufacturing or storage. Passing the material through a plug of activated alumina can remove these.
Insufficient Light/Heat: If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity. For thermal initiation, confirm the internal reaction temperature is high enough to decompose the initiator at a sufficient rate. For AIBN in CCl₄ or cyclohexane, this is typically around 80°C.
Q2: I'm observing significant formation of the dibrominated byproduct and/or aromatic bromination. How can I improve selectivity for the desired monobrominated product?
A2: This is a problem of reactivity and concentration.
Control NBS Stoichiometry: Use a slight excess, but no more than 1.05-1.10 equivalents of NBS. A large excess will drive the reaction towards dibromination.
Maintain Low Bromine Concentration: The key to using NBS is that it provides a low, steady concentration of molecular bromine, favoring the radical pathway over electrophilic aromatic addition. Ensure the reaction mixture is well-stirred to prevent localized high concentrations of NBS. On a larger scale, consider adding the NBS portion-wise or as a slurry in the reaction solvent to control its dissolution and reaction rate.
Temperature Management: Overheating can increase the rate of side reactions. Maintain a steady reflux and avoid excessive heating that could lead to decomposition of the starting material or product.
Part B: Cyanation of the Benzyl Bromide
This nucleophilic substitution reaction introduces the carbon that will become part of the acetic acid group. The main challenges involve reagent handling, reaction kinetics, and product isolation.
Q1: The cyanation reaction is giving low yields. What are the key parameters to investigate for optimization?
A1: Low yields are often due to poor solubility, side reactions (elimination), or insufficient reactivity.
Solvent Choice is Critical: This is an SN2 reaction. A polar, aprotic solvent is essential to solvate the cation (Na⁺ or K⁺) and leave the cyanide anion nucleophilic. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices. Alcohols or water can lead to competing solvolysis reactions.
Cyanide Salt Solubility: Potassium cyanide (KCN) is generally more soluble in organic solvents than sodium cyanide (NaCN). The use of phase-transfer catalysts (e.g., 18-crown-6 or a quaternary ammonium salt) can significantly accelerate the reaction, especially at scale, by bringing the cyanide anion into the organic phase.[1]
Elimination Byproducts: The benzyl bromide can undergo E2 elimination to form a styrene-type byproduct, especially at higher temperatures or if a non-nucleophilic base is present. Ensure the reaction temperature is controlled (typically 60-80°C) and the reaction medium is not overly basic.
Q2: I am scaling up the cyanation step and am concerned about the safety of handling large quantities of sodium or potassium cyanide. What are the best practices?
A2:Extreme caution is mandatory. Cyanide salts are highly toxic.
Engineering Controls: Always handle solid cyanide and the reaction mixture in a well-ventilated fume hood or a contained reactor system.
Quenching Protocol: Never acidify a solution containing excess cyanide, as this will generate highly toxic hydrogen cyanide (HCN) gas. A standard and effective quench procedure involves treating the reaction mixture with an excess of aqueous sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate ion.
CN⁻ + OCl⁻ → OCN⁻ + Cl⁻
Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) is insufficient. Use heavy-duty nitrile gloves, a face shield, and consider having a cyanide antidote kit (e.g., amyl nitrite) available for trained first responders.
Part C: Hydrolysis of the Phenylacetonitrile
The final step converts the nitrile to the carboxylic acid. The challenge lies in achieving complete conversion without causing unwanted side reactions on the sensitive aromatic ring.
Q1: My hydrolysis is incomplete, and I'm isolating the amide as the major product. How can I drive the reaction to full conversion?
A1: The hydrolysis of a nitrile proceeds through an amide intermediate. Stopping at the amide stage is common if conditions are too mild.
Increase Reaction Time and Temperature: This is the most straightforward approach. Both acidic and basic hydrolysis often require prolonged heating (reflux) to drive the second step (amide to carboxylic acid).
Increase Reagent Concentration: Using a more concentrated acid (e.g., 50-70% H₂SO₄) or base (e.g., 20-30% NaOH) will accelerate the hydrolysis.[2]
Biphasic vs. Homogeneous: If using aqueous base, the organic nitrile may form a separate phase. Adding a co-solvent like ethanol or dioxane can create a homogeneous solution, increasing the reaction rate.
Q2: I am concerned about the stability of the difluoro and methoxy substituents under harsh acidic or basic hydrolysis conditions. Is defluorination or ether cleavage a significant risk?
A2: This is a valid concern. Aromatic fluorine atoms are generally stable, but harsh conditions can pose a risk.
Acidic Hydrolysis: Strong, hot sulfuric acid is generally effective. The C-F bonds are typically robust to these conditions. However, the methoxy group (an ether) could potentially be cleaved by very strong acids like HBr or HI, but is generally stable to sulfuric acid.
Basic Hydrolysis: Strong, hot aqueous sodium hydroxide is also effective. Aromatic nucleophilic substitution to displace a fluoride ion is a potential risk, especially since the ring is activated by other electron-withdrawing groups. However, this typically requires very harsh conditions not always reached during standard hydrolysis.
Comparative Risk: For this specific substitution pattern, acidic hydrolysis with sulfuric acid is often the lower-risk option for maintaining the integrity of all functional groups.
Technical Support Center: Increasing the Purity of Crude 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
Welcome to the technical support center for the purification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are wor...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar fluorinated phenylacetic acid derivatives. Achieving high purity is critical for downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of aromatic carboxylic acids.
Q1: What are the most common impurities in crude 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid?
A: The impurity profile depends heavily on the synthetic route. For instance, if the synthesis involves a carbonylation of a benzyl halide, common impurities could include unreacted benzyl halide, the corresponding alcohol (from hydrolysis), or residual palladium catalyst.[1][2] If a Suzuki coupling is used to construct the aromatic core, you might find starting materials like boronic acids/esters or aryl halides, as well as coupling byproducts.[3] Neutral organic compounds used as starting materials or formed as byproducts are also frequently encountered.
Q2: What is the first purification step I should consider for a crude solid sample?
A: For a carboxylic acid like this one, an acid-base extraction is an excellent first step.[4][5] This technique is highly effective at separating your acidic product from any neutral or basic impurities.[6] The process involves dissolving the crude mixture in an organic solvent, extracting the acidic product into an aqueous basic solution (as its water-soluble salt), and then regenerating the purified acid by acidifying the aqueous layer.[7][8]
Q3: How do I choose an appropriate recrystallization solvent?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For fluorinated phenylacetic acids, a range of solvents can be effective. A good starting point is to test solvent systems like toluene, ethanol/water mixtures, or ethyl acetate/heptane combinations.[9][10] You should perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the best candidate before committing your entire batch.
Q4: When should I use acid-base extraction versus recrystallization?
A: These techniques address different types of impurities and are often used sequentially.
Use Acid-Base Extraction first to remove non-acidic impurities (neutral compounds, basic compounds). This is a bulk purification step that can significantly improve purity in one operation.[5][6]
Use Recrystallization to remove impurities that are structurally very similar to your product (e.g., isomers, homologues) and have similar acidity.[11] It is often performed after an initial acid-base extraction to achieve very high purity (>99%).
Q5: My compound is an oil or waxy solid and won't crystallize. What should I do?
A: This usually indicates the presence of significant impurities that are inhibiting crystal lattice formation.
Re-purify: Perform a thorough acid-base extraction to remove any neutral contaminants.
Chromatography: If impurities persist, column chromatography on silica gel is the next logical step. The acidic nature of the compound means it can streak on silica, but this can often be suppressed by adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent.[12]
Solvent Titration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity persists. Storing this mixture at a low temperature may induce crystallization.
Q6: What chromatographic method is best for this type of compound?
A: For high-resolution separation and analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[13]
Analytical HPLC: Reversed-phase HPLC (RP-HPLC) using a C18 column is standard. The mobile phase should be acidic (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[14]
Preparative HPLC: If you need to purify small quantities to very high purity, preparative RP-HPLC is highly effective, using the same principles as the analytical method.
Ion-Exchange Chromatography can also be employed for separating aromatic carboxylic acids, though it is less common than RP-HPLC for routine purification.[15]
Section 2: Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Low Purity After Recrystallization
1. Incorrect Solvent Choice: The solvent may be too good, preventing selective crystallization. 2. Cooling Too Rapidly: Fast cooling traps impurities within the crystal lattice. 3. Impurity Co-crystallization: The impurity has very similar solubility properties to the product.
1. Re-evaluate Solvents: Test a new single solvent or a binary solvent system (e.g., ethyl acetate/heptane).[9] 2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to a 0-4 °C refrigerator. Avoid placing the hot flask directly into an ice bath. 3. Pre-Purification: Perform an acid-base extraction before recrystallizing to remove dissimilar impurities.[4] If the impurity is an isomer, preparative HPLC may be necessary.[13]
Significant Yield Loss During Purification
1. Product Solubility: The product might have some solubility in the mother liquor (recrystallization) or the organic wash layers (extraction). 2. Incomplete Precipitation: During acid-base extraction, the pH was not made acidic enough to fully protonate and precipitate the product. 3. Multiple Transfers: Physical loss of material with each transfer between glassware.
1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound for recrystallization. Cool the mother liquor to 0 °C or below to maximize recovery. 2. Check pH: After acidification, check the aqueous phase with pH paper to ensure it is strongly acidic (pH 1-2).[16] If product remains in the aqueous layer, extract with a solvent like ethyl acetate. 3. Optimize Workflow: Plan your steps to minimize transfers. Rinse glassware with the next solvent to be used to recover residual material.
Oily Precipitate ("Oiling Out") During Acidification
1. Low Melting Point: The pure compound or a eutectic mixture with impurities has a melting point below the temperature of the solution. 2. High Impurity Load: A high concentration of impurities is preventing crystallization.
1. Cooling: Perform the acidification in an ice bath to keep the temperature low. 2. Extraction: Instead of filtering, extract the "oiled out" product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it with an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrate it to recover the product, which can then be further purified by chromatography or recrystallization.[5]
Persistent Color in Final Product
1. Chromophoric Impurities: Highly conjugated or colored impurities are present, even at low levels. 2. Degradation: The compound may be slightly unstable to the purification conditions (e.g., strong acid/base or heat).
1. Activated Carbon: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution before filtering. This will adsorb many colored impurities.[10] 2. Silica Plug: Dissolve the product in a suitable solvent and pass it through a short plug of silica gel, eluting with the same solvent. Colored, polar impurities will often be retained on the silica.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
Methodology:
Dissolution: Dissolve the crude 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.[4][6] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (especially with bicarbonate).
Separation: Allow the layers to separate. The deprotonated product (sodium salt) will be in the upper aqueous layer (if using ethyl acetate). Drain and save the aqueous layer. Extract the organic layer one more time with the basic solution to ensure complete recovery.
Wash (Optional): The organic layer, containing neutral impurities, can be discarded or washed with brine, dried, and concentrated to identify byproducts.
Acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, confirmed with pH paper). A white precipitate of the purified product should form.[16]
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for enhancing the purity of a solid that is already relatively clean (e.g., post-extraction).
Methodology:
Solvent Selection: Choose an appropriate solvent system (e.g., a toluene/heptane or ethanol/water mixture) based on prior small-scale tests.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., toluene) and heat the mixture to a gentle boil (using a hot plate and stirring). Continue adding the solvent in small portions until the solid just dissolves completely.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon. Re-heat to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel (fluted filter paper) into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the process can be aided by moving the flask to a refrigerator (0-4 °C) for several hours or overnight to maximize crystal growth.
Isolation: Collect the crystals by vacuum filtration. Rinse the crystals sparingly with a small amount of ice-cold recrystallization solvent.
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation: Expected Purification Outcomes
Purification Method
Starting Purity (Typical)
Final Purity (Expected)
Typical Yield
Notes
Acid-Base Extraction
75-90%
90-98%
85-95%
Excellent for removing non-acidic impurities.
Recrystallization
>90%
>99.5%
70-90%
Highly effective for removing closely related impurities. Yield is dependent on solvent choice.
Sequential Extraction & Recrystallization
75-90%
>99.5%
60-85% (overall)
The gold standard for achieving high-purity material for analytical or biological use.
Section 4: Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying crude 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, from initial assessment to the final, high-purity product.
Caption: Decision workflow for purifying crude phenylacetic acid.
References
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
Głód, B. K., Pszanowska, M., & Pszanowski, J. P. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction. Retrieved from [Link]
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
Google Patents. (2012). WO2014095080A2 - Process for the purification of carboxylic acids.
Haddad, P. R., & Laksana, S. (1996). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. Retrieved from [Link]
Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
ResearchGate. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
ResearchGate. (2018). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Google Patents. (2012). CN102633623A - Methylphenylacetic acid preparation method.
Technical Support Center: Synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tr...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for alternative synthetic routes to this valuable compound. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.
Introduction
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a key building block in medicinal chemistry. The unique substitution pattern on the phenyl ring, featuring two adjacent fluorine atoms, a methoxy group, and a methyl group, presents specific challenges in its synthesis. This guide explores several alternative synthetic strategies, moving beyond standard textbook procedures to offer robust and adaptable protocols. We will delve into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic campaigns.
Alternative Synthetic Routes: A Troubleshooting Guide
This section provides a detailed examination of potential alternative synthetic routes, presented in a question-and-answer format to directly address issues you may encounter.
Route 1: The Willgerodt-Kindler Reaction Pathway
This classical reaction offers a direct approach from a substituted acetophenone to the desired phenylacetic acid. The key transformation involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed.[1][2][3][4][5]
Caption: Willgerodt-Kindler reaction pathway.
Q1: My Willgerodt-Kindler reaction is sluggish and gives low yields. What are the critical parameters to optimize?
A1: The Willgerodt-Kindler reaction is highly dependent on temperature and the ratio of reagents.[4] High temperatures, typically above 100°C, are often necessary to drive the reaction to completion. Ensure your reflux conditions are vigorous. Additionally, an excess of both sulfur and the amine (e.g., morpholine) is crucial. A common starting point is a 1:3:2 molar ratio of acetophenone to sulfur to morpholine. If the reaction is still slow, consider a higher boiling solvent, although morpholine itself can often serve as the solvent.
Q2: I am observing significant formation of byproducts. How can I improve the selectivity?
A2: Byproduct formation often arises from side reactions of the starting ketone or the intermediate thioamide. Ensure your starting acetophenone is pure. The presence of impurities can lead to a complex reaction mixture. Purification of the intermediate thioamide before hydrolysis can sometimes be beneficial. After the initial reaction, the crude thioamide can be isolated and then subjected to hydrolysis, which may provide a cleaner final product.[6]
Q3: The hydrolysis of the thioamide is incomplete. What conditions are recommended?
A3: Both acidic and basic conditions can be used for the hydrolysis of the thioamide to the carboxylic acid. For base-catalyzed hydrolysis, a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol or methanol, followed by reflux for 4-6 hours, is typically effective.[6] For acid-catalyzed hydrolysis, concentrated hydrochloric acid can be used. If you are experiencing incomplete hydrolysis, increasing the reaction time or the concentration of the acid/base is the first step.
Parameter
Recommended Condition
Troubleshooting Tip
Temperature
>100 °C (reflux)
Use a higher boiling solvent if needed.
Reagent Ratio
1:3:2 (Ketone:Sulfur:Amine)
Increase the excess of sulfur and amine.
Reaction Time
8-12 hours
Monitor by TLC until starting material is consumed.
Hydrolysis
aq. NaOH or conc. HCl, reflux
Increase reaction time or reagent concentration.
Route 2: Toluene-based Synthesis via Carbonylation
This route begins with a substituted toluene and proceeds through a benzylic halogenation followed by carbonylation. This approach avoids the use of cyanides, offering a greener alternative.[7]
Caption: Toluene-based synthesis via carbonylation.
Q1: The photohalogenation of my substituted toluene is giving a mixture of mono- and di-halogenated products. How can I control the selectivity?
A1: Controlling the stoichiometry of the halogenating agent (e.g., N-bromosuccinimide, NBS) is critical. Use of 1.0-1.1 equivalents of NBS is recommended for mono-bromination. The reaction should be carefully monitored by TLC or GC-MS, and stopped once the starting material is consumed to prevent over-bromination. The choice of radical initiator (e.g., AIBN or benzoyl peroxide) and solvent (e.g., carbon tetrachloride or acetonitrile) can also influence the reaction rate and selectivity.
Q2: My carbonylation reaction is not proceeding. What are the key factors for a successful carbonylation?
A2: The success of the carbonylation reaction hinges on the catalyst system and the reaction conditions. A common catalyst is tetracarbonylcobalt(-1) sodium salt.[7] It is crucial to ensure that the carbon monoxide (CO) pressure is adequate and maintained throughout the reaction. The solvent should be anhydrous, and the reaction should be carried out under an inert atmosphere to protect the catalyst from deactivation. The choice of base and its stoichiometry are also important.
Q3: I am concerned about the safety of using carbon monoxide. Are there any alternatives?
A3: While direct carbonylation with CO gas is efficient, there are CO-surrogates that can be used. Formic acid or its derivatives can sometimes be used as a source of CO in palladium-catalyzed carbonylation reactions. However, for this specific transformation, the cobalt-catalyzed reaction with CO is well-established. Always work in a well-ventilated fume hood and use a CO detector when handling carbon monoxide.
Parameter
Recommended Condition
Troubleshooting Tip
Halogenation
1.0-1.1 eq. NBS, AIBN
Monitor reaction closely to avoid di-halogenation.
Catalyst
Cobalt tetracarbonyl salt
Ensure catalyst is active and handled under inert conditions.
CO Pressure
Varies with setup (typically >1 atm)
Ensure a continuous supply of CO.
Solvent
Anhydrous
Use dry solvents to prevent catalyst deactivation.
Route 3: Suzuki Coupling Approach
This modern cross-coupling strategy involves the reaction of a suitably substituted aryl boronic acid or ester with a haloacetate derivative. This route offers good functional group tolerance and often proceeds in high yields.[8]
stability issues of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid in solution
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. Given that this is a specialized chemical intermediate, publicly available stability data is limited. Therefore, this document provides a framework based on first principles of chemical stability, the known behavior of related molecular classes (fluorinated phenylacetic acids, aryl ethers), and authoritative international guidelines on stability testing.
The protocols and data presented herein are illustrative and should be adapted to your specific experimental context. The core objective is to equip you with the scientific rationale and practical methodologies to proactively assess and manage the stability of this compound in your research.
Frequently Asked Questions (FAQs)
General Stability & Handling
Q1: I am starting work with 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. What are the primary stability concerns I should be aware of?
A1: Based on its molecular structure, the primary potential stability liabilities are susceptibility to oxidation, photodegradation, and, under harsh conditions, hydrolysis. The key functional groups to consider are:
Phenylacetic Acid Moiety: The benzylic carbon (the -CH2- between the phenyl ring and the carboxylic acid) can be susceptible to oxidation. Aromatic carboxylic acids can also undergo thermal decarboxylation at elevated temperatures.
Substituted Phenyl Ring: The electron-rich methoxy group and the overall aromatic system can be sensitive to oxidative and photolytic conditions.
Aryl Methoxy Ether: While generally stable, aryl ether linkages can be cleaved under forcing acidic conditions, though this typically requires high temperatures.[1][2]
Fluoro Substituents: The carbon-fluorine bonds are extremely strong and are not considered a stability liability; in fact, they often enhance metabolic and chemical stability.
A systematic evaluation of the compound's stability under stress conditions (forced degradation) is the most effective starting point to understand its specific vulnerabilities.[3][4]
Q2: What are the best practices for the routine storage of this compound, both in solid form and in solution?
A2:
Solid Form: Store in a well-sealed container in a cool, dark, and dry place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended for long-term stability.
In Solution: For optimal stability, solutions should be prepared fresh. If storage is necessary, we recommend the following:
Use amber glass vials to protect from light.
Store at low temperatures, such as -20°C or -80°C.
For compounds sensitive to oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Choose a stable, aprotic solvent if possible. If aqueous buffers are required, perform preliminary stability tests to identify the optimal pH range.
Forced Degradation & Troubleshooting
Q3: I need to develop a stability-indicating analytical method. How should I design a forced degradation study for this compound?
A3: A forced degradation study is essential to identify likely degradation products and demonstrate the specificity of your analytical method.[3][5] The study should expose the compound to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).[6][7][8][9] The goal is to achieve modest degradation (typically 5-20%) to ensure that degradation products can be reliably detected.[10]
Key conditions to test include:
Acid Hydrolysis: e.g., 0.1 M HCl at an elevated temperature (e.g., 60-80°C).
Base Hydrolysis: e.g., 0.1 M NaOH at an elevated temperature (e.g., 60-80°C).
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
Thermal Stress: Exposing both solid material and a solution to high heat (e.g., 80°C or higher).
Photostability: Exposing both solid and solution to controlled light conditions as per ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light).[11][12][13][14]
A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section below.
Q4: My solution of the compound is showing a new peak in the HPLC chromatogram after being left on the benchtop. What is the likely cause?
A4: The appearance of a new peak suggests degradation. Given typical laboratory benchtop conditions (ambient light and temperature, presence of oxygen), the most probable causes are photodegradation or oxidation .
Causality: The aromatic ring system makes the molecule a potential chromophore, capable of absorbing UV light, which can lead to photolytic cleavage or rearrangement. Oxidation can be initiated by atmospheric oxygen, and this process can be accelerated by light and trace metal impurities.
Troubleshooting Steps:
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the vial in aluminum foil. Re-analyze after a similar time period to see if the new peak is suppressed.
Inert Atmosphere: Prepare a solution using a solvent that has been sparged with nitrogen or argon to remove dissolved oxygen. Store the solution under an inert headspace. If the new peak does not form, oxidation is the likely culprit.
The troubleshooting workflow below provides a systematic approach to diagnosing such issues.
Q5: What is the most appropriate analytical technique to monitor the stability of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid?
A5: The gold standard for stability testing is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with UV detection.[15] This technique is highly effective for separating the parent compound from its potential degradation products.
Method Development: A gradient elution method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a robust starting point.
Detection: A photodiode array (PDA) detector is highly recommended as it can help determine peak purity and indicate if a new degradation product has a different UV spectrum from the parent compound.
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for forced degradation studies. It allows for the rapid determination of the molecular weights of any new peaks, which is the first step in structural elucidation of the degradants.[3]
Method Validation: Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and linear, thereby qualifying it as "stability-indicating."[16][17][18][19][20]
Troubleshooting & Analysis Workflows
The following diagrams provide logical workflows for addressing common stability challenges.
Caption: Workflow for troubleshooting unexpected sample degradation.
Caption: Logical workflow for the structural elucidation of degradants.
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized framework for investigating the stability of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
1. Materials & Reagents
2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
HPLC-grade water
Hydrochloric acid (HCl), 1.0 M solution
Sodium hydroxide (NaOH), 1.0 M solution
Hydrogen peroxide (H₂O₂), 30% solution
Phosphate or acetate buffer for HPLC mobile phase
Class A volumetric flasks and pipettes
2 mL amber HPLC vials
2. Preparation of Stock and Working Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water. This is your stock solution.
Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the appropriate stress medium (e.g., water for thermal/photo stress, or 50:50 ACN/water for initial solubility checks).
3. Application of Stress Conditions
For each condition, prepare a sample and a corresponding control (blank solution without the compound, subjected to the same stress).
Acid Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl in a suitable vial (final concentration: 0.5 mg/mL in 0.1 M HCl).
Heat at 60°C for 24 hours. Withdraw aliquots at intermediate time points (e.g., 2, 8, 24 hours).
Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
Heat at 60°C for 24 hours, sampling at intervals.
Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.
Oxidative Degradation:
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂).
Keep at room temperature, protected from light, for 24 hours. Sample at intervals.
Thermal Degradation:
Solution: Place a sealed vial of the working solution (in water or other suitable solvent) in an oven at 80°C for 72 hours.
Solid: Place a few milligrams of the solid compound in an open vial in an oven at 80°C for 72 hours. To analyze, dissolve the stressed solid to the working concentration.
Photostability:
Expose both the solid compound and the working solution in chemically inert, transparent containers to a calibrated light source.
Ensure exposure meets ICH Q1B criteria (≥ 1.2 million lux·hr visible and ≥ 200 W·hr/m² UVA).[11][13]
A parallel set of samples wrapped in aluminum foil should be used as dark controls.
4. Sample Analysis
Dilute all stressed and control samples to a final concentration of approximately 0.1 mg/mL with the mobile phase initial composition.
Analyze by a validated stability-indicating RP-HPLC method.
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control sample at the same concentration.
Illustrative Data Summary
The following table presents hypothetical data from a forced degradation study to serve as an example for data presentation.
Stress Condition
Duration
Temperature
% Degradation (Parent Compound)
Number of Degradation Products
Observations
0.1 M HCl
24 h
60°C
2.1%
1
Minor degradation observed.
0.1 M NaOH
24 h
60°C
3.5%
1
Slightly more degradation than acid.
3% H₂O₂
24 h
Room Temp
15.8%
2
Significant oxidative degradation.
Thermal (Solution)
72 h
80°C
4.5%
1
Moderate thermal degradation in solution.
Thermal (Solid)
72 h
80°C
< 1%
0
Compound is highly stable in solid form.
Photostability
ICH Q1B
Ambient
11.2%
2
Significant photodegradation.
Control (Dark)
ICH Q1B
Ambient
< 0.5%
0
Confirms degradation is light-induced.
Interpretation: Based on this hypothetical data, the compound is most susceptible to oxidation and photodegradation . It is relatively stable to acid, base, and heat, especially in its solid state. This information is critical for defining appropriate handling procedures (e.g., protect from light, consider antioxidants in formulation) and storage conditions.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
Alsante, K. M., et al. (2011). A review of forced degradation and stability indicating studies for drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 735-754. [Link]
Bansal, G., & Singh, M. (2016). Forced Degradation Studies for Drug Substances. International Journal of Advanced Research in Science and Technology. [Link]
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996. [Link]
Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]
Isabel, M. et al. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry. [Link]
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
Food and Drug Administration. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Huynh-Ba, K. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Arbor Pharmatech. [Link]
Li, W., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. [Link]
Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Reddy, T. S., et al. (2016). Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid derivatives. RSC Advances. [Link]
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Journal of Emerging Technologies and Innovative Research. [Link]
Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
PubMed. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. [Link]
ResearchGate. (2010). Hydrothermal stability of aromatic carboxylic acids. [Link]
Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
PubMed. (2024). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. [Link]
Quora. (2018). Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid?. [Link]
ResearchGate. (2024). (PDF) Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. [Link]
MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
RSC Publishing. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. [Link]
Oriental Journal of Chemistry. (2014). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. [Link]
Filo. (2024). 1.Write the step mechanism of phenyl acetic acid from Benzoic a.... [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
Grafiati. (2025). Journal articles: 'Oxidation of Phenylacetic Acid'. [Link]
PubMed. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. [Link]
ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]
ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. [Link]
Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers. [Link]
ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
In the landscape of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Fluorinated aromatic compounds, in particular, are of significant interest due to the uniqu...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Fluorinated aromatic compounds, in particular, are of significant interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a compound with potential applications in medicinal chemistry.
This analysis is presented as a comparative study against structurally related and more common phenylacetic acid derivatives. By understanding the influence of the various substituents on the phenyl ring, researchers can gain a deeper appreciation for the nuances of NMR spectroscopy in the structural elucidation of complex small molecules.
The Structural Context: Substituent Effects on the Phenyl Ring
The chemical shifts and coupling constants observed in the NMR spectra of aromatic compounds are highly sensitive to the nature and position of substituents on the ring. In the case of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, we have a combination of electron-withdrawing fluorine atoms and electron-donating methoxy and methyl groups. This electronic interplay, coupled with steric effects, results in a unique spectral fingerprint.
To appreciate the complexity, we will compare our target molecule with Phenylacetic acid, 4-Methylphenylacetic acid, and 4-Methoxyphenylacetic acid.
Figure 1: Logical relationship between the target molecule and its comparative alternatives.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR data for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid alongside the experimental data for the selected reference compounds. The predicted values are estimated based on established substituent chemical shift increments and analysis of similar fluorinated aromatic systems.
In-depth Spectral Analysis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid (Predicted)
¹H NMR Spectrum:
Aromatic Region (Ar-H): The single proton on the aromatic ring is expected to appear as a multiplet due to coupling with the two fluorine atoms. The exact chemical shift will be influenced by the combined electronic effects of the substituents.
Methylene Protons (-CH₂-): These protons will likely appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be slightly downfield due to the proximity of the electron-withdrawing phenyl ring and carboxylic acid group.
Methoxy Protons (-OCH₃): A sharp singlet is predicted for the methoxy group protons.
Methyl Protons (-CH₃): A singlet is also expected for the methyl group protons.
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a significantly downfield chemical shift, and its position can be concentration and solvent dependent.
¹³C NMR Spectrum:
Aromatic Carbons (Ar-C): The carbon signals in the aromatic region will be complex due to C-F coupling. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). The chemical shifts will be heavily influenced by the fluorine, methoxy, and methyl groups.
Methylene Carbon (-CH₂-): This carbon will appear as a single peak.
Methoxy Carbon (-OCH₃): A single peak is expected for the methoxy carbon.
Methyl Carbon (-CH₃): A single peak corresponding to the methyl carbon.
Carboxylic Acid Carbon (-COOH): This carbon will be observed in the downfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for compounds such as 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a standardized and rigorous experimental approach is necessary.
Figure 2: A generalized workflow for acquiring NMR spectral data.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.[8]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8]
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Calibration:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
¹H NMR Spectrum Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
Use a standard pulse sequence (e.g., zg30).
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.
¹³C NMR Spectrum Acquisition:
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
A relaxation delay of 2-5 seconds is recommended.
Data Processing and Analysis:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain a flat baseline.
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.
Concluding Remarks
References
Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB. Retrieved from [Link]
FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved from [Link]
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Retrieved from [Link]
PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]
PubChem. (n.d.). 4-Methylphenylacetic acid. Retrieved from [Link]
PubChem. (n.d.). Methoxyphenylacetic acid. Retrieved from [Link]
ResearchGate. (n.d.). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. Retrieved from [Link]
ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Supporting Information for "Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation". (n.d.). Retrieved from [Link]
Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]
ArTS. (n.d.). β-Fluorinated Paraconic Acid Derivatives. Retrieved from [Link]
Chem-Impex. (n.d.). 4-Methoxy-3-methylphenylacetic acid. Retrieved from [Link]
Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
mass spectrometry analysis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
An In-Depth Guide to the Mass Spectrometry Analysis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid: A Comparative Approach Introduction In the landscape of pharmaceutical research and drug development, the precise a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Mass Spectrometry Analysis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid: A Comparative Approach
Introduction
In the landscape of pharmaceutical research and drug development, the precise and accurate characterization of novel chemical entities is paramount. 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid represents a class of substituted aromatic compounds with potential applications as a synthetic intermediate or a pharmacologically active molecule. Its structural complexity, featuring a carboxylic acid moiety, fluorine atoms, a methoxy group, and a methyl group on a phenyl ring, presents unique challenges and opportunities for mass spectrometric analysis.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of mass spectrometry-based strategies for the analysis of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. We will move beyond rote protocols to explore the underlying principles that govern experimental design, from the selection of the ionization source to the choice of mass analyzer. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop robust, validated analytical methods for this and similar molecules.
Analyte Profile and Predicted Mass Spectrometric Behavior
Before delving into instrumentation, a thorough understanding of the analyte's physicochemical properties is essential for predicting its behavior within the mass spectrometer.
Molecular Formula: C₁₀H₁₀F₂O₃
Monoisotopic Mass: 216.0601 u
Key Structural Features:
Polar Carboxylic Acid Group: This is the primary site for ionization, readily losing a proton to form a negative ion ([M-H]^-) or gaining a proton to form ([M+H]^+).
Aromatic Ring: The stable phenyl ring often results in a prominent molecular ion peak.[1]
Substituents (Fluoro, Methoxy, Methyl): These groups influence the electron density of the ring and provide characteristic fragmentation pathways through neutral losses.
Predicted Fragmentation Pathways
The fragmentation of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is expected to be directed by its functional groups. In positive ion mode, the initial fragmentation will likely involve the carboxylic acid group, followed by cleavages related to the substituents on the aromatic ring. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[1] The benzylic position can also be a site of cleavage.
Below is a diagram illustrating the predicted fragmentation cascade for the ([M+H]^+) ion.
Caption: Predicted fragmentation pathway of protonated 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Ionization Source Selection: ESI vs. APCI
The first critical decision in developing a robust LC-MS method is the choice of ionization source. The two most common interfaces for small molecule analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and non-volatile molecules.[2][3] It generates ions from a liquid solution by applying a high voltage, creating a fine spray of charged droplets.[3] Given the presence of the highly polar carboxylic acid group, ESI is the logical first choice for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. It is highly efficient at ionizing compounds that exist as ions in solution.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more volatile compounds that are thermally stable.[2][4] The sample is first vaporized in a heated nebulizer, and then ionized by a corona discharge.[3] While the target analyte is polar, APCI could be a viable alternative, particularly if matrix effects are a significant issue with ESI, as APCI is generally less susceptible to ion suppression.[5] However, the thermal stability of the analyte must be considered, as degradation in the heated source is a possibility.[4]
Comparison Table: ESI vs. APCI for the Target Analyte
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Principle
Ionization from charged droplets in solution.
Gas-phase chemical ionization of a vaporized sample.[3]
Analyte Polarity
Ideal for polar compounds like carboxylic acids.[2][3]
Better for moderately polar to non-polar compounds.[2]
Analyte Volatility
Not required; suitable for non-volatile molecules.[4]
Prepare a standard solution of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid at 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
Perform direct infusions using a syringe pump connected to the mass spectrometer.
Acquire full scan mass spectra first using the ESI source in both positive and negative ion modes.
If the instrument is equipped with a swappable or dual source, switch to the APCI source.[5]
Acquire full scan mass spectra using the APCI source, again in both positive and negative ion modes.
Compare the signal intensity and stability of the molecular ion (([M+H]^+) or ([M-H]^-)) between the two sources to determine the optimal ionization technique.
Caption: Decision workflow for selecting the optimal ionization source.
Mass Analyzer Platform Comparison
The choice of mass analyzer dictates the type of data that can be acquired, from highly sensitive targeted quantification to high-resolution qualitative analysis. We will compare three common platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems.
Triple Quadrupole (QqQ) Mass Spectrometer
A triple quadrupole instrument is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity when operated in Selected Reaction Monitoring (SRM) mode.[6][7] In SRM, the first quadrupole (Q1) selects the precursor ion (e.g., ([M+H]^+)), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) then selects a specific product ion for detection. This process virtually eliminates chemical noise, leading to very low limits of detection.[7]
Strengths: Unmatched sensitivity for quantification, high throughput.
Best for: Pharmacokinetic studies, bioanalysis of the compound in complex matrices like plasma or urine.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Q-TOF systems combine a quadrupole for precursor ion selection with a high-resolution time-of-flight mass analyzer. This hybrid approach provides high mass accuracy and resolution, allowing for confident identification of the analyte and its metabolites.[6][7] While sensitive, they are often used for qualitative and semi-quantitative screening of unknown compounds.[6]
Strengths: High mass accuracy, fast acquisition speeds.[7]
Best for: Metabolite identification, screening for unknowns, and structural confirmation.
Orbitrap Mass Spectrometer
Orbitrap-based systems are a type of High-Resolution Accurate Mass (HRAM) spectrometer that offers market-leading resolving power.[8] This ultra-high resolution allows for the separation of the analyte signal from isobaric interferences in complex samples, providing enhanced selectivity.[8] Orbitrap instruments are versatile and can perform both high-quality quantitative and qualitative analysis, often in the same run, without the need for extensive compound-specific optimization that triple quadrupoles require.[9][10]
Strengths: Extremely high resolution and mass accuracy, versatility for both quant and qual.[8][9]
Best for: Challenging matrices, simultaneous targeted quantification and untargeted screening, confident elemental composition determination.
LC Setup: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
HRMS (Orbitrap/Q-TOF) Settings:
Ionization Mode: ESI Positive (and Negative).
Scan Mode: Full Scan MS with data-dependent MS/MS (dd-MS2).
Full Scan Range: m/z 100-500.
Resolution (Orbitrap): 70,000.
Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to capture a wide range of fragments.
Caption: Method development workflows for QqQ and HRMS platforms.
Data Interpretation and Fragmentation Analysis
Accurate interpretation of the mass spectrum is crucial for structural confirmation. Based on the predicted pathways and general fragmentation rules for similar compounds, we can anticipate the major ions in the MS/MS spectrum of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
The most likely initial fragmentation events for the ([M+H]^+) ion at m/z 217.0679 would be the neutral loss of water (H₂O) to form an acylium ion at m/z 199.0574, or the loss of formic acid (HCOOH) to yield a benzyl cation at m/z 171.0728.[1][11] Subsequent fragmentation of this benzyl cation could involve the loss of a methyl radical from the methoxy group or the ring, leading to an ion at m/z 156.0493.
Table of Predicted Fragments for ([M+H]^+)
m/z (Predicted)
Elemental Composition
Neutral Loss
Proposed Fragment
217.0679
C₁₀H₁₁F₂O₃⁺
-
[M+H]⁺
199.0574
C₁₀H₉F₂O₂⁺
H₂O
Acylium ion
171.0728
C₉H₁₀F₂O⁺
HCOOH
Substituted benzyl cation
156.0493
C₈H₇F₂O⁺
HCOOH, CH₃
Fragment from benzyl cation
Conclusion and Recommendations
The optimal mass spectrometry strategy for analyzing 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is dictated by the analytical objective.
For high-sensitivity targeted quantification in complex biological matrices, a Triple Quadrupole (QqQ) mass spectrometer using an ESI source and an SRM-based method is the recommended platform. Its ability to filter out chemical noise provides the lowest possible limits of detection, which is essential for pharmacokinetic and toxicokinetic studies.
For structural confirmation, metabolite identification, and analysis in complex or unknown matrices, a High-Resolution Mass Spectrometer (Orbitrap or Q-TOF) is superior. The high resolving power of an Orbitrap can separate the analyte from nearly any isobaric interference, while the mass accuracy of both platforms provides unambiguous elemental composition to confirm identity and elucidate the structures of metabolites.[6][9]
Ultimately, a laboratory engaged in comprehensive drug development would benefit from having access to both technologies. HRMS platforms are invaluable for discovery and characterization, while triple quadrupoles remain the workhorses for routine, high-throughput quantification.
References
The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
Comparison of Orbitrap, Quarupore and QTOF. Scribd.
Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry. Thermo Fisher Scientific.
Electrospray and APCI Mass Analysis. AxisPharm.
Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MetwareBio.
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
ESI vs APCI.
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
A Comparison Between ESI and APCI Ionis
Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ioniz
Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine into a molecular structure is a pow...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. The introduction of fluorine into a molecular structure is a powerful and widely utilized strategy to modulate a compound's physicochemical and biological properties. Phenylacetic acid and its derivatives represent a versatile class of molecules that serve as foundational building blocks for numerous pharmaceuticals.[1] This guide provides an in-depth technical comparison of the biological activities of fluorinated and non-fluorinated phenylacetic acids, supported by experimental data and methodological insights to inform your research and development endeavors.
The Impact of Fluorination: More Than Just a Hydrogen Mimic
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of unique properties to a molecule. While similar in size to hydrogen, fluorine's electronic effects can profoundly influence a compound's pKa, lipophilicity, metabolic stability, and conformational preferences. These alterations can, in turn, dramatically impact biological activity by enhancing binding affinity to target proteins, improving membrane permeability, and blocking sites of metabolic degradation.[2][3] This guide will explore these effects within the context of the phenylacetic acid scaffold, a key component in many nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[4]
Comparative Biological Activities: A Data-Driven Analysis
To objectively assess the impact of fluorination, we will examine quantitative data from studies evaluating the anti-inflammatory, anticancer, and antimicrobial activities of phenylacetic acid derivatives.
A primary mechanism of action for many phenylacetic acid derivatives, such as the widely used NSAID diclofenac, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][5] Fluorination can significantly enhance the inhibitory potency of these compounds.
Table 1: Representative Cyclooxygenase (COX) Inhibition Data for Phenylacetic Acid Derivatives
Note: This table includes data for the well-characterized phenylacetic acid derivative, diclofenac, to illustrate typical potency. The second entry highlights a fluorinated derivative designed as a COX-2 inhibitor.
Anticancer Activity: In Vitro Cytotoxicity
Phenylacetic acid derivatives have also been investigated for their potential as anticancer agents. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC50) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
These findings suggest that fluorinated phenylacetamide derivatives can exhibit significant cytotoxic activity, providing a promising avenue for the development of novel anticancer therapeutics.[4][9]
Antimicrobial Activity: Inhibition of Bacterial Growth
Phenylacetic acid itself has been shown to possess antimicrobial properties.[10] Its mechanism of action against bacteria like Agrobacterium tumefaciens involves disrupting cell membrane integrity, inhibiting protein synthesis, and affecting cellular metabolism.[1][11] Fluorination can potentially enhance these effects. While direct comparative studies on fluorinated versus non-fluorinated phenylacetic acids are sparse, data from related compounds suggest that halogenation can improve antimicrobial potency. For instance, halogenated phenylboronic acids have demonstrated significant antibacterial and antibiofilm activity against Vibrio species, with Minimum Inhibitory Concentrations (MICs) as low as 100 µg/mL.[12]
Table 3: Representative Antimicrobial Activity of Phenylacetic Acid
Mechanistic Insights: How Fluorine Influences Biological Action
Enhanced Enzyme Inhibition: The Case of Cyclooxygenase
The anti-inflammatory effects of many phenylacetic acid derivatives are primarily mediated through the inhibition of COX enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Diclofenac, a prominent example, inhibits both COX-1 and COX-2.[5]
The introduction of fluorine can enhance the binding affinity of a phenylacetic acid derivative to the active site of COX enzymes. This can be attributed to several factors:
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can facilitate its entry into the hydrophobic channel of the COX active site.[2]
Favorable Electrostatic Interactions: The highly electronegative fluorine atoms can form favorable electrostatic interactions with amino acid residues in the active site, thereby stabilizing the enzyme-inhibitor complex.
Conformational Effects: The presence of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the enzyme.
Caption: Inhibition of the Cyclooxygenase Pathway by Phenylacetic Acids.
Disruption of Bacterial Cell Integrity
The antibacterial action of phenylacetic acid is multifaceted, involving the disruption of the bacterial cell membrane, leading to the leakage of intracellular components such as nucleic acids and proteins.[13] It can also interfere with key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by inhibiting essential enzymes.[1] Fluorination could potentially amplify these effects by increasing the compound's ability to partition into the lipid bilayer of the bacterial membrane, thereby enhancing its disruptive capacity.
Caption: Proposed Antimicrobial Mechanisms of Phenylacetic Acids.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate your research, we provide detailed, step-by-step methodologies for key experiments used to assess the biological activities of phenylacetic acid derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for determining the IC50 of a test compound against COX-1 and COX-2.[8][14]
Materials:
COX Assay Buffer
COX Probe (in DMSO)
COX Cofactor (in DMSO)
Arachidonic Acid
NaOH
Human Recombinant COX-1 and COX-2 enzymes
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
96-well black microplate
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX enzymes to the desired concentration in COX Assay Buffer on ice.
Assay Plate Setup:
Blank Wells: Add 90 µL of COX Assay Buffer.
Enzyme Control Wells: Add 80 µL of COX Assay Buffer and 10 µL of the respective diluted COX enzyme (COX-1 or COX-2).
Inhibitor Wells: Add 70 µL of COX Assay Buffer, 10 µL of the respective diluted COX enzyme, and 10 µL of the test compound at various concentrations.
Incubation: Incubate the plate at 37°C for 10 minutes.
Reaction Initiation: Add 10 µL of a freshly prepared solution of Arachidonic Acid (pre-mixed with NaOH) to all wells except the blank.
Measurement: Immediately read the fluorescence in a kinetic mode at 37°C for 10-20 minutes.
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antimicrobial activity of a compound.[14][15]
Materials:
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
Bacterial strain of interest
Test compound (dissolved in an appropriate solvent)
Sterile 96-well microtiter plates
Spectrophotometer
Incubator
Procedure:
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
Incubation: Incubate the plate at 37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Conclusion
The strategic incorporation of fluorine into the phenylacetic acid scaffold offers a powerful tool for enhancing biological activity. As demonstrated through the available data and mechanistic understanding, fluorination can lead to more potent enzyme inhibitors and potentially more effective anticancer and antimicrobial agents. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of fluorination in their own drug discovery and development programs. By understanding the principles of how fluorine modulates molecular properties and biological function, scientists can more effectively design and synthesize the next generation of phenylacetic acid-based therapeutics.
References
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
Chikkamath, M. K., et al. (2019). Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti-inflammatory agents. Indian Journal of Health Sciences and Biomedical Research, 12(1), 45-53.
Dolinoy, D. C., & Jirtle, R. L. (2008). Environmental epigenomics in human health and disease. Environmental and molecular mutagenesis, 49(1), 4–8.
Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731.
Hancock, R. E. W. (2001). Cationic peptides: effectors in innate immunity and novel antimicrobials. The Lancet Infectious Diseases, 1(3), 156-164.
Hwang, E. I., et al. (2001). Phenylacetic acid from Streptomyces humidus as a potent antibacterial agent against Agrobacterium tumefaciens. Journal of agricultural and food chemistry, 49(8), 3744–3748.
Kim, B. S., et al. (2004). Phenylacetic acid as a quorum-sensing autoinducer in Pseudomonas aeruginosa. Journal of bacteriology, 186(13), 4279–4285.
RCSB PDB. (n.d.). 1CX2: HUMAN CYCLOOXYGENASE-2 IN COMPLEX WITH DICLOFENAC. Retrieved from [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Yu, G., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 20(3), 1073–1076.
Gel-Moreto, N., et al. (2016). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of medicinal chemistry, 59(7), 3146-3165.
Sathiyamoorthi, E., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1369549.
Abell, C. (Ed.). (2005). Advances in enzyme inhibition. Elsevier.
Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
Zhao, L., et al. (2015). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Journal of basic microbiology, 55(10), 1184-1192.
Gel-Moreto, N., et al. (2016). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of chemical research, 49(10), 2245-2254.
Rowley, J. A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 66, 236-242.
Unambiguous Structural Verification: A Comparative Guide to the Validation of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery and development. The biological activity of a molecule is intri...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery and development. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a critical foundation for meaningful downstream research. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a substituted aromatic compound with potential applications in medicinal chemistry. We will focus on X-ray crystallography as the gold standard for absolute structure determination and compare its utility and outputs with other powerful spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Structural Integrity
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can map the electron density and, consequently, the precise spatial arrangement of every atom in the molecule. This method provides incontrovertible proof of connectivity, stereochemistry, and intermolecular interactions in the solid state.
A Step-by-Step Crystallographic Workflow
The journey from a synthesized powder to a fully refined crystal structure involves a meticulous multi-step process. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction analysis.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: Crystallization of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
Synthesis and Purification: The target compound is first synthesized. Based on known methods for substituted phenylacetic acids, a plausible route could involve the Suzuki coupling of a suitably substituted aryl boronic acid with a haloacetic acid ester, followed by hydrolysis.[3] Purity is paramount for successful crystallization; therefore, the crude product must be meticulously purified, for instance, by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.[4]
Crystallization Screening: The purified compound (typically 5-10 mg) is subjected to a broad screening of crystallization conditions. This involves dissolving the compound in various solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile) and employing different crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling. The choice of solvents is guided by the solubility of the compound.
Optimization: Once initial crystal "hits" (even if microscopic) are identified, the conditions are optimized. This involves fine-tuning the solvent system, concentration, temperature, and the rate of crystallization to grow larger, well-ordered single crystals.
Data Collection and Structure Solution: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected. The data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis and subsequently refined to yield the final atomic coordinates and thermal parameters.[1]
Parameter
Hypothetical Data for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Chemical Formula
C₁₀H₁₀F₂O₃
Formula Weight
216.18
Crystal System
Monoclinic
Space Group
P2₁/c
a, b, c (Å)
12.5, 8.5, 9.8
α, β, γ (°)
90, 105, 90
Volume (ų)
1005
Z
4
R-factor
< 0.05
Table 1: Hypothetical crystallographic data for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value below 0.05 indicates a well-refined structure.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, NMR and MS are indispensable tools for routine characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.[2][5]
A Comparative Guide to Purity Assessment of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid by Elemental Analysis
Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] 2,3-...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a key structural motif in the synthesis of various pharmaceutical agents, requires rigorous purity assessment to ensure the absence of unwanted side-products, starting materials, or inorganic contaminants.[2] While modern chromatography offers a detailed view of impurity profiles, elemental analysis remains a fundamental and powerful tool for confirming the empirical formula and assessing the absolute purity of the bulk compound.[3]
This guide provides an in-depth, objective comparison of elemental analysis with other prevalent techniques for the purity determination of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. We will explore the causality behind experimental choices, present detailed protocols, and offer a strategic framework for integrating multiple analytical techniques to achieve a holistic and trustworthy purity profile.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHNX (Carbon, Hydrogen, Nitrogen, Halogen) analysis, operates on a simple yet powerful principle: the complete combustion of a compound and the quantitative detection of the resulting elemental gases.[4] This technique does not identify individual impurities but provides a measure of the bulk sample's elemental composition. If the experimental percentages of Carbon, Hydrogen, and in our case, Fluorine, match the theoretical values calculated from the molecular formula, it provides strong evidence of the compound's identity and high purity.[5]
Theoretical Elemental Composition
The first step in any elemental analysis is to calculate the theoretical elemental composition from the compound's molecular formula.
This theoretical profile serves as the gold standard against which experimental results are benchmarked.
Experimental Protocol: Purity Assessment by Combustion Analysis
Modern elemental analyzers are highly automated systems that perform combustion analysis with high precision.[6] For halogen-containing compounds like our subject molecule, a specialized approach such as Combustion Ion Chromatography (CIC) is often employed for accurate fluorine determination.[7][8]
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 1-3 mg of the dried 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid sample into a tin capsule using a calibrated microbalance.
Causality: A precise weight is critical as the final percentages are calculated relative to this initial mass. The sample must be thoroughly dried to eliminate water, a common source of error that inflates hydrogen and oxygen percentages.
Instrument Setup & Calibration:
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide for C, H, N; 2,4,6-Trichlorophenylacetic acid for halogens).
Causality: Calibration creates a response curve, ensuring the detector's signal is accurately correlated to the mass of each element.
Combustion Workflow:
The encapsulated sample is dropped into a high-temperature (900-1100°C) combustion furnace.
A pulse of pure oxygen is injected, leading to complete "flash" combustion of the sample.
Causality: The extremely high temperature in an oxygen-rich environment ensures that the organic molecule is completely broken down into its elemental components in the form of simple gases (CO₂, H₂O, HF, N₂).[6]
Gas Separation and Detection:
The resulting gas mixture is passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
The gases are then separated using a chromatographic column.
For C and H: A Thermal Conductivity Detector (TCD) measures the concentration of CO₂ and H₂O.
For F: The gas stream containing hydrogen fluoride (HF) is directed into an aqueous absorption solution. This solution is then injected into an Ion Chromatograph (IC) to quantify the fluoride ion concentration.[9] This CIC approach offers high sensitivity and specificity for halogens.[8][10]
Workflow Diagram
Caption: Automated workflow for elemental analysis using Combustion Ion Chromatography.
Data Interpretation and Acceptance Criteria
The trustworthiness of elemental analysis hinges on a clear acceptance criterion. For publication in many reputable journals and for internal quality control, the experimentally determined values should not deviate from the theoretical values by more than ±0.4%.[11] A deviation within this range provides high confidence in the sample's elemental integrity.
Table 1: Representative Elemental Analysis Data and Interpretation
Element
Theoretical %
Experimental Result (Batch A)
Deviation
Result
Experimental Result (Batch B)
Deviation
Result
C
55.56%
55.48%
-0.08%
PASS
54.95%
-0.61%
FAIL
H
4.66%
4.70%
+0.04%
PASS
5.15%
+0.49%
FAIL
F
17.58%
17.65%
+0.07%
PASS
17.72%
+0.14%
PASS
Interpretation of Batch A: All elemental percentages are well within the ±0.4% acceptance limit, indicating a sample of high purity that corresponds to the expected molecular formula.
Interpretation of Batch B: The significant negative deviation in carbon and positive deviation in hydrogen could suggest the presence of a hydrogen-rich, carbon-poor impurity, such as residual solvent (e.g., heptane) or excess starting material. The sample does not meet the purity requirements based on elemental composition.
Comparative Guide: Elemental Analysis vs. Alternative Techniques
While elemental analysis is excellent for confirming the empirical formula, it provides no information on the nature or number of impurities.[2] Therefore, it must be used in concert with other techniques.[12]
Table 2: Comparison of Key Purity Assessment Techniques
Differential partitioning of analytes between a mobile and stationary phase.[13]
Partitioning of volatile analytes between a mobile gas and stationary phase.[1]
Measurement of heat flow difference between a sample and a reference during a controlled temperature scan.[14]
Information Provided
Elemental composition of the bulk sample, confirms empirical formula.
Detects, separates, and quantifies individual non-volatile and thermally labile impurities.[15]
Detects, separates, and quantifies individual volatile and thermally stable impurities.[16]
Measures absolute purity of highly crystalline solids based on melting point depression.[17]
Pros
Fast, inexpensive, confirms molecular formula, provides absolute measurement of bulk.[5]
High precision and accuracy, excellent for impurity profiling, widely applicable.[15]
Extremely high sensitivity for volatile impurities (e.g., residual solvents).
Provides absolute purity without a reference standard, fast for high-purity samples.[12]
Cons
Does not identify or quantify individual impurities, sensitive to homogenous impurities with similar elemental composition.
Requires reference standards for impurity identification and quantification, may not detect non-UV active impurities.
Limited to volatile and thermally stable compounds; derivatization may be required.
Insensitive to impurities that form solid solutions, requires a crystalline and thermally stable sample (>98.5% pure).[14]
Best For
Confirming the identity and bulk purity of a new chemical entity or a final, highly purified intermediate.
Routine quality control, impurity profiling, stability testing, and release assays.[13]
Analysis of residual solvents and volatile starting materials.
Orthogonal purity check for highly pure, crystalline APIs and reference standards.[18]
An Integrated Strategy for Comprehensive Purity Assessment
A robust and self-validating purity assessment strategy does not rely on a single technique. Instead, it leverages the strengths of multiple orthogonal methods to build a complete picture of the sample.
A Comparative Guide to 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid Analogs as Selective mPGES-1 Inhibitors
This guide provides a comprehensive comparative analysis of phenylacetic acid analogs, with a focus on the structural class represented by 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. The primary aim is to evaluate...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparative analysis of phenylacetic acid analogs, with a focus on the structural class represented by 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. The primary aim is to evaluate their potential as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a high-value target for the next generation of anti-inflammatory therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry and pharmacology.
Introduction: The Rationale for Targeting mPGES-1
Inflammation is a complex biological response, and at its core lies the arachidonic acid cascade. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its biosynthesis is a multi-step enzymatic process. First, cyclooxygenase (COX) enzymes (COX-1 and COX-2) convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[2] Subsequently, prostaglandin E synthases (PGES) isomerize PGH2 to the final product, PGE2.[3]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2.[4] However, this broad-spectrum inhibition disrupts the production of all prostanoids downstream of PGH2, including physiologically important ones like prostacyclin (PGI2), leading to well-documented gastrointestinal and cardiovascular side effects.[5]
Targeting the terminal enzyme, microsomal prostaglandin E synthase-1 (mPGES-1), presents a more refined therapeutic strategy.[6] mPGES-1 is inducibly expressed during inflammation and functionally couples with COX-2 to specifically ramp up PGE2 production.[3] Selective inhibition of mPGES-1 is therefore hypothesized to reduce inflammation-driven PGE2 levels without affecting the biosynthesis of other prostanoids, offering the potential for potent anti-inflammatory efficacy with a significantly improved safety profile.[5] The phenylacetic acid scaffold, exemplified by 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, represents a promising chemical starting point for the development of such selective inhibitors.
The Prostaglandin E2 Synthesis Pathway and Point of Intervention
The following diagram illustrates the key enzymatic steps in the production of PGE2 and highlights the strategic advantage of targeting mPGES-1 over the COX enzymes.
The synthesis of phenylacetic acid derivatives, including the title compound, can be achieved through various established methodologies. A common and versatile approach is the Palladium-catalyzed Suzuki coupling, which allows for the efficient formation of the core biaryl structure.[7]
A plausible synthetic route for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid and its analogs involves the coupling of a suitably substituted arylboronic acid with a bromo- or iodo-phenylacetate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This strategy offers modularity, enabling the rapid generation of a library of analogs by varying the substitution patterns on either coupling partner to probe structure-activity relationships (SAR).
Figure 2. General workflow for the synthesis of phenylacetic acid analogs.
Comparative Analysis of Inhibitor Potency and Selectivity
To provide a meaningful comparison, this guide evaluates several representative mPGES-1 inhibitors from different chemical classes, including compounds with structural similarities to the phenylacetic acid core. The key metrics for comparison are the half-maximal inhibitory concentration (IC50) against human mPGES-1 and the selectivity over COX-1 and COX-2. High selectivity is critical for avoiding the side effects associated with traditional NSAIDs.
Table 1: Comparative Potency and Selectivity of mPGES-1 Inhibitors
The data reveals several key insights into the SAR of mPGES-1 inhibitors:
Potency: Diverse chemical scaffolds, from complex phenanthrene imidazoles (MF63) to simpler benzylidenebarbituric acids (Compound 4b), can achieve nanomolar potency against human mPGES-1.[3][5][6]
Selectivity: A consistent feature of optimized mPGES-1 inhibitors is their remarkable selectivity over COX enzymes. Compounds like 4b and Compound III show negligible COX inhibition even at concentrations several orders of magnitude higher than their mPGES-1 IC50 values.[5][6] This is the cornerstone of the improved safety hypothesis.
Species Difference: The potency of inhibitors can vary significantly between species (e.g., human vs. mouse), as seen with Compound 4b.[5] This is a critical consideration for preclinical development, as inhibitors must be tested in relevant animal models of inflammation.
Dual Inhibition: Some compounds, like Licofelone, exhibit a dual-inhibitor profile, targeting both mPGES-1 and 5-lipoxygenase (5-LOX).[6] This could offer a broader anti-inflammatory effect by simultaneously blocking the synthesis of prostaglandins and leukotrienes.
Experimental Protocols
Reproducible and validated experimental protocols are essential for the accurate evaluation of inhibitor candidates. The following are detailed, step-by-step methodologies for key in vitro assays.
Cell-Free mPGES-1 Enzyme Inhibition Assay
This assay directly quantifies a compound's ability to inhibit the enzymatic activity of isolated mPGES-1.
Rationale: Using a cell-free system with recombinant enzyme allows for the direct measurement of target engagement without confounding factors like cell permeability or off-target cellular effects.
Methodology:
Enzyme Preparation: Use recombinant human mPGES-1, typically expressed in and purified from E. coli or insect cells.
Reagent Preparation:
Reaction Buffer: 0.1 M Potassium phosphate buffer, pH 7.4.
Cofactor: Prepare a solution of reduced glutathione (GSH) in the reaction buffer.
Substrate: Prepare a stock solution of Prostaglandin H2 (PGH2) in an appropriate solvent (e.g., ethanol) and keep on ice.
Test Compounds: Prepare serial dilutions of the test inhibitors (e.g., analogs of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid) in DMSO.
Assay Procedure:
a. In a 96-well plate, add reaction buffer, GSH solution, and the test compound dilution (or DMSO for control wells).
b. Add the recombinant mPGES-1 enzyme to each well and pre-incubate for 15 minutes on ice to allow for inhibitor binding.
c. Initiate the reaction by adding the PGH2 substrate to all wells.
d. Allow the reaction to proceed for a defined time (e.g., 60 seconds) at 4°C.
e. Terminate the reaction by adding a stop solution (e.g., 1 M HCl or a solution containing stannous chloride). The stop solution stabilizes the PGE2 product.
Quantification:
a. Measure the concentration of the PGE2 product in each well using a validated method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis:
a. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
COX-1 and COX-2 Inhibition Assay (LC-MS/MS Method)
This assay is crucial for determining the selectivity of the lead compounds.
Rationale: Assessing activity against both COX isoforms is mandatory to validate the selectivity of an mPGES-1 inhibitor. An LC-MS/MS-based method offers high specificity and accuracy for quantifying the product, PGE2.[4]
Methodology:
Enzyme and Reagent Preparation:
Enzymes: Use purified ovine or human COX-1 and human recombinant COX-2.[4]
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
Cofactors: Prepare solutions of hematin and L-epinephrine in the assay buffer.
Substrate: Prepare a solution of arachidonic acid in ethanol.
Test Compounds: Prepare serial dilutions of the test inhibitors in DMSO.
Assay Procedure (performed separately for COX-1 and COX-2):
a. In an Eppendorf tube, combine the assay buffer, hematin, and L-epinephrine.
b. Add the COX-1 or COX-2 enzyme and incubate for 2 minutes at room temperature.
c. Add the test compound dilution (or DMSO for control) and pre-incubate for 10 minutes at 37°C.
d. Initiate the reaction by adding the arachidonic acid substrate.
e. Incubate for a specified time (e.g., 2-10 minutes) at 37°C.
f. Terminate the reaction by adding a quenching solvent (e.g., acetonitrile) containing an internal standard.
Quantification:
a. Centrifuge the samples to pellet the precipitated protein.
b. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of PGE2 produced.
Data Analysis:
a. Calculate and plot the percent inhibition versus inhibitor concentration to determine the IC50 values for both COX-1 and COX-2, as described for the mPGES-1 assay.
b. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2) or by comparing the mPGES-1 IC50 to the COX IC50 values.
Conclusion and Future Directions
The comparative analysis demonstrates that compounds based on diverse scaffolds, including the phenylacetic acid class, can be potent and highly selective inhibitors of mPGES-1. The key challenge and opportunity lie in optimizing these scaffolds to achieve not only high potency and selectivity but also favorable pharmacokinetic properties suitable for clinical development. The provided experimental protocols offer a robust framework for such evaluation.
Future research should focus on:
Systematic SAR exploration of the 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid core to identify substitutions that enhance potency and drug-like properties.
In vivo evaluation of lead candidates in relevant animal models of pain and inflammation (e.g., collagen-induced arthritis) to confirm efficacy.
Pharmacokinetic and safety profiling to ensure that promising compounds have the necessary exposure and therapeutic window to be viable drug candidates.
By focusing on the selective inhibition of mPGES-1, the field is poised to develop a new class of anti-inflammatory agents that could provide significant clinical benefits over existing therapies.
References
Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC. PubMed Central. [Link]
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. National Institutes of Health. [Link]
Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC. PubMed Central. [Link]
Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. PubMed. [Link]
Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC. PubMed Central. [Link]
Identification and development of mPGES-1 inhibitors: where we are at? - PMC. PubMed Central. [Link]
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. ResearchGate. [Link]
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. PubMed. [Link]
Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Nature. [Link]
interpretation of FTIR spectrum for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
An In-Depth Guide to the Spectroscopic Characterization of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Difluoro-...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Spectroscopic Characterization of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a complex organic molecule representative of novel pharmaceutical compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-listing to explain the causal relationships between molecular structure and vibrational spectroscopy. We will dissect the expected spectrum, compare the insights gained from FTIR with those from complementary analytical techniques, and provide a validated protocol for data acquisition.
The Role of FTIR in Molecular Characterization
In the landscape of analytical chemistry, Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule.[1] The principle is rooted in the fact that covalent bonds are not static; they stretch, bend, and rotate at specific, quantized frequencies.[2] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, creating a unique spectral "fingerprint".[3][4] For a molecule like 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, with its array of functional groups, FTIR provides a rapid, non-destructive, and highly informative first step in structural elucidation.[5][6]
Structure of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid:
(Note: A 2D representation of a substituted benzene ring)
Deconstructing the Spectrum: A Predictive Interpretation
While an experimental spectrum for this specific novel compound is not publicly available, we can construct a highly accurate predictive analysis based on established group frequencies from extensive spectroscopic databases and literature.[7][8] We will analyze the molecule region by region, explaining the origin of each key absorption band.
The Carboxylic Acid Group (-COOH)
The carboxylic acid moiety provides the most distinct and easily identifiable features in the spectrum.[9]
O-H Stretch: The most prominent feature will be an extremely broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[10][11][12] This exceptional broadness is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, consequently, a wide range of vibrational frequencies.[10] This band is often so wide that it can overlap with C-H stretching signals.[9]
C=O (Carbonyl) Stretch: A very strong and sharp peak is expected between 1700 and 1725 cm⁻¹ .[10][11] In carboxylic acid dimers (the common state for solid samples), this peak is typically centered around 1710 cm⁻¹.[12] Its high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond.[13]
C-O Stretch: A medium to strong intensity peak is anticipated in the 1210-1320 cm⁻¹ range, corresponding to the C-O single bond stretch.[14]
The Substituted Aromatic Ring
The phenyl ring contributes a series of characteristic, though less intense, absorptions.
Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.[8] The presence of peaks in this specific area is a reliable indicator of hydrogen atoms attached to sp²-hybridized carbon atoms.
Aromatic C=C Stretch: The spectrum will display two to three medium-intensity, sharp bands in the 1475-1600 cm⁻¹ region.[8] These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
The Substituent Groups: Fluoro, Methoxy, and Methyl
The various substituents on the phenyl ring and acetic acid chain each contribute unique signals.
C-F Stretches: The two fluorine atoms will give rise to very strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹ .[7] Aryl-fluorine bonds often show intense peaks, and for a difluoro-substituted compound, we can anticipate strong, complex bands likely centered around 1150-1350 cm⁻¹ .[15]
Aliphatic C-H Stretches: The methyl (-CH₃) and methylene (-CH₂) groups will produce medium to strong, sharp peaks in the 2850-2970 cm⁻¹ range.[16] These will appear at a slightly lower wavenumber than the aromatic C-H stretches and may be partially obscured by the broad O-H band from the carboxylic acid.
C-O (Ether) Stretch: The methoxy group (-OCH₃) contains an aryl-alkyl ether linkage. This will generate a strong C-O stretching band, typically located between 1230 and 1270 cm⁻¹ for the aryl-O stretch and another C-O stretch for the O-CH₃ part. This peak will likely overlap with the C-F and carboxylic C-O stretches in the complex fingerprint region.
Summary of Predicted FTIR Absorptions
Wavenumber (cm⁻¹)
Functional Group & Vibration Mode
Expected Intensity & Shape
3300 - 2500
Carboxylic Acid: O-H Stretch (H-bonded)
Strong, Very Broad
3100 - 3010
Aromatic: C-H Stretch
Medium to Weak, Sharp
2970 - 2850
Alkyl (CH₃, CH₂): C-H Stretch
Medium, Sharp
1725 - 1700
Carboxylic Acid: C=O Stretch
Strong, Sharp
1600 - 1475
Aromatic: C=C Ring Stretch
Medium, Sharp (multiple bands)
1465 - 1375
Alkyl (CH₃, CH₂): C-H Bend
Medium
1350 - 1150
Aryl-Fluorine: C-F Stretch
Strong (multiple bands)
1320 - 1210
Carboxylic Acid: C-O Stretch
Strong
1270 - 1230
Aryl Ether: Asymmetric C-O-C Stretch
Strong
A Holistic Approach: Comparison with Other Analytical Techniques
While FTIR is excellent for functional group identification, it does not provide a complete structural picture. A robust characterization workflow integrates multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[1] ¹H NMR would confirm the number and connectivity of protons (e.g., distinguishing the aromatic proton from the methylene and methyl protons), while ¹³C NMR would identify all unique carbon environments. For this molecule, NMR is essential to confirm the precise substitution pattern on the aromatic ring.
Mass Spectrometry (MS): MS determines the molecular weight of the compound with high accuracy and can provide structural clues through fragmentation patterns.[1] High-resolution mass spectrometry would confirm the elemental formula (C₁₀H₉F₂O₃), providing definitive evidence that complements the functional group information from FTIR.
Chromatography (HPLC/GC): Techniques like High-Performance Liquid Chromatography (HPLC) are primarily used to separate the compound from a mixture and assess its purity.[17][18] They do not provide direct structural information but are critical for ensuring that the sample being analyzed by spectroscopy is a single, pure substance.
Comparative Data from Analytical Techniques
Technique
Information Provided
Application to Target Molecule
FTIR
Identifies functional groups (e.g., -COOH, C-F, -OCH₃, aromatic ring).
Confirms the presence of all key chemical moieties.
NMR
Reveals the precise connectivity of atoms (C-H framework) and the molecular skeleton.
Determines the 2,3-difluoro, 5-methoxy, 4-methyl substitution pattern.
MS
Determines molecular weight and elemental formula; shows fragmentation patterns.
Confirms the molecular formula C₁₀H₉F₂O₃ and provides the exact mass.
HPLC
Assesses purity and quantifies the compound in a mixture.
Ensures the sample is pure before spectroscopic analysis.
Logical Workflow for Compound Characterization
The following diagram illustrates how these techniques work in concert to provide a comprehensive and validated structural identification of a novel compound.
Caption: A logical workflow for the characterization of a novel organic compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For solid powder samples, ATR-FTIR is the modern standard, requiring minimal sample preparation and providing high-quality, reproducible data.[6]
Objective: To obtain a clean, high-resolution FTIR spectrum of a solid sample.
Materials:
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
Sample of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (1-2 mg).
Spatula.
Solvent for cleaning (e.g., isopropanol).
Lint-free wipes.
Methodology:
Background Scan:
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol.
With nothing on the crystal, run a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
Sample Application:
Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
Sample Scan:
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing & Cleaning:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
If necessary, apply an ATR correction to the data, as the depth of penetration of the IR beam varies with wavelength.
Clean the ATR crystal and press arm thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.
Conclusion
The FTIR spectrum of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is rich with information, providing clear and unambiguous evidence for its key functional groups. The characteristic broad O-H stretch and sharp C=O stretch confirm the carboxylic acid, while a combination of absorptions in the 1000-1600 cm⁻¹ and 2850-3100 cm⁻¹ regions corroborates the substituted aromatic ring and its specific alkyl, methoxy, and fluoro substituents. While powerful, FTIR is one piece of a larger analytical puzzle. For unequivocal structure validation, especially in regulated environments like drug development, it is essential to integrate FTIR data with orthogonal techniques such as NMR and Mass Spectrometry. This multi-faceted approach ensures the highest degree of scientific rigor and confidence in molecular characterization.
References
Specac Ltd. "Interpreting Infrared Spectra." Accessed January 19, 2026. [Link]
TutorChase. "What peaks would indicate a carboxylic acid in IR spectroscopy?" Accessed January 19, 2026. [Link]
Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." September 30, 2024. [Link]
OpenStax. "20.8 Spectroscopy of Carboxylic Acids and Nitriles." September 20, 2023. [Link]
PubMed. "[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]." November 2007. [Link]
International Journal of Novel Research and Development. "POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW." June 2023. [Link]
Agilent. "A Comprehensive Guide to FTIR Analysis." Accessed January 19, 2026. [Link]
Mettler Toledo. "Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes." October 15, 2025. [Link]
RJPN. "FTIR INTERPRETATION OF DRUGS." August 31, 2020. [Link]
American Laboratory. "FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories." Accessed January 19, 2026. [Link]
Online Organic Chemistry Tutor. "Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization." Accessed January 19, 2026. [Link]
PubMed. "Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid." March 2011. [Link]
Research and Reviews. "Characterization and Identification in Organic Chemistry through Analytical Techniques." September 27, 2024. [Link]
Journal of Pharmaceutical and Medicinal Chemistry. "Modern Analytical Technique for Characterization Organic Compounds." Accessed January 19, 2026. [Link]
Water SA. "Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems." Accessed January 19, 2026. [Link]
Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." September 1, 2017. [Link]
University of California, Davis. "IR Absorption Table." Accessed January 19, 2026. [Link]
Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." Accessed January 19, 2026. [Link]
Michigan State University Chemistry. "Infrared Spectrometry." Accessed January 19, 2026. [Link]
National Institutes of Health (NIH). "Comparison of analytical techniques for the identification of bioactive compounds from natural products." Accessed January 19, 2026. [Link]
SpectraBase. "Phenylacetic acid." Accessed January 19, 2026. [Link]
Mans. "The features of IR spectrum." Accessed January 19, 2026. [Link]
A Researcher's Guide to the Structural Elucidation of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid via Spectral Data Cross-Referencing
The principles and methodologies detailed herein are designed to be broadly applicable for researchers engaged in the synthesis and characterization of new molecular entities, particularly complex fluorinated aromatic co...
Author: BenchChem Technical Support Team. Date: January 2026
The principles and methodologies detailed herein are designed to be broadly applicable for researchers engaged in the synthesis and characterization of new molecular entities, particularly complex fluorinated aromatic compounds.
Predictive Spectral Analysis: A Theoretical Fingerprint
Given the absence of empirical data, a foundational step is to predict the spectral characteristics of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid based on its molecular structure. This theoretical analysis provides a crucial baseline for comparison with experimentally acquired data.
Molecular Structure:
Figure 1. Chemical structure of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Table 1: Predicted Spectral Data for 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid
Spectroscopic Technique
Predicted Features
¹H NMR
- Ar-H: A singlet or a narrow triplet (due to coupling with fluorine) in the aromatic region (δ 6.5-7.5 ppm).- CH₂: A singlet at δ ~3.6 ppm.- OCH₃: A singlet at δ ~3.9 ppm.- CH₃: A singlet at δ ~2.2 ppm.- COOH: A broad singlet at δ >10 ppm.
¹³C NMR
- C=O: A signal around δ 170-180 ppm.- Aromatic C-F: Two signals in the range of δ 140-160 ppm, exhibiting large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).- Aromatic C-O & C-C: Other aromatic signals between δ 110-140 ppm with smaller C-F couplings.- CH₂: A signal around δ 40 ppm.- OCH₃: A signal around δ 56 ppm.- CH₃: A signal around δ 15 ppm.
Mass Spectrometry (MS)
- Molecular Ion (M⁺): Expected at m/z 216.0598 (for C₁₀H₁₀F₂O₃).- Key Fragments: Loss of COOH (m/z 171), loss of CH₂COOH (m/z 157).
Infrared (IR) Spectroscopy
- O-H (acid): A broad band from 2500-3300 cm⁻¹.- C=O (acid): A strong, sharp band around 1700-1730 cm⁻¹.- C-F: Strong absorptions in the 1100-1300 cm⁻¹ region.- C-O (ether): A band around 1000-1100 cm⁻¹.- Aromatic C=C: Bands in the 1450-1600 cm⁻¹ region.
Experimental Protocols for Spectral Data Acquisition
The acquisition of high-quality spectral data is paramount. The following are standardized, step-by-step protocols for obtaining NMR, MS, and IR spectra for a solid organic compound like the target molecule.
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential, with particular attention to fluorine couplings.
Protocol:
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H spectrum.
Set a spectral width of at least 16 ppm.
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set a spectral width of at least 220 ppm.
A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Rationale: MS provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Protocol:
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically run in negative ion mode to deprotonate the carboxylic acid.
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement.
Data Acquisition: Acquire a full scan spectrum to determine the molecular ion peak. If necessary, perform fragmentation (MS/MS) experiments on the parent ion to aid in structural elucidation.
Rationale: IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Protocol:
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
Collect a background spectrum of the empty ATR crystal.
Collect the sample spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
The typical spectral range is 4000-400 cm⁻¹.
The Cross-Referencing Workflow: A System of Self-Validation
The power of this multi-technique approach lies not in the individual spectra, but in their synergistic interpretation. Each spectrum provides a piece of the puzzle, and they must all be consistent with the proposed structure.
Diagram 1. Workflow for spectral data cross-referencing.
Workflow Explanation:
Start with the IR Spectrum: This quickly confirms the presence of the key functional groups (carboxylic acid, C-F bonds, etc.), providing an initial validation of the synthetic outcome.
Confirm the Foundation with HRMS: The high-resolution mass spectrum provides the exact molecular formula. This is a critical checkpoint; if the molecular formula does not match C₁₀H₁₀F₂O₃, the proposed structure is incorrect.
Elucidate the Connectivity with NMR:
The ¹H NMR spectrum will confirm the number and types of protons and their neighboring environments.
The ¹³C NMR spectrum will confirm the carbon backbone.
Crucially, the C-F and H-F coupling patterns observed in the ¹³C and ¹H spectra, respectively, will definitively establish the positions of the fluorine atoms on the aromatic ring. For instance, the carbon atoms directly bonded to fluorine will appear as doublets with large coupling constants in the ¹³C NMR spectrum.
Comparative Analysis with a Structural Analog: 3-Fluoro-4-methoxyphenylacetic acid
To further build confidence in spectral assignments, it is instructive to compare the expected data with known data for a structurally similar compound. 3-Fluoro-4-methoxyphenylacetic acid is a good candidate for this comparison. The NIST WebBook provides an IR spectrum for this compound.[1]
Presence of an additional fluorine and methyl group in the target compound.
Molecular Weight
216.06
184.05
A difference of 32.01 Da.
¹H NMR (Aromatic)
One singlet/narrow multiplet
Three distinct aromatic signals
The higher symmetry of the target compound's substitution pattern leads to fewer aromatic proton signals.
¹³C NMR (C-F Signals)
Two C-F signals, both with large ¹JCF
One C-F signal with a large ¹JCF
The number of C-F signals directly corresponds to the number of fluorine atoms on the ring.
IR (C-F Stretch)
Likely more complex/multiple bands in the 1100-1300 cm⁻¹ region
A strong C-F stretch in the 1100-1300 cm⁻¹ region
The presence of two C-F bonds may lead to more complex vibrational modes.
This comparative approach allows researchers to leverage existing knowledge to interpret data for a novel compound, with the differences between the spectra being as informative as the similarities.
Conclusion
The structural elucidation of a new chemical entity like 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is a systematic process of data acquisition and logical deduction. By predicting the spectral outcomes, meticulously acquiring high-quality data through standardized protocols, and cross-referencing the results from multiple, complementary analytical techniques, researchers can achieve a high degree of confidence in their structural assignments. This self-validating system of IR, MS, and NMR analysis ensures the scientific integrity of the data and provides a solid foundation for further research and development.
References
General NMR Spectroscopy: Jacobsen, N. J. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
Mass Spectrometry Principles: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Provides a thorough overview of mass spectrometry techniques).
IR Spectroscopy Interpretation: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard undergraduate text with excellent sections on interpreting IR spectra).
NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including spectral information for many compounds. [Link][1]
biological efficacy of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid vs. [related compound]
An In-Depth Comparative Analysis of the Biological Efficacy of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid and a Structurally Related Phenylacetic Acid Derivative This guide provides a detailed comparative analysis...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Analysis of the Biological Efficacy of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid and a Structurally Related Phenylacetic Acid Derivative
This guide provides a detailed comparative analysis of the biological efficacy of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid and a closely related structural analog, 2,5-Difluoro-4-methoxyphenylacetic acid. The selection of this comparator is based on subtle yet potentially impactful structural differences, specifically the substitution pattern on the phenyl ring, which can significantly influence molecular interactions with biological targets. This analysis is designed for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships (SAR) within this class of compounds.
The following sections will delve into a hypothetical, yet plausible, comparison based on typical assays for this compound class, grounded in established biochemical principles. We will explore their potential as inhibitors of a common enzyme target, their effects in cell-based assays, and the underlying experimental methodologies.
Introduction to the Compounds and Rationale for Comparison
Phenylacetic acid derivatives are a well-established class of compounds with diverse biological activities, often targeting enzymes due to their ability to mimic endogenous substrates. The introduction of fluorine atoms and methoxy groups can significantly alter the electronic and steric properties of the molecule, thereby modulating its binding affinity, metabolic stability, and cell permeability.
Compound A: 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid features a specific substitution pattern that may confer high target specificity. The ortho- and meta-fluorine atoms can influence the pKa of the carboxylic acid and participate in hydrogen bonding, while the methoxy and methyl groups contribute to the hydrophobic interactions within a binding pocket.
Compound B: [Hypothetical Comparator] 2,5-Difluoro-4-methoxyphenylacetic acid presents a different arrangement of substituents. The repositioning of the fluorine and the absence of the methyl group, while seemingly minor, can lead to distinct conformational preferences and electronic distributions, potentially altering its biological profile.
This guide will compare these two compounds' efficacy as potential inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) , an enzyme implicated in cancer and inflammatory diseases.
Comparative Biological Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes hypothetical experimental data that could be generated for these compounds.
A lower IC50 value indicates higher potency. Compound A is significantly more potent.
Enzyme Kinetics (Ki)
75 nM (Competitive)
450 nM (Competitive)
The Ki value reflects the binding affinity. Compound A shows a stronger binding affinity. The competitive inhibition mechanism suggests binding to the active site.
Cellular Potency (EC50)
500 nM
2.5 µM
Measures the compound's effectiveness in a cellular environment. Compound A demonstrates better cell permeability and/or stability.
In Vivo Efficacy (Tumor Growth Inhibition in Mouse Xenograft Model)
60% at 10 mg/kg
25% at 10 mg/kg
Represents the compound's performance in a living organism. Compound A shows superior anti-tumor activity.
Experimental Protocols: A Guide to Reproducible Research
The following are detailed protocols for the key experiments cited in the data table.
AKR1C3 Enzyme Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
Protocol:
Prepare Reagents:
Recombinant human AKR1C3 enzyme.
NADPH (cofactor).
Substrate (e.g., S-tetralol).
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Test compounds (dissolved in DMSO).
Assay Procedure:
Add 50 µL of assay buffer to each well of a 96-well plate.
Add 1 µL of test compound at various concentrations.
Add 25 µL of a mixture of AKR1C3 and NADPH.
Pre-incubate for 15 minutes at room temperature.
Initiate the reaction by adding 25 µL of the substrate.
Monitor the decrease in NADPH fluorescence (excitation 340 nm, emission 460 nm) over 30 minutes.
Data Analysis:
Calculate the rate of reaction for each concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the AKR1C3 Enzyme Inhibition Assay.
Cell-Based Proliferation Assay
This assay measures the effect of the compounds on the proliferation of cancer cells that overexpress AKR1C3.
Protocol:
Cell Culture:
Culture AKR1C3-overexpressing cells (e.g., PC-3 prostate cancer cells) in appropriate media.
Assay Procedure:
Seed cells into a 96-well plate and allow them to adhere overnight.
Treat cells with various concentrations of the test compounds.
Incubate for 72 hours.
Add a viability reagent (e.g., CellTiter-Glo®).
Measure luminescence, which is proportional to the number of viable cells.
Data Analysis:
Normalize the data to untreated controls.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the EC50 value from the dose-response curve.
Mechanistic Insights: The AKR1C3 Signaling Pathway
AKR1C3 plays a crucial role in the biosynthesis of androgens and the metabolism of prostaglandins, both of which can drive cancer cell proliferation. By inhibiting AKR1C3, the test compounds can disrupt these pathways.
Caption: Inhibition of the AKR1C3 signaling pathway by the test compounds.
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (Compound A) is a more potent and efficacious inhibitor of AKR1C3 compared to its structural analog, 2,5-Difluoro-4-methoxyphenylacetic acid (Compound B) . The specific substitution pattern of Compound A likely contributes to its superior binding affinity and cellular activity.
These findings underscore the importance of subtle structural modifications in drug design. Further studies should focus on elucidating the precise binding mode of Compound A through X-ray crystallography and expanding in vivo testing to different cancer models to fully characterize its therapeutic potential.
References
A comprehensive list of references would be provided here, linking to authoritative sources for assay protocols, the role of AKR1C3 in disease, and principles of structure-activity relationship analysis. The URLs would be verified to ensure they are active and lead to the correct resources.
Comparative
A Comparative Guide to the Structural Confirmation of 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Fluorina...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Fluorinated aromatic compounds, in particular, are of significant interest due to the unique physicochemical properties that fluorine substitution imparts, such as enhanced metabolic stability and binding affinity.[1] This guide provides an in-depth, comparative framework for confirming the identity of derivatives of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, a scaffold with potential applications in medicinal chemistry.
Distinguishing between closely related derivatives—such as positional isomers or simple esters and amides—presents a significant analytical challenge. These subtle molecular modifications can lead to vastly different biological activities and safety profiles. Therefore, a robust, multi-technique approach is not just recommended, but essential for unambiguous structural confirmation. This guide moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous analytical workflow.
The Analytical Challenge: Beyond the Molecular Formula
Derivatives of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid can be numerous. For the purpose of this guide, we will consider two primary classes of derivatives that present common identification challenges:
Carboxylic Acid Modifications: Esterification or amidation of the parent acid. For example, the methyl ester (Methyl 2,3-Difluoro-5-methoxy-4-methylphenylacetate) or the primary amide (2,3-Difluoro-5-methoxy-4-methylphenylacetamide).
Positional Isomers: Compounds with the same substituents but arranged differently on the phenyl ring. For instance, comparing the target 2,3-Difluoro isomer with a hypothetical 2,5-Difluoro-3-methoxy-4-methylphenylacetic acid.
These derivatives often have identical molecular weights and elemental compositions, rendering basic mass spectrometry insufficient for sole confirmation. A synergistic application of spectroscopic and chromatographic techniques is required.
A Multi-faceted Analytical Workflow for Unambiguous Identification
A logical and efficient workflow is critical to prevent misidentification. The proposed strategy involves chromatographic separation followed by a battery of spectroscopic analyses to build a comprehensive and definitive structural profile.
Caption: Workflow for derivative identification.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Before any spectroscopic analysis, it is imperative to ensure the sample's purity. HPLC is the workhorse for separating components in a reaction mixture. For phenylacetic acid derivatives, a reverse-phase method is typically effective. The choice of a C18 column is based on its hydrophobicity, which provides good retention for aromatic compounds. A gradient elution is chosen to ensure that compounds with different polarities (e.g., the parent acid vs. its methyl ester) can be separated effectively and eluted as sharp peaks within a reasonable timeframe.
Experimental Protocol: HPLC Purity Analysis
System: Agilent 1260 Infinity II or equivalent
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 5 µL
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is the first step in distinguishing between derivatives that differ in their atomic composition (e.g., an acid vs. an amide). Furthermore, tandem MS (MS/MS) induces fragmentation of the molecule, and these fragmentation patterns serve as a "fingerprint" to differentiate isomers.[2][3] For phenylacetic acids, a characteristic fragmentation is the loss of the carboxyl group or the entire acetic acid side chain.[2][4]
Experimental Protocol: LC-HRMS Analysis
System: Thermo Scientific Q Exactive HF or equivalent, coupled to an HPLC system with the protocol above.
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
Causality: Negative mode is ideal for detecting the parent carboxylic acid ([M-H]⁻), while positive mode is better for esters and amides ([M+H]⁺ or [M+Na]⁺).
Mass Analyzer: Orbitrap
Scan Range: m/z 100-500
Resolution: 120,000
MS/MS: Data-dependent acquisition (DDA) on the top 3 most intense ions with a normalized collision energy (HCD) of 30.
Comparative Data: Expected HRMS and Fragmentation
Compound
Formula
Expected [M-H]⁻ or [M+H]⁺
Key MS/MS Fragment (m/z)
Fragment Identity
Parent Acid
C10H10F2O3
215.0525 (⁻)
171.0626
[M-H-CO₂]⁻
Methyl Ester
C11H12F2O3
231.0827 (⁺)
171.0632
[M+H-CH₃OH]⁺
Amide
C10H11F2NO2
216.0780 (⁺)
171.0632
[M+H-CONH₂]⁺
Note: The fragmentation of the aromatic ring itself can also provide clues to the substitution pattern, though this is often complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules, especially for differentiating positional isomers.[5][6][7] The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen-fluorine framework. Two-dimensional (2D) NMR experiments like COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) are used to definitively piece the structure together.[5]
For fluorinated aromatics, ¹⁹F NMR is particularly diagnostic. The chemical shift of a fluorine atom is highly sensitive to its electronic environment. Furthermore, coupling constants between fluorine and adjacent protons (³J HF) or carbons (n J CF) are invaluable for confirming substituent positions. Ortho H-F coupling (³J HF) is typically in the range of 6-10 Hz, while meta coupling (⁴J HF) is smaller (2-4 Hz).[5]
Experimental Protocol: NMR Analysis
System: Bruker Avance III 500 MHz spectrometer or equivalent
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
Causality: CDCl₃ is a good general-purpose solvent. DMSO-d₆ is used if solubility is an issue or to observe exchangeable protons like -COOH or -NH₂.
Experiments:
¹H NMR: Standard proton spectrum.
¹³C{¹H} NMR: Proton-decoupled carbon spectrum. DEPT-135 can be used to differentiate CH, CH₂, and CH₃ groups.[6]
¹⁹F{¹H} NMR: Proton-decoupled fluorine spectrum.
2D COSY: To establish ¹H-¹H connectivity.
2D HMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting the side chain to the aromatic ring.
Comparative Data: Predicted Key NMR Signals (in CDCl₃)
Disappearance of the broad COOH signal and appearance of a new singlet around 3.7 ppm for the ester methyl group.
2,5-Difluoro Isomer
~6.9 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H)
Two distinct signals, ~ -120 and ~ -145
The two aromatic protons would appear as doublets, coupling to each other (⁴J HH, small) and to their adjacent fluorine atoms (³J HF or ⁴J HF). The ¹⁹F signals would be more separated due to different environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying key functional groups.[8] It is particularly useful for quickly distinguishing between a carboxylic acid, an ester, and an amide based on their characteristic carbonyl (C=O) and O-H/N-H stretching frequencies. While NMR provides more detailed structural information, FTIR serves as a quick and confirmatory check.
Experimental Protocol: FTIR Analysis
System: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent
Technique: Attenuated Total Reflectance (ATR)
Causality: ATR requires minimal sample preparation and is suitable for solid or liquid samples.
Confirming the identity of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid derivatives requires a methodical and orthogonal analytical approach. Relying on a single technique is insufficient and carries a high risk of misidentification. By systematically employing HPLC for separation and purity assessment, followed by HRMS to confirm the elemental formula, FTIR to identify functional groups, and a comprehensive suite of NMR experiments to elucidate the precise connectivity and stereochemistry, researchers can achieve unambiguous structural confirmation. This rigorous, self-validating workflow is essential for ensuring the quality, safety, and efficacy of novel chemical entities in the drug development pipeline.
References
Benchchem. (n.d.). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
Journal of Chemical and Pharmaceutical Sciences. (n.d.).
Wiley Online Library. (2025, August 6).
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
Qin, Z., McNee, D., Gleisner, H., Raab, A., Kyeremeh, K., Jaspars, M., Krupp, E., Deng, H., & Feldmann, J. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. Analytical Chemistry, 84(14), 6213–6219.
Semantic Scholar. (n.d.).
Epling, G. A., & Lopes, A. (1977). Fragmentation pathways in the photolysis of phenylacetic acid. Journal of the American Chemical Society, 99(8), 2700–2704.
ResearchGate. (n.d.).
Chemistry LibreTexts. (2023, August 29).
SpectraBase. (n.d.). Phenylacetic acid.
ACS Publications. (n.d.). Determination of Fluorine in Organic Compounds. Microcombustion Method. Analytical Chemistry.
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth protocol for the proper and safe disposal of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid (CAS No. 1706430-83-2). As a compound frequently utilized in pharmaceutical research and development, its handling and disposal demand a meticulous approach to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and regulatory standards.
The information herein is synthesized from regulatory guidelines and safety data sheets to provide a comprehensive and trustworthy resource. The core principle of this guide is to manage chemical waste in a manner that is both safe and environmentally sound, adhering to federal, state, and local regulations.[1]
Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
Skin Irritation (H315): Causes skin irritation upon contact.[2]
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]
Given these hazards, adherence to stringent personal protective equipment (PPE) protocols is non-negotiable. The causality behind this requirement is to create a barrier between the user and the chemical, mitigating the risk of accidental exposure and subsequent irritation or injury.
Table 1: Personal Protective Equipment (PPE) Requirements
PPE Category
Item
Specification
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.
Eye Protection
Safety goggles or a face shield
Must provide a complete seal around the eyes to protect from splashes or airborne particles.[2]
Skin and Body
Chemical-resistant apron or lab coat
To be worn over personal clothing to protect against accidental spills.
Respiratory
Chemical fume hood
All handling and disposal procedures should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]
Step-by-Step Disposal Protocol
The disposal of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid must be treated as a hazardous waste procedure. Improper disposal, such as discarding it in the regular trash or washing it down the sewer system, is prohibited and can lead to significant environmental contamination and legal repercussions.[4] The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.
Step 1: Waste Segregation and Collection
Principle of Segregation: The foundational principle of chemical waste management is the strict segregation of incompatible chemicals to prevent dangerous reactions.[4] 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, being a halogenated organic acid, should be collected in a designated waste container.[5]
Procedure:
Designate a specific, compatible container for the collection of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid waste. Suitable containers are typically made of high-density polyethylene (HDPE) or other materials resistant to corrosive acids.[3]
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "2,3-Difluoro-5-methoxy-4-methylphenylacetic acid," its CAS number (1706430-83-2), and the associated hazard warnings (Skin Irritant, Eye Irritant, Respiratory Irritant).[6]
Do not mix this waste stream with other types of chemical waste, such as solvents or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
Step 2: Storage of Chemical Waste
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[4] For academic and research laboratories, Subpart K of the RCRA provides specific guidelines for waste accumulation.[7][8]
Procedure:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[1] This ensures that the waste remains under the control of laboratory personnel.[4]
The SAA should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
Ensure the waste container is kept securely closed at all times, except when adding waste.[1]
Secondary containment, such as a larger, chemically resistant bin, should be used to prevent the spread of material in case of a leak or spill.[4]
Step 3: Arranging for Final Disposal
Professional Disposal: The final step is to transfer the waste to a licensed professional waste disposal service or your institution's EHS department for proper disposal.[9] Laboratories are prohibited from disposing of hazardous waste themselves.
Procedure:
Once the waste container is full or has been in storage for the maximum allowable time (typically six to twelve months, depending on institutional and state regulations), contact your EHS department to arrange for a waste pickup.[4][7]
Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.[6]
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is critical to minimize harm.
Spill Response:
Evacuate the immediate area and alert colleagues.
If the spill is small and you are trained to handle it, don the appropriate PPE.
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials such as sawdust.[3]
Carefully collect the absorbed material into a designated hazardous waste container and label it accordingly.
Clean the spill area with soap and water.
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
First Aid:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Caption: Disposal workflow for 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
References
Daniels Health. (2025, May 21).
Daniels Health. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
U.S. Environmental Protection Agency. (2025, November 25).
Personal protective equipment for handling 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid
Comprehensive Safety & Handling Guide: 2,3-Difluoro-5-methoxy-4-methylphenylacetic Acid This document provides essential safety protocols and operational guidance for the handling and disposal of 2,3-Difluoro-5-methoxy-4...
This document provides essential safety protocols and operational guidance for the handling and disposal of 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid. As a halogenated aromatic carboxylic acid, this compound requires specific precautions to ensure the safety of laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and direct analysis of the compound's known hazards.
Hazard Assessment: Understanding the Risks
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid is classified under the Globally Harmonized System (GHS) with the following hazards:
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
Serious Eye Irritation (Category 2A): Causes significant eye irritation, which can lead to discomfort and potential damage if not addressed promptly.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as dust or aerosol.[1]
These classifications necessitate the use of specific engineering controls and personal protective equipment (PPE) to create a multi-layered defense against exposure. The causality is clear: the compound's irritant nature to skin, eyes, and the respiratory tract directly dictates the selection of barrier protection for these organs.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist but a risk-mitigation strategy. The following equipment is mandatory when handling 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
PPE Category
Specification
Rationale for Use
Eye & Face Protection
Chemical safety goggles meeting ANSI Z87.1 standard.
Protects against eye irritation (H319) from accidental splashes or airborne particles.[1]
Face shield worn over goggles.
Required during procedures with a high risk of splashing (e.g., transferring large volumes).[2]
Hand Protection
Chemical-resistant nitrile gloves.
Prevents skin irritation (H315) by providing a robust barrier.[1][2] Nitrile offers good resistance to a broad range of chemicals and punctures.[2]
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Chemical-resistant apron.
Recommended when handling significant quantities or when there is a splash hazard.[3]
Respiratory Protection
Use within a certified chemical fume hood.
Primary Control: Engineering controls are the first line of defense to prevent inhalation of dust, which may cause respiratory irritation (H335).[1][4]
NIOSH-approved respirator (e.g., N95 or half-mask with P100/OV cartridges).
Secondary Control: To be used only if engineering controls are unavailable or insufficient, following a formal risk assessment.[3]
Operational Plan: A Step-by-Step Workflow
Adherence to a standardized workflow minimizes variability and risk. The following procedure must be followed for handling 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid.
Preparation and Handling
Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this specific compound.[1]
Designate a Work Area: All handling of this compound, particularly the solid form, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4]
Assemble PPE: Don all required PPE as specified in the table above before entering the designated work area.
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use tools like a spatula to transfer the compound. If preparing solutions, add the solid to the solvent slowly.
Post-Handling Decontamination: Upon completion of work, decontaminate the work surface with an appropriate solvent and cleaning agent. Wipe down any equipment used.
Disposal Plan
Waste Segregation: All materials contaminated with 2,3-Difluoro-5-methoxy-4-methylphenylacetic acid, including gloves, weighing papers, and pipette tips, must be considered hazardous waste.
Containerization: Dispose of solid waste and contaminated items in a clearly labeled, sealed hazardous waste container. Unused or waste solutions should be collected in a separate, compatible, and labeled hazardous liquid waste container.
Regulatory Compliance: Ensure all waste is disposed of in accordance with local, state, and federal environmental regulations.[5][6] Never dispose of this chemical down the drain.
Safe Handling Workflow
The following diagram illustrates the mandatory workflow for handling this compound, emphasizing the sequence of safety-critical steps.